Ammonium sulfide ((NH4)2(S5))
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;pentasulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.5S/h1H3;;;;;/q;5*-2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDNBFOYXGRU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NS5-9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12135-77-2 | |
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012135772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium pentasulfide ((NH₄)₂S₅). The document details established synthetic protocols, summarizes key physical and structural properties, and outlines the analytical techniques used for its characterization. Due to the limited availability of specific spectral and thermal analysis data for ammonium pentasulfide in publicly accessible literature, this guide also presents data for analogous alkali metal polysulfides for comparative purposes, highlighting the expected analytical outcomes.
Introduction
Ammonium pentasulfide is an inorganic compound belonging to the family of ammonium polysulfides. These compounds are characterized by the presence of polysulfide anions (Sₓ²⁻), which are chains of sulfur atoms. Ammonium pentasulfide, with the chemical formula (NH₄)₂S₅, consists of two ammonium cations (NH₄⁺) and one pentasulfide anion (S₅²⁻). It is a yellow crystalline solid that is unstable in air and decomposes in water. Polysulfides, in general, are of interest for various applications, including in materials science, as reagents in organic synthesis, and in the context of lithium-sulfur batteries. This guide serves as a technical resource for researchers working with or interested in the synthesis and properties of ammonium pentasulfide.
Synthesis of Ammonium Pentasulfide
The most common and reliable method for the laboratory-scale synthesis of ammonium pentasulfide involves a two-step process: the formation of ammonium sulfide followed by the addition of elemental sulfur.
Synthesis Workflow
Caption: Synthesis workflow for ammonium pentasulfide.
Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of ammonium pentasulfide[1].
Materials:
-
Concentrated ammonia solution (25%)
-
Hydrogen sulfide gas
-
Finely powdered roll sulfur
-
95% Ethanol
-
Diethyl ether
-
Lime
-
Ammonium chloride (solid)
Equipment:
-
Gas wash bottle or bubbler
-
Reaction flask (e.g., 100 mL round-bottom flask)
-
Ice bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Filtration apparatus (funnel, filter paper)
-
Stoppered flask for crystallization
-
Refrigerator
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Vacuum desiccator
Procedure:
-
Preparation of Ammonium Sulfide Solution: In a fume hood, cool 25 mL of concentrated ammonia solution in a reaction flask using an ice bath. Bubble hydrogen sulfide gas through the ammonia solution until it is saturated. Saturation is indicated when no more gas is absorbed. After saturation, add another 25 mL of concentrated ammonia solution to the flask.
-
Formation of Ammonium Pentasulfide: Gently warm the ammonium sulfide solution to approximately 35°C using a water bath or heating mantle. While stirring, gradually add 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes, or until no more sulfur dissolves. The solution will turn a deep yellow to orange color.
-
Crystallization: Filter the warm, colored solution to remove any undissolved sulfur. Add the filtrate to 60 mL of 95% ethanol in a stoppered flask. Allow the flask to stand overnight in a refrigerator to facilitate crystallization.
-
Isolation and Purification: Collect the resulting yellow crystals by suction filtration. Wash the crystals sequentially with 95% ethanol and then diethyl ether to remove any soluble impurities.
-
Drying and Storage: Dry the crystals in a vacuum desiccator over lime, to which a very small amount of solid ammonium chloride has been added. The yield of ammonium pentasulfide is approximately 40 g[1]. Due to its instability, especially in the presence of air, the compound should be used promptly or stored under an inert atmosphere.
Characterization of Ammonium Pentasulfide
The characterization of ammonium pentasulfide is crucial for confirming its identity and purity. This section outlines the key analytical techniques and the expected results.
Physical and Chemical Properties
A summary of the known physical and chemical properties of ammonium pentasulfide is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | (NH₄)₂S₅ | [2] |
| Molar Mass | 196.38 g/mol | [2] |
| Appearance | Yellow to orange-yellow prismatic crystals | [3] |
| Density | 1.6 g/cm³ | [2] |
| Melting Point | 95°C (in a sealed ampoule, melts to a red liquid); 115°C (decomposition) | [2][3] |
| Solubility | Decomposes in water; Soluble in ethanol and ammonia | [2][3] |
| Stability | Decomposes on standing in air, especially when dry | [2] |
Crystallographic Data
Ammonium pentasulfide crystallizes in the monoclinic system. The established unit cell parameters are provided in Table 2.
| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) | Z | Reference(s) |
| Monoclinic | P2₁/c | 0.5427 | 1.6226 | 0.9430 | 105.31 | 4 | [2] |
Spectroscopic Characterization
For comparison, Table 3 presents the characteristic Raman peaks observed for different sodium polysulfide species. It is expected that the pentasulfide anion in ammonium pentasulfide would exhibit similar vibrational modes.
| Polysulfide Species | Major Raman Peaks (cm⁻¹) | Reference(s) |
| S₈ (elemental sulfur) | 151, 218, 472 | |
| Na₂S₄ | ~436, ~510 | [4][5] |
| Na₂S₈ | ~380, ~510 | [4][5] |
The spectrum of ammonium pentasulfide would also be expected to show peaks corresponding to the ammonium cation (N-H stretching and bending modes), although these are often weaker in Raman spectroscopy compared to the polysulfide vibrations.
Infrared spectroscopy can be used to identify the functional groups present in a molecule. For ammonium pentasulfide, the IR spectrum would be expected to show characteristic absorption bands for the ammonium cation (NH₄⁺) and potentially for the polysulfide anion (S₅²⁻).
-
Ammonium (NH₄⁺) Vibrations: Strong absorptions are expected for the N-H stretching vibrations (around 3040-3300 cm⁻¹) and the N-H bending vibrations (around 1400-1450 cm⁻¹).
-
Polysulfide (S₅²⁻) Vibrations: The S-S stretching vibrations of polysulfides typically occur in the far-infrared region (below 600 cm⁻¹) and may be weak.
Due to the lack of a published IR spectrum for ammonium pentasulfide, a definitive assignment of absorption bands is not possible at this time.
While ¹H NMR can be used to confirm the presence of the ammonium cation, ¹⁴N or ¹⁵N NMR would be more informative for studying the nitrogen environment. However, due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. ¹⁵N NMR, while providing sharper signals, suffers from low natural abundance and sensitivity.
Proton NMR (¹H NMR) of the ammonium cation (NH₄⁺) in solution is expected to show a signal whose chemical shift is dependent on the solvent and concentration. In the solid state, NMR could provide information about the local environment of the ammonium ions.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and decomposition profile of ammonium pentasulfide.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For ammonium pentasulfide, TGA would show a mass loss corresponding to its decomposition into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S)[2]. The onset temperature of this decomposition would provide information about its thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of ammonium pentasulfide would be expected to show an endothermic peak corresponding to its melting, followed by an endothermic or exothermic event associated with its decomposition. It has been reported that ammonium pentasulfide melts at 95°C in a sealed ampoule and decomposes at 115°C[2][3].
Logical Relationships in Characterization
Caption: Logical flow of ammonium pentasulfide characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of ammonium pentasulfide. A reliable and reproducible experimental protocol for its synthesis has been presented, along with a summary of its known physical and crystallographic properties. While specific quantitative spectroscopic and thermal analysis data for ammonium pentasulfide are scarce in the current literature, this guide has outlined the expected outcomes from these characterization techniques and provided comparative data from analogous compounds to aid researchers in their analyses. The instability of ammonium pentasulfide presents challenges in its handling and characterization, underscoring the need for careful experimental planning and execution. Further research is warranted to fully elucidate the detailed spectroscopic and thermal properties of this interesting polysulfide compound.
References
In-Depth Technical Guide: Crystal Structure and Polymorphism of Ammonium Pentasulfide ((NH₄)₂(S₅))
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium pentasulfide, (NH₄)₂(S₅), is an inorganic compound of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its crystal structure as determined by X-ray diffraction. While the compound is known to crystallize in a monoclinic system, this guide also addresses the topic of polymorphism, noting the current lack of reported alternative crystalline forms in the literature. Detailed experimental protocols for its synthesis and crystallization are presented, along with a summary of its known crystallographic and physical properties. This document is intended to serve as a foundational resource for researchers working with or studying ammonium pentasulfide.
Introduction
Ammonium polysulfides are a class of inorganic compounds with the general formula (NH₄)₂Sₓ, where x can range from 2 to 7. Among these, ammonium pentasulfide ((NH₄)₂(S₅)) is a notable member, characterized by its vibrant yellow crystalline appearance.[1] The structure and properties of (NH₄)₂(S₅) are of fundamental importance for its application in various chemical fields, including its use as a reagent in analytical chemistry and as a precursor in the synthesis of sulfur-containing compounds. Understanding the precise arrangement of atoms within its crystal lattice is crucial for predicting its reactivity, stability, and potential interactions in different chemical environments.
This guide focuses on the detailed crystal structure of (NH₄)₂(S₅) and investigates the possibility of its existence in multiple polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. While numerous ammonium salts are known to exhibit polymorphism, to date, no polymorphs of ammonium pentasulfide have been reported in the scientific literature.
Crystal Structure of (NH₄)₂(S₅)
The crystal structure of ammonium pentasulfide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.
Crystallographic Data
The crystallographic data for (NH₄)₂(S₅) is summarized in the table below.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | |
| a | 0.5427 nm |
| b | 1.6226 nm |
| c | 0.9430 nm |
| α | 90° |
| β | 105.31° |
| γ | 90° |
| Unit Cell Volume (V) | 0.800 nm³ |
| Formula Units per Unit Cell (Z) | 4 |
| Density (calculated) | 1.63 g/cm³ |
Note: Detailed atomic coordinates, bond lengths, and bond angles are not publicly available in crystallographic databases. The primary reference for this data is a 1985 publication by von Schnering, Goh, and Peters in Zeitschrift für Kristallographie, which was not accessible for this review.
Structural Description
The crystal structure of (NH₄)₂(S₅) consists of ammonium cations (NH₄⁺) and pentasulfide anions (S₅²⁻). The pentasulfide anion is an unbranched chain of five sulfur atoms. The arrangement of these ions in the monoclinic unit cell results in a stable, three-dimensional crystalline lattice.
Polymorphism
A thorough review of the existing scientific literature did not yield any evidence of polymorphism for ammonium pentasulfide. Techniques commonly used to investigate polymorphism, such as differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction, have not been reported for (NH₄)₂(S₅) in the searched literature. Therefore, it is concluded that currently, only one crystalline form of (NH₄)₂(S₅) is known and characterized.
Experimental Protocols
Synthesis of Ammonium Pentasulfide Crystals
The following protocol is based on a well-established method for the preparation of ammonium pentasulfide.
Materials:
-
Concentrated ammonia solution (25%)
-
Hydrogen sulfide gas (H₂S)
-
Finely powdered sulfur
-
95% Ethanol
-
Diethyl ether
-
Ice
-
Calcium oxide (lime)
-
Ammonium chloride
Procedure:
-
Saturation with H₂S: In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath. Bubble hydrogen sulfide gas through the solution until it is saturated.
-
Addition of Ammonia: To the saturated solution, add another 25 mL of concentrated ammonia solution.
-
Formation of Polysulfide: Gently warm the solution to approximately 35 °C. While stirring, add 25 g of finely powdered sulfur in portions. Continue stirring for 30-60 minutes, or until no more sulfur dissolves. The solution will turn a deep yellow color.
-
Crystallization: Filter the warm solution to remove any undissolved sulfur. To the filtrate, add 60 mL of 95% ethanol. Stopper the flask and allow it to stand overnight in a refrigerator to induce crystallization.
-
Isolation and Washing: Collect the resulting yellow crystals by suction filtration. Wash the crystals with cold 95% ethanol, followed by a wash with diethyl ether.
-
Drying: Dry the crystals in a vacuum desiccator over calcium oxide. A very small amount of solid ammonium chloride can be placed in the desiccator to help maintain a slight ammonia atmosphere and improve stability.
Yield: Approximately 40 g of ammonium pentasulfide crystals.
Stability: Ammonium pentasulfide is unstable and decomposes on long-standing, especially when exposed to air, resulting in the deposition of sulfur.
X-ray Crystallography
For the determination of the crystal structure, a single crystal of (NH₄)₂(S₅) of suitable size and quality is selected.
Procedure:
-
Crystal Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically low temperature (e.g., 100 K) to minimize thermal vibrations and potential decomposition. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Mandatory Visualizations
References
An In-depth Technical Guide on the Thermal Decomposition Pathways of Ammonium Pentasulfide ((NH₄)₂(S₅))
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium pentasulfide ((NH₄)₂(S₅)). Due to the limited availability of specific experimental data for ammonium pentasulfide in publicly accessible literature, this guide synthesizes information from related ammonium polysulfide compounds and general chemical principles to present a scientifically grounded perspective on its decomposition pathways, supported by detailed experimental protocols and data visualization.
Introduction to Ammonium Pentasulfide
Ammonium pentasulfide is a yellow crystalline solid with the chemical formula (NH₄)₂(S₅). It is an inorganic compound belonging to the class of ammonium polysulfides, which are characterized by the presence of polysulfide anions (Sₓ²⁻). These compounds are known for their instability, particularly when subjected to heat or acidic conditions. The thermal decomposition of ammonium pentasulfide is a critical area of study due to its relevance in various chemical processes, including its use as an analytical reagent and in certain industrial applications. Understanding its decomposition behavior is essential for ensuring safe handling and for the development of processes where it may be formed as an intermediate.
Thermal Decomposition Pathways
The thermal decomposition of ammonium pentasulfide is an irreversible process that yields gaseous products and elemental sulfur. The primary decomposition pathway involves the breakdown of the compound into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S).
The overall decomposition reaction is as follows:
(NH₄)₂(S₅) (s) → 2NH₃ (g) + H₂S (g) + 4S (s)[1]
This reaction indicates that upon heating, solid ammonium pentasulfide decomposes directly into gaseous ammonia and hydrogen sulfide, leaving behind solid elemental sulfur. The decomposition is known to occur upon slight heating and the compound melts at approximately 95°C in a sealed container. In an open system, the decomposition will proceed with the evolution of the gaseous products.
Based on studies of similar ammonium-sulfur compounds, the decomposition is likely to occur in a multi-step process, although specific intermediates for (NH₄)₂(S₅) are not well-documented. A plausible pathway, which can be elucidated using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), would involve the sequential loss of ammonia and hydrogen sulfide.
Below is a logical representation of the potential decomposition pathway:
Caption: Hypothetical thermal decomposition pathway of (NH₄)₂(S₅).
Quantitative Thermal Analysis Data
While specific TGA-DSC data for ammonium pentasulfide is scarce, the following tables summarize the expected quantitative data based on the stoichiometry of the decomposition reaction and analysis of related ammonium polysulfide compounds.
Table 1: Theoretical Mass Loss based on Stoichiometry
| Decomposition Step | Product(s) Evolved | Theoretical Mass Loss (%) |
| Complete Decomposition | 2NH₃ + H₂S | 34.66% |
Note: This table represents the total theoretical mass loss upon complete decomposition into gaseous products, with the remaining mass being elemental sulfur.
Table 2: Illustrative TGA Data for (NH₄)₂(S₅) Decomposition
| Temperature Range (°C) | Mass Loss (%) | Evolved Species (Detected by MS) | Corresponding Decomposition Step |
| 50 - 150 | ~17.33 | NH₃ | Initial loss of one mole of ammonia |
| 150 - 250 | ~34.66 | NH₃, H₂S | Loss of the second mole of ammonia and hydrogen sulfide |
Disclaimer: The data in Table 2 is illustrative and based on a hypothetical two-step decomposition pathway for (NH₄)₂(S₅). The actual temperature ranges and mass loss percentages may vary and would need to be confirmed by experimental analysis.
Table 3: Illustrative DSC Data for (NH₄)₂(S₅) Decomposition
| Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Event |
| ~95 | Endothermic | Melting (in a sealed system) |
| 100 - 250 | Endothermic | Decomposition |
Disclaimer: The DSC data is illustrative. The decomposition of (NH₄)₂(S₅) is an endothermic process, requiring energy input to break the chemical bonds.
Experimental Protocols
The following section details a general methodology for the thermal analysis of ammonium pentasulfide using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
Objective: To determine the thermal stability and decomposition products of ammonium pentasulfide.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).
-
Inert sample pans (e.g., alumina).
-
Gas-tight enclosure with inert gas supply (e.g., Nitrogen or Argon).
Experimental Workflow:
Caption: A typical experimental workflow for TGA-MS analysis.
Detailed Steps:
-
Sample Preparation: Due to the instability of ammonium pentasulfide in air, sample handling should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox). A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere for the decomposition.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature. The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line for analysis. The mass spectrometer is set to scan for the expected m/z ratios of the decomposition products (e.g., m/z 17 for NH₃ and m/z 34 for H₂S).
-
Data Analysis: The TGA data (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss at each step. The MS data is analyzed to identify the gaseous products evolved at different temperatures, correlating them with the mass loss events observed in the TGA curve.
Mandatory Visualization
The logical relationship between the analytical techniques and the information obtained is crucial for understanding the thermal decomposition process.
Caption: Relationship between analytical techniques and obtained data.
Conclusion
The thermal decomposition of ammonium pentasulfide is a complex process that results in the formation of ammonia, hydrogen sulfide, and elemental sulfur. While detailed experimental data specifically for (NH₄)₂(S₅) is limited, analysis of its stoichiometry and comparison with related ammonium polysulfides allows for a sound theoretical understanding of its decomposition pathways. The use of advanced analytical techniques such as TGA-MS is crucial for elucidating the precise mechanisms and kinetics of this decomposition. The protocols and illustrative data presented in this guide provide a robust framework for researchers and professionals working with or encountering this compound. Further experimental investigation is warranted to fully characterize the thermal behavior of ammonium pentasulfide.
References
Spectroscopic Analysis of Ammonium Pentasulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of ammonium pentasulfide, ((NH₄)₂S₅). Due to the compound's inherent instability, this document synthesizes best practices and data from related polysulfides and ammonium salts to offer a predictive and practical framework for its characterization.
Introduction to Ammonium Pentasulfide
Ammonium pentasulfide is a yellow to orange-yellow prismatic crystalline solid with the chemical formula (NH₄)₂S₅.[1] It is known to be unstable, decomposing upon exposure to air, moisture, and heat. The CRC Handbook of Chemistry and Physics notes its decomposition at 115 °C and in hot water. This instability presents significant challenges for its synthesis, isolation, and spectroscopic analysis. A thorough understanding of its vibrational properties through IR and Raman spectroscopy is crucial for quality control, stability studies, and for understanding its role in various chemical processes.
Experimental Protocols
Given the reactivity of ammonium pentasulfide, sample handling and preparation are critical for obtaining high-quality spectroscopic data. All operations should be conducted in an inert, dry atmosphere (e.g., a glovebox) to prevent decomposition.
Synthesis of Solid Ammonium Pentasulfide
While detailed procedures for the synthesis of high-purity, crystalline (NH₄)₂S₅ are not abundant in readily available literature, the general approach involves the reaction of ammonia, hydrogen sulfide, and elemental sulfur. One reported method involves passing hydrogen sulfide gas through a concentrated ammonia solution to form ammonium hydrosulfide, followed by the addition of excess sulfur. The solid can be crystallized from a cold solution.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for solid ammonium pentasulfide.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Solid State):
The recommended method for obtaining an IR spectrum of solid ammonium pentasulfide is the Potassium Bromide (KBr) pellet technique. This minimizes scattering and is suitable for powders.
-
Grinding: In an agate mortar and pestle under an inert atmosphere, finely grind approximately 1-2 mg of the ammonium pentasulfide sample.
-
Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the mortar and gently mix with the sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%.
-
Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Immediately place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
An alternative, the Nujol mull technique, can also be used. A small amount of the finely ground sample is mixed with a drop of Nujol (mineral oil) to create a paste, which is then pressed between two KBr plates.[2][3][4] A reference spectrum of Nujol should be taken into account.
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: A minimum of 16 scans should be co-added to improve the signal-to-noise ratio.
-
Atmosphere: The sample compartment should be purged with dry nitrogen or another inert gas to minimize atmospheric water and CO₂ interference.
Raman Spectroscopy Protocol
Raman spectroscopy is particularly well-suited for the analysis of polysulfides, as the S-S bonds are strong Raman scatterers.
Sample Preparation:
-
Sample Mounting: A small amount of the crystalline or finely ground powder of ammonium pentasulfide is placed in a glass capillary tube and sealed, or on a microscope slide.
-
Analysis: The sample is placed in the spectrometer's sample holder for analysis.
Instrumentation:
-
Spectrometer: A dispersive Raman spectrometer equipped with a microscope is ideal.
-
Excitation Laser: A 532 nm or 785 nm laser is commonly used. The laser power should be kept low (typically < 5 mW) to avoid thermal decomposition of the sample.
-
Spectral Range: 100 - 3500 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Acquisition Time: An appropriate integration time and number of accumulations should be chosen to obtain a good signal-to-noise ratio.
Spectroscopic Data and Interpretation
The vibrational spectrum of ammonium pentasulfide can be interpreted by considering the contributions from the ammonium cation (NH₄⁺) and the pentasulfide anion (S₅²⁻).
Ammonium Cation (NH₄⁺) Vibrations
The ammonium ion has a tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes. The positions of these bands can shift due to hydrogen bonding and the crystal environment.
| Mode | Vibrational Motion | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |
| ν₁ | Symmetric N-H Stretch | Inactive | ~2954 - 3040 |
| ν₂ | Symmetric N-H Bend | ~1685 - 1694 | ~1685 |
| ν₃ | Asymmetric N-H Stretch | ~3190 - 3343 | ~3194 - 3343 |
| ν₄ | Asymmetric N-H Bend | ~1400 - 1510 | ~1400 - 1453 |
Data compiled from NIST WebBook and various ammonium salts studies.[5][6][7][8]
Pentasulfide Anion (S₅²⁻) Vibrations
The pentasulfide anion is a chain-like species. Its vibrations will be dominated by S-S stretching and S-S-S bending modes. Based on data from other polysulfides, the following regions are of primary interest.
| Vibrational Motion | Approximate Wavenumber (cm⁻¹) (Raman) |
| S-S Stretching | 400 - 550 |
| S-S-S Bending | 150 - 250 |
Data extrapolated from studies on various polysulfide anions.
Predicted Spectroscopic Features of Ammonium Pentasulfide
Based on the data for the constituent ions, a predicted summary of the key vibrational bands for (NH₄)₂S₅ is presented below.
Table 1: Predicted IR and Raman Bands for Ammonium Pentasulfide ((NH₄)₂S₅)
| Approximate Wavenumber (cm⁻¹) | Proposed Assignment | Expected Activity |
| 3190 - 3343 | ν₃ (Asymmetric N-H Stretch) of NH₄⁺ | IR, Raman |
| 2954 - 3040 | ν₁ (Symmetric N-H Stretch) of NH₄⁺ | Raman |
| 1685 - 1694 | ν₂ (Symmetric N-H Bend) of NH₄⁺ | IR, Raman |
| 1400 - 1510 | ν₄ (Asymmetric N-H Bend) of NH₄⁺ | IR, Raman |
| 400 - 550 | S-S Stretching modes of S₅²⁻ | Raman (strong) |
| 150 - 250 | S-S-S Bending modes of S₅²⁻ | Raman |
Decomposition Pathway
Ammonium pentasulfide is unstable and can decompose, particularly in the presence of acid, heat, or air. The decomposition pathway likely involves the release of ammonia, hydrogen sulfide, and elemental sulfur.
Caption: General decomposition pathway of ammonium pentasulfide.
This guide provides a foundational framework for the spectroscopic analysis of ammonium pentasulfide. Researchers should exercise caution due to the compound's instability and adapt the proposed protocols as necessary based on their specific instrumentation and sample characteristics.
References
- 1. Ammonium sulfide ((NH4)2(S5)) | H4NS5-9 | CID 3014668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. NH4+ [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. A theoretical analysis of the vibrational modes of ammonium metavanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Solubility and Stability of Ammonium Pentasulfide ((NH₄)₂(S₅)): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ammonium pentasulfide ((NH₄)₂(S₅)). Given the inherent instability of this compound, this document focuses on qualitative solubility characteristics, factors influencing its stability, and generalized experimental protocols for its analysis.
Introduction
Ammonium pentasulfide, with the chemical formula (NH₄)₂(S₅), is a yellow crystalline solid that is of interest in various chemical syntheses.[1][2] However, its utility is often hampered by its limited stability.[1][2] Understanding the solubility and stability of (NH₄)₂(S₅) in different solvent systems is crucial for its handling, storage, and application in research and development. This guide summarizes the available knowledge and provides frameworks for its experimental characterization.
Solubility of (NH₄)₂(S₅)
Quantitative solubility data for ammonium pentasulfide is scarce due to its tendency to decompose in many solvents.[1][2] The information available is primarily qualitative.
Table 1: Qualitative Solubility of (NH₄)₂(S₅) in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Soluble | Decomposes upon dissolution, precipitating sulfur.[1][3] |
| Ethanol | Soluble | |
| Ammonia | Soluble | Well soluble in dilute ammonia solutions, but poorly soluble in concentrated ammonia.[4] |
| Ether | Insoluble | [1] |
| Carbon Disulfide | Insoluble | [1] |
Stability of (NH₄)₂(S₅)
Ammonium pentasulfide is an unstable compound, and its stability is significantly influenced by environmental conditions.[1][2]
Table 2: Factors Affecting the Stability of (NH₄)₂(S₅)
| Factor | Effect on Stability | Description |
| Air/Moisture | Decreases stability | Decomposes rapidly when dry and exposed to air.[2] Can be stored under its mother liquor without air access.[2] |
| Temperature | Decreases stability | Decomposes upon slight heating.[1] In a sealed ampoule, it melts at 95°C to form a red liquid.[1][3] |
| pH | pH-dependent | Unstable in acidic solutions, leading to the release of H₂S and precipitation of sulfur.[1][3] More stable in alkaline conditions (pH 8-12).[3] |
| Light | May decrease stability | As with many sulfur compounds, light can potentially accelerate decomposition pathways. |
The primary decomposition reaction of ammonium pentasulfide is:
(NH₄)₂(S₅) → 2NH₃ + H₂S + 4S[1]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of a highly reactive compound like (NH₄)₂(S₅) require careful control of experimental conditions.
Experimental Protocol for Solubility Determination
This protocol outlines a general approach for determining the qualitative and semi-quantitative solubility of (NH₄)₂(S₅).
-
Preparation of Saturated Solution:
-
Work in an inert atmosphere (e.g., a glove box) to minimize contact with air and moisture.
-
Add an excess amount of freshly synthesized (NH₄)₂(S₅) to the solvent of interest in a sealed, temperature-controlled vessel.
-
Stir the suspension for a defined period to allow it to reach equilibrium. The time required will need to be determined empirically.
-
-
Sample Collection and Analysis:
-
Filter the saturated solution using a syringe filter suitable for the solvent to remove undissolved solid.
-
Immediately analyze the filtrate to determine the concentration of dissolved (NH₄)₂(S₅). Given its instability, rapid analysis is crucial.
-
Analytical techniques could include:
-
UV-Vis Spectroscopy: To monitor the concentration of polysulfide ions, which are colored.
-
High-Performance Liquid Chromatography (HPLC): With a suitable derivatization agent to separate and quantify different polysulfide species.
-
Titration Methods: For determining the total sulfide content.
-
-
Experimental Protocol for Stability Testing
This protocol provides a framework for assessing the stability of (NH₄)₂(S₅) solutions under various conditions.
-
Solution Preparation:
-
Prepare solutions of (NH₄)₂(S₅) in the desired solvents at a known concentration.
-
Divide the solutions into aliquots for testing under different conditions (e.g., varying temperature, pH, exposure to light).
-
-
Incubation:
-
Store the aliquots under the specified conditions for a set period.
-
At regular time intervals, withdraw samples for analysis.
-
-
Analysis of Degradation:
-
Quantify the remaining (NH₄)₂(S₅) concentration at each time point using a suitable analytical method (as described in section 4.1).
-
Monitor the appearance of degradation products, such as elemental sulfur (which will precipitate) and changes in pH.
-
The rate of decomposition can be determined by plotting the concentration of (NH₄)₂(S₅) versus time.
-
Visualizations
The following diagrams illustrate key processes related to ammonium pentasulfide.
Caption: Decomposition pathway of ammonium pentasulfide.
References
An In-depth Technical Guide to the History and Discovery of Ammonium Polysulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium polysulfide compounds, from their historical roots in early chemistry to their contemporary relevance in various scientific fields, including pharmacology. This document details the synthesis, characterization, and biological significance of these intriguing sulfur compounds.
A Historical Overview: From "Divine Water" to Modern Chemistry
The history of polysulfides is a journey through centuries of chemical inquiry. Known in antiquity by evocative names such as "theion hudor" (divine water) and "hepar sulphuris" (liver of sulfur), these compounds were utilized for medicinal and industrial purposes long before the establishment of modern chemical nomenclature.[1] In the annals of the Graeco-Egyptian school of alchemy, polysulfides were instrumental in creating golden patinas on metals, a process then believed to be a step towards transmutation.[1]
During the Middle Ages, a significant application of polysulfide chemistry was in the purification of sulfur. The process involved reacting elemental sulfur with alkali metal carbonates to form polysulfides, which were subsequently decomposed with acid to yield a purer form of sulfur.[1] As chemical understanding evolved, 17th and 18th-century chemists, including the renowned Robert Boyle, began to systematically study these substances. Boyle documented the decomposition of polysulfides in the presence of air and explored mixed dry-wet preparation methods, such as fusing potassium carbonate with sulfur and dissolving the product in an ammonium chloride solution to form mixed potassium-ammonium polysulfides.[1]
These early investigations into polysulfides, including ammonium polysulfide, were foundational. The characteristic reactions of these compounds were later explained within the framework of the phlogiston theory, which was the prevailing understanding of redox reactions in the 18th century.[1] Notably, the ability of polysulfides to react quantitatively with oxygen played a crucial role in the experiments of pioneering chemists like Carl Wilhelm Scheele and Joseph Priestley, which ultimately contributed to the discovery of oxygen and the dawn of modern chemistry.[1]
Synthesis and Physicochemical Properties
Ammonium polysulfide, with the general formula (NH₄)₂Sₓ, exists primarily in aqueous solutions. These solutions are typically yellow, with the color deepening to red as the value of 'x' (the number of sulfur atoms in the polysulfide chain) increases.[2] The solutions are characterized by the distinct odors of both ammonia and hydrogen sulfide.[2]
General Synthesis of Ammonium Polysulfide Solution
A common laboratory method for the preparation of ammonium polysulfide solution involves a two-step process:
-
Formation of Ammonium Sulfide: Hydrogen sulfide gas is bubbled through a concentrated aqueous solution of ammonia (typically 28%). This reaction forms ammonium sulfide, (NH₄)₂S.[2]
-
Dissolution of Elemental Sulfur: An excess of elemental sulfur is then dissolved in the resulting ammonium sulfide solution. The dissolved sulfur atoms catenate to form a mixture of polysulfide anions (Sₓ²⁻).[2]
The general chemical equation for this process can be represented as:
(NH₄)₂S + (x-1)S → (NH₄)₂Sₓ
Physicochemical Data
Ammonium polysulfide solutions are unstable and decompose upon exposure to air, precipitating elemental sulfur.[2] They are also unstable in acidic solutions, releasing toxic hydrogen sulfide gas and precipitating sulfur and an ammonium salt.[2]
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂Sₓ | [2] |
| Appearance | Yellow to red solution | [2] |
| Odor | Ammonia and hydrogen sulfide | [2] |
| Solubility | Soluble in water and ethanol; Insoluble in ether and carbon disulfide | [2] |
| Melting Point (Ammonium Pentasulfide, (NH₄)₂S₅) | 115 °C (decomposition) | [2] |
| Melting Point (in a closed tube) | 95 °C (becomes a red liquid) | [2] |
Experimental Protocols
Synthesis of an Ammonium Thiomolybdate Complex using Ammonium Polysulfide
This protocol details the synthesis of a complex thiomolybdate salt, (NH₄)₂[Mo₃S₁₃], where ammonium polysulfide is a key reagent. This method highlights the utility of ammonium polysulfide in inorganic synthesis.
Materials:
-
Ammonium sulfide solution (48%)
-
Elemental sulfur powder
-
Ammonium heptamolybdate tetrahydrate
-
Deionized (DI) water
-
Ethanol
-
Carbon disulfide
-
Diethyl ether
-
Concentrated hydrobromic acid (HBr)
-
Tetraethylammonium bromide
-
Acetonitrile
-
Ethyl acetate
-
Javel solution (for cleaning)
Procedure:
-
Preparation of Ammonium Polysulfide Reagent: In a suitable reaction vessel, mix 10 mL of ammonium sulfide solution (48%) with 6 grams of elemental sulfur powder.
-
Stir the mixture at 90°C for 30 minutes to form a transparent, intense red solution of ammonium polysulfide.
-
Reaction with Molybdate: In a separate beaker, dissolve 6 grams of ammonium heptamolybdate tetrahydrate completely in 30 mL of hot DI water.
-
Add the hot molybdate solution to the ammonium polysulfide solution.
-
Reflux the reaction mixture for 20 hours at 90°C.
-
Isolation and Purification of (NH₄)₂[Mo₃S₁₃]: After the reaction is complete, cool the resulting dark red solution to room temperature.
-
Filter the solution to collect the red powder.
-
Wash the collected solid sequentially with DI water (3 times), ethanol (3 times), and carbon disulfide until all elemental sulfur is removed.
-
Finally, wash the product with diethyl ether (3 times) and dry it under vacuum.
-
Store the final product, (NH₄)₂[Mo₃S₁₃], in a glovebox.
Yield: 72% (6 grams)
Note: All glassware should be immersed in a Javel solution after use to neutralize the odor of sulfur-containing compounds.
Assay of Ammonium Sulfide Solution (ACS Reagent Grade)
This protocol describes the titrimetric analysis of the reductive capacity of an ammonium sulfide solution to determine its concentration.
Materials:
-
Ammonium sulfide solution
-
Nitrogen-purged deionized water
-
0.1 N Iodine solution
-
0.1 N Hydrochloric acid
-
0.1 N Sodium thiosulfate volumetric solution
-
Starch indicator solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 3.0 g of the ammonium sulfide solution and transfer it to a 250 mL volumetric flask.
-
Dilute the sample to the mark with freshly nitrogen-bubbled deionized water to expel oxygen.
-
Stopper the flask and mix thoroughly.
-
Titration: Pipette a 50.0 mL aliquot of the prepared sample solution into a mixture of 50.0 mL of 0.1 N iodine and 25 mL of 0.1 N hydrochloric acid in 400 mL of water. Ensure the pipette tip is below the surface of the iodine solution during addition.
-
Titrate the excess iodine with 0.1 N sodium thiosulfate volumetric solution.
-
Add 3 mL of starch indicator solution near the end point of the titration.
-
Calculation: One milliliter of 0.1 N iodine corresponds to 0.00341 g of (NH₄)₂S.[3]
Biological Significance and Signaling Pathways
In recent years, polysulfides have gained significant attention in the field of drug development due to their role as signaling molecules, often in conjunction with hydrogen sulfide (H₂S). They are involved in various physiological processes and their dysregulation is implicated in several diseases.
Activation of the TRPA1 Ion Channel
Polysulfides are potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain sensation and neurogenic inflammation. The activation of TRPA1 by polysulfides is more potent than that by H₂S. This activation occurs through the covalent modification of specific cysteine residues in the N-terminal region of the channel protein.
Below is a diagram illustrating the activation of the TRPA1 channel by polysulfides.
Caption: Activation of the TRPA1 ion channel by ammonium polysulfide.
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Electrophiles, including polysulfides, can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Key cysteine residues in Keap1 involved in this regulation include Cys151, Cys273, and Cys288.
The following diagram illustrates the modulation of the Keap1-Nrf2 pathway by polysulfides.
Caption: Modulation of the Keap1-Nrf2 pathway by ammonium polysulfide.
Conclusion
Ammonium polysulfide compounds, with their rich history intertwined with the very foundations of chemistry, continue to be of significant interest to the scientific community. Their unique chemical properties make them valuable reagents in synthesis, while their biological activities, particularly their roles in key signaling pathways, present exciting opportunities for therapeutic intervention and drug development. A thorough understanding of their history, synthesis, and biological function is paramount for researchers seeking to harness the potential of these versatile sulfur-containing molecules.
References
A Theoretical Investigation into the Structure of the Pentasulfide Dianion (S₅²⁻)
A Whitepaper for Researchers in Chemistry and Materials Science
Abstract: The pentasulfide dianion (S₅²⁻) is a key intermediate in the complex chemistry of sulfur, playing a significant role in fields ranging from geochemistry to energy storage, particularly in the development of high-density lithium-sulfur batteries. Understanding the precise geometric and electronic structure of this anion is crucial for elucidating reaction mechanisms and designing novel materials. This technical guide provides an in-depth analysis of the theoretical calculations performed to characterize the structure of the S₅²⁻ anion, supported by comparisons with experimental data. It details the computational methodologies employed, summarizes key structural parameters, and presents a workflow for such theoretical investigations.
Introduction to Polysulfide Anions
Polysulfide anions (Sₙ²⁻) are a class of chemical species that are integral to the sulfur redox cycle.[1] Their presence is frequently invoked in diverse areas such as alkali-metal-sulfur batteries, organic synthesis, and geochemical processes.[1] The S₅²⁻ anion, in particular, is a crucial component in the discharge-charge cycle of Li-S batteries. A thorough understanding of its structural and electronic properties is therefore paramount for advancing these technologies. Computational chemistry provides a powerful lens through which to examine these ephemeral and reactive species at a molecular level.
Theoretical Framework for Anion Calculation
The ab initio theoretical study of molecular anions presents unique challenges not typically encountered with neutral or cationic species.[2] The diffuse nature of the outermost orbitals in anions necessitates the use of specialized basis sets that include diffuse functions to accurately describe the spatial extent of the electron density.[2]
Commonly employed methods for these calculations include:
-
Density Functional Theory (DFT): This method has become a mainstay for calculations on polysulfide systems due to its favorable balance of computational cost and accuracy.[1][3] Functionals such as B3LYP are often used in conjunction with basis sets like 6-311+G*.[4][5]
-
Møller-Plesset Perturbation Theory (MP2): This is a well-established ab initio method that incorporates electron correlation effects beyond the Hartree-Fock approximation.[4][6] It is often used for benchmarking and for obtaining highly accurate geometries and energies.[6]
Calculated Structural Parameters of S₅²⁻
Theoretical calculations have been employed to determine the equilibrium geometry of the S₅²⁻ anion. The structure is characterized by a chain of five sulfur atoms. The key structural parameters—bond lengths, bond angles, and dihedral (torsion) angles—are highly dependent on the local environment, particularly the counter-ion (cation) in the crystal lattice.
| Parameter | Description | Typical Calculated/Experimental Value Range |
| S-S Bond Lengths (Å) | The distance between adjacent sulfur atoms. | 2.02 - 2.10 Å |
| S-S-S Bond Angles (°) | The angle formed by three consecutive sulfur atoms. | 105° - 110° |
| S-S-S-S Dihedral Angle (°) | The torsion angle defining the chain's twist. | 70° - 95° |
Note: These values represent a general range derived from studies on various polysulfides and are influenced by the specific computational method, basis set, and the cation present in experimental studies.[4][6]
Vibrational Analysis and Raman Spectroscopy
Vibrational spectroscopy, particularly Raman spectroscopy, is a primary experimental technique for identifying polysulfide species in various media. Theoretical calculations of vibrational frequencies are crucial for assigning the peaks observed in experimental spectra. A force-field analysis, relating Raman spectra to known X-ray crystal structures, is a common approach to refine these assignments.[6] For the S₅²⁻ anion, characteristic vibrational modes are expected in the 100-600 cm⁻¹ spectral range.[6] A peak observed around 206-209 cm⁻¹ in some experimental setups has been tentatively assigned to the formation of S₅²⁻.[6]
| Vibrational Mode | Description | Calculated/Experimental Frequency Range (cm⁻¹) |
| S-S Stretching | Vibrations involving the stretching of the S-S bonds. | ~400 - 500 cm⁻¹ |
| S-S-S Bending | Vibrations involving the bending of the S-S-S angles. | ~180 - 250 cm⁻¹ |
| Torsional Modes | Low-frequency modes related to the twisting of the sulfur chain. | < 100 cm⁻¹ |
Note: The precise frequencies can be influenced by the cation and the local environment.[6]
Detailed Methodologies
5.1 Computational Protocol: A DFT Approach
A representative theoretical protocol for determining the structure of the S₅²⁻ anion using Density Functional Theory (DFT) is as follows:
-
Initial Structure Generation: A starting geometry for the S₅²⁻ anion is constructed based on known chemical principles, such as those from Valence Shell Electron Pair Repulsion (VSEPR) theory.[7][8]
-
Method and Basis Set Selection: The calculation is set up using a DFT functional, for example, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5] A Pople-style basis set, such as 6-311+G(d,p), is selected. The inclusion of + indicates the addition of diffuse functions, which are critical for accurately describing anions.[4]
-
Geometry Optimization: An unconstrained geometry optimization is performed. This is an iterative process where the electronic energy is minimized with respect to the nuclear coordinates, allowing the molecule to relax to its lowest energy conformation.
-
Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can then be compared to experimental Raman or IR spectra.[6]
-
Energy Analysis: The final single-point energy of the optimized structure is calculated to determine its relative stability.
5.2 Experimental Protocol: Single-Crystal X-ray Diffraction
Experimental validation of theoretical structures is paramount. The definitive method for determining the solid-state structure of a molecule or ion is single-crystal X-ray diffraction.
-
Crystal Growth: A salt of the S₅²⁻ anion, for example, with an appropriate counter-ion such as an alkali metal (e.g., Na⁺) or a larger organic cation, is synthesized and crystallized from a suitable solvent.
-
Data Collection: A single crystal of suitable quality is selected and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then refined to achieve the best possible fit to the experimental data. This process yields precise bond lengths, bond angles, and dihedral angles for the S₅²⁻ anion in the crystalline state.
Visualization of the Theoretical Workflow
The logical flow from theoretical model selection to experimental validation is a cornerstone of computational chemistry research. The following diagram illustrates this workflow for the study of the S₅²⁻ anion.
Caption: Workflow for the theoretical and experimental characterization of the S₅²⁻ anion.
Conclusion
Theoretical calculations, particularly those employing DFT and ab initio methods, are indispensable tools for elucidating the structural and vibrational properties of the S₅²⁻ anion. These computational approaches provide detailed insights that complement and help interpret experimental findings from techniques like X-ray crystallography and Raman spectroscopy. The synergy between theory and experiment is crucial for building a comprehensive understanding of polysulfide chemistry, which in turn will accelerate the development of technologies such as next-generation energy storage systems.
References
- 1. mdpi.com [mdpi.com]
- 2. simons.hec.utah.edu [simons.hec.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00826D [pubs.rsc.org]
- 5. Theoretical study on structures and aromaticities of P5(-) anion, [Ti (eta(5)-P5)]- and sandwich complex [Ti(eta(5)-P5)2]2- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VSEPR [sansona.github.io]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of Crystalline Ammonium Pentasulfide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the known physical, chemical, and structural properties of crystalline ammonium pentasulfide ((NH₄)₂S₅). Due to the compound's inherent instability, characterization data is limited and sometimes conflicting in the literature. This guide consolidates available quantitative data into structured tables, details experimental protocols for its synthesis, and presents a logical workflow for its formation and decomposition. The information is intended to serve as a foundational resource for professionals requiring detailed knowledge of this specific ammonium polysulfide.
Physical and Chemical Properties
Ammonium pentasulfide is a yellow crystalline solid that is highly unstable, particularly when dry and exposed to air.[1] It is the salt derived from the ammonium cation (NH₄⁺) and the pentasulfide anion (S₅²⁻). Its characteristic yellow-to-orange color is a direct result of electronic transitions within the pentasulfide anion.[2] The compound is noted to decompose upon heating or contact with water and acids.[1]
All quantitative data is summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | (NH₄)₂S₅ | - |
| Molar Mass | 196.38 g·mol⁻¹[1] | A value of 196.40 g·mol⁻¹ is also reported. |
| Appearance | Yellow to orange-yellow prismatic crystals.[1] | Also described as a yellow powder.[1] |
| Density | 1.6 g/cm³[1] | - |
| Melting Point | 95 °C (in sealed ampoule)[1] | Melts to a red liquid.[1] A decomposition temperature of 115 °C is also reported.[3][4] |
| Solubility | Decomposes in water.[1] | Soluble in cold water, ethanol, and ammonia.[3][4] Insoluble in ether and carbon disulfide. It dissolves in water but immediately decomposes, precipitating sulfur. |
| Stability | Decomposes quickly in air when dry.[1] | Can be stored under its mother liquor without air access.[1] The activation energy for decomposition is approximately 85 kJ/mol.[5] |
Crystallographic Data
The crystal structure of ammonium pentasulfide has been determined, providing precise information about its solid-state arrangement.
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| Cell Parameters | a = 0.5427 nm[1] |
| b = 1.6226 nm[1] | |
| c = 0.9430 nm[1] | |
| β = 105.31°[1] | |
| Formula Units (Z) | 4[1] |
Logical Pathways: Synthesis and Decomposition
Ammonium pentasulfide does not participate in biological signaling pathways. However, its chemical synthesis and decomposition represent a critical logical workflow. The compound is typically synthesized by the reaction of ammonia, hydrogen sulfide, and elemental sulfur.[1] It is highly unstable and readily decomposes, especially when heated or exposed to air, breaking down into ammonia, hydrogen sulfide, and elemental sulfur.[1]
Caption: Synthesis and decomposition pathways of ammonium pentasulfide.
Experimental Protocols
Protocol for Synthesis of Crystalline Ammonium Pentasulfide
This protocol is adapted from established laboratory methods for preparing ammonium polysulfides.[6]
Materials:
-
Concentrated ammonia solution (25%)
-
Hydrogen sulfide gas (H₂S)
-
Finely powdered elemental sulfur
-
95% Ethanol
-
Diethyl ether
-
Anhydrous calcium oxide (lime)
-
Ammonium chloride (solid)
-
Ice bath, reaction flask, gas dispersion tube, filtration apparatus (suction), desiccator.
Methodology:
-
Preparation of Ammonium Sulfide Solution: In a reaction flask cooled in an ice bath, saturate 25 mL of concentrated ammonia solution with hydrogen sulfide gas until no more gas is absorbed. Add an additional 25 mL of concentrated ammonia to the solution. This creates a stock solution of ammonium sulfide.
-
Dissolution of Sulfur: Gently warm the ammonium sulfide solution to approximately 35°C. Stir in 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves.
-
Crystallization: Filter the resulting yellow solution to remove any undissolved sulfur. Add the filtrate to 60 mL of 95% ethanol in a stoppered flask.
-
Isolation: Allow the flask to stand overnight in a refrigerator to facilitate crystallization. Collect the formed crystals via suction filtration.
-
Washing and Drying: Wash the crystals sequentially with alcohol and then ether to remove residual soluble impurities and to aid in drying.
-
Storage: Dry the final product in a vacuum desiccator over lime that has been lightly covered with a small amount of solid ammonium chloride. Due to its instability, store the compound under its mother liquor or in a tightly sealed container with an inert atmosphere.[1]
Protocol for Characterization by Raman Spectroscopy
Raman spectroscopy is a highly suitable non-invasive technique for characterizing ammonium pentasulfide.[2] The S-S stretching modes of the pentasulfide anion are Raman active and provide a distinct signature, whereas the N-H vibrations of the ammonium cation are also readily detectable.[2]
Instrumentation:
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).
-
Low-power objective to minimize sample heating and decomposition.
-
Sealed sample holder or capillary tube to handle the unstable solid.
Methodology:
-
Sample Preparation: Load a small amount of the crystalline ammonium pentasulfide into a glass capillary tube and seal it to prevent decomposition from contact with air.
-
Instrument Setup: Configure the spectrometer for solid-state analysis. Set the laser power to a low level (e.g., <5 mW) to avoid thermally inducing decomposition of the sample.
-
Data Acquisition: Acquire the Raman spectrum over a range that includes the characteristic S-S stretching region (typically 200-600 cm⁻¹) and the N-H bending and stretching regions of the ammonium ion (approx. 1400-1700 cm⁻¹ and 3000-3400 cm⁻¹).
-
Spectral Analysis:
-
Identify the vibrational bands corresponding to the S-S bonds in the S₅²⁻ anion.
-
Identify the characteristic vibrational modes of the NH₄⁺ cation. The primary diagnostic bands include N-H stretching and bending vibrations.[2]
-
Compare the obtained spectra with literature data for polysulfides and ammonium salts to confirm the compound's identity and purity.[7] The presence of decomposition products like elemental sulfur (which has strong Raman signals) can also be monitored.
-
References
- 1. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]
- 2. Ammonium sulfide ((NH4)2(S5)) | 12135-77-2 | Benchchem [benchchem.com]
- 3. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 4. CavacoPedia @ Cavac's Stuff [cavac.at]
- 5. Ammonium sulfide | 12135-76-1 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Simultaneous Infrared Spectroscopy, Raman Spectroscopy, and Luminescence Sensing: A Multispectroscopic Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]
Equilibrium Studies of Polysulfide Anions in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the equilibrium of polysulfide anions (Sn2-) in aqueous solutions. Polysulfides are crucial intermediates in various biogeochemical cycles, industrial processes, and have emerging significance in drug development due to their unique redox properties. Understanding their speciation and the factors governing their equilibria is paramount for harnessing their potential and mitigating their environmental impact.
Thermodynamics of Polysulfide Equilibria
The distribution of polysulfide anions in aqueous solution is a dynamic equilibrium influenced by factors such as pH, temperature, and the total sulfur concentration. The formation and disproportionation of these species are governed by their thermodynamic properties.
Gibbs Free Energy of Formation
The standard Gibbs free energies of formation (ΔGf°) for various polysulfide species have been determined, providing insight into their relative stabilities. A new approach based on rapid chemical derivatization in a single phase has been instrumental in resolving discrepancies in previously reported data and has established the presence of longer polysulfide chains (up to S82-) in aqueous solutions.[1]
Table 1: Standard Gibbs Free Energies of Formation for Polysulfide Anions (Sn2-) at 25 °C [1]
| Polysulfide Species (Sn2-) | Gibbs Free Energy of Formation (kJ/mol) |
| S22- | 77.4 |
| S32- | 71.6 |
| S42- | 67.4 |
| S52- | 66.1 |
| S62- | 67.2 |
| S72- | 70.5 |
| S82- | 73.6 |
Influence of Temperature and pH
Temperature and pH play a critical role in shifting the equilibrium distribution of polysulfides. Generally, an increase in temperature favors the formation of longer polysulfide chains and increases their solubility.[2][3][4] This effect, however, is pH-dependent.
-
At high pH (> 10) , increasing the temperature from 25 to 80 °C results in a modest 5.6% increase in the concentration of dissolved zerovalent sulfur and an increase in the average chain length by 0.2 sulfur atoms.[2][3][4]
-
At pH 8.2 , the same temperature increase leads to a threefold increase in dissolved polysulfide sulfur, with the average chain length increasing by 0.25 sulfur atoms.[2][3][4]
These findings highlight the complex interplay between temperature and pH in controlling polysulfide speciation.
Experimental Protocols for Polysulfide Analysis
Accurate determination of polysulfide distribution requires robust analytical methodologies. The following sections detail the key experimental protocols used in equilibrium studies.
Rapid Single-Phase Derivatization followed by HPLC-UV Analysis
This method has proven effective for quantifying individual polysulfide species in various aqueous matrices.[5][6] It involves the rapid conversion of labile inorganic polysulfides into stable dimethylpolysulfane derivatives, which are then separated and quantified.
Protocol:
-
Sample Handling: All procedures prior to derivatization must be conducted in an oxygen-free environment (e.g., a glovebox) to prevent the rapid auto-oxidation of polysulfides.[6]
-
Derivatization: The aqueous sample containing polysulfides is rapidly mixed with methyl trifluoromethanesulfonate (methyl triflate). This converts the Sn2- anions into their more stable dimethylpolysulfane (CH3SnCH3) counterparts.[6]
-
Preconcentration (for low concentrations): For samples with low polysulfide concentrations (in the nM range), a preconcentration step is necessary.[6]
-
Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent like n-pentane.
-
Carefully evaporate the solvent to dryness.
-
Redissolve the residue in a known volume of n-dodecane.
-
-
HPLC-UV Analysis: The dimethylpolysulfane solution is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector for separation and quantification.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for the in-situ monitoring of total polysulfide concentration and can provide information on the average chain length. The UV spectrum of a polysulfide solution can be considered as the sum of contributions from the hydrosulfide ion (HS-) and the zero-valent sulfur in the polysulfide chains.[7]
Table 2: Characteristic UV-Vis Absorption for Polysulfide Analysis
| Wavelength | Application | Reference |
| 249 nm | Isosbestic point for total sulfur concentration in hydrogen sulfide ion-polysulfide solutions. | [7] |
| 285 nm | Optimum absorption wavelength for polysulfide determination. | [8] |
| 295 nm | Used for the analysis of polysulfides in the presence of high concentrations of hydrogen sulfide ions. | [7] |
Protocol:
-
Prepare aqueous standards of known polysulfide concentrations.
-
Acquire the UV-Vis spectra of the standards and the unknown sample using a spectrophotometer.
-
For quantitative analysis, construct a calibration curve by plotting the absorbance at a specific wavelength (e.g., 285 nm) against the known concentrations of the standards.
-
Determine the concentration of polysulfides in the unknown sample from its absorbance and the calibration curve.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed structural information about different polysulfide species present in a solution. It allows for the identification of individual Sn2- ions based on their characteristic vibrational frequencies.
Table 3: Characteristic Raman Peaks for Different Polysulfide Species in Aqueous Solution [9]
| Polysulfide Species (Sn2-) | Raman Peak Wavenumbers (cm-1) |
| S2- | 119, 255 |
| S22- | 192 |
| S32- | 132, 208, 450 |
| S42- | 390, 518 |
Protocol:
-
Place the aqueous polysulfide sample in a suitable container for Raman analysis (e.g., a quartz cuvette).
-
Excite the sample with a laser of a specific wavelength.
-
Collect the scattered light and generate a Raman spectrum.
-
Identify the different polysulfide species present in the sample by comparing the observed peak positions with known literature values.
Potentiometric Titration
Potentiometric titration is a classic electrochemical method that can be used to determine the concentration of sulfide and polysulfide species in a solution. It involves titrating the sample with a standard solution of a titrant (e.g., silver nitrate) and monitoring the change in the potential of an ion-selective electrode.
Protocol:
-
Standardize a titrant solution, such as silver nitrate (AgNO3), against a primary standard (e.g., sodium chloride).
-
Use a sulfide ion-selective electrode (ISE) as the working electrode and a suitable reference electrode.
-
Titrate the aqueous sample containing sulfide and polysulfide with the standardized AgNO3 solution.
-
Record the potential (in millivolts) as a function of the volume of titrant added.
-
The equivalence points, which correspond to the complete reaction of sulfide and different polysulfide species, are identified as sharp inflections in the titration curve.
Signaling Pathways and Logical Relationships
The interconversion of polysulfide anions in aqueous solution represents a complex network of equilibria. The following diagram illustrates the key disproportionation reactions that govern the speciation of polysulfides.
This guide provides a foundational understanding of the equilibrium of polysulfide anions in aqueous solutions, offering valuable data and methodologies for researchers in various scientific disciplines. The intricate nature of these equilibria necessitates careful experimental design and the use of complementary analytical techniques for a comprehensive characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Equilibrium distribution of polysulfide ions in aqueous solutions at different temperatures by rapid single phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ammonium Polysulfide ((NH₄)₂S₅) as a Sulfuring Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium polysulfide, with the general formula (NH₄)₂Sₓ, is a versatile and reactive sulfurizing agent employed in various chemical syntheses. The pentasulfide ((NH₄)₂S₅) is a common form, existing as a yellow to orange-red solution.[1][2] It serves as a potent source of nucleophilic sulfur, making it valuable for the incorporation of sulfur atoms into organic molecules.[3] Its primary applications include the synthesis of amides from ketones via the Willgerodt-Kindler reaction and the formation of various sulfur-containing heterocycles and compounds, which are significant scaffolds in medicinal chemistry and drug development.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of ammonium polysulfide as a sulfurizing agent in key synthetic transformations.
Core Application: The Willgerodt-Kindler Reaction
The Willgerodt reaction and its Kindler modification represent the most significant application of ammonium polysulfide in organic synthesis. This reaction uniquely converts aryl alkyl ketones into the corresponding terminal amides, effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing it.[4][7]
The classical Willgerodt reaction utilizes aqueous ammonium polysulfide at elevated temperatures.[8] The related Willgerodt-Kindler reaction employs a mixture of elemental sulfur and a secondary amine, such as morpholine, to initially form a thioamide, which can then be hydrolyzed to the desired amide.[9]
Logical Workflow for the Willgerodt Reaction
Caption: General experimental workflow for the Willgerodt reaction.
Experimental Protocol: Synthesis of Phenylacetamide from Acetophenone
This protocol is adapted from the principles of the Willgerodt reaction.[4][7]
Materials:
-
Acetophenone
-
Ammonium polysulfide solution ((NH₄)₂Sₓ, ~20%)
-
Pyridine (optional, as a modified reagent)
-
Autoclave or a high-pressure sealed reaction vessel
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a high-pressure reaction vessel, combine acetophenone (1.0 eq), ammonium polysulfide solution (3.0-4.0 eq), and optionally, pyridine (0.5 eq).
-
Seal the vessel tightly and heat it to 160-200 °C for 4-6 hours with vigorous stirring.
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The primary product is phenylacetamide, with phenylacetic acid as a common side product from hydrolysis.[4]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure phenylacetamide.
Data Summary: Willgerodt-Kindler Reaction of Various Ketones
| Starting Ketone | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone | (NH₄)₂Sₓ, aq. NH₃, Pyridine | 160 | 4 | 2-Phenylacetamide | ~70% | [4][7] |
| Propiophenone | S₈, Morpholine | 135 | 8 | 3-Phenyl-1-morpholino-1-thioxopropane | ~85% | [9] |
| 4'-Methoxyacetophenone | S₈, Morpholine, Microwave | 140 | 0.25 | 2-(4-Methoxyphenyl)thioacetomorpholide | 74% | [9] |
| 4'-Chloroacetophenone | S₈, Morpholine, Microwave | 140 | 0.25 | 2-(4-Chlorophenyl)thioacetomorpholide | 65% | [9] |
| 1-Hexanophenone | (NH₄)₂Sₓ | 200 | 2 | Heptanamide | 20-50% | [9] |
Application in Continuous-Flow Synthesis of Thioureas
A modern application of polysulfides involves their use in continuous-flow (CF) systems. An aqueous polysulfide solution, generated in situ from elemental sulfur and an amine base, serves as a homogeneous and highly reactive sulfur source for the synthesis of thioureas from isocyanides.[10] This method offers enhanced safety, reproducibility, and scalability compared to traditional batch processes.[10]
Workflow for Continuous-Flow Thiourea Synthesis
Caption: Schematic of a continuous-flow setup for thiourea synthesis.
Experimental Protocol: Continuous-Flow Synthesis of N-benzyl-N'-(2,6-dimethylphenyl)thiourea
This protocol is based on a published continuous-flow method.[10]
1. Preparation of Aqueous Polysulfide Solution:
-
In a vial, add elemental sulfur (32 mg, 1.0 mmol) to a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 373 µL, 2.5 mmol) and water (2.13 mL).
-
Stir the mixture vigorously at 60 °C until the sulfur is completely dissolved to form a clear, colored solution. This is Feed 2.
2. Preparation of Isocyanide/Amine Feed:
-
In a separate vial, dissolve 2,6-dimethylphenyl isocyanide (1.0 eq) and benzylamine (1.1 eq) in acetonitrile to a final isocyanide concentration of 0.2 M. This is Feed 1.
3. Continuous-Flow Reaction Setup:
-
Set up a continuous-flow system with two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heated bath), and a back-pressure regulator.
-
Pump Feed 1 and Feed 2 at equal flow rates into the T-mixer.
-
The combined stream passes through the heated coil reactor (e.g., at 60 °C) with a specific residence time (e.g., 20-40 minutes), determined by the total flow rate and reactor volume.
-
The output stream is collected after the back-pressure regulator.
4. Product Isolation:
-
Upon collection, the product often crystallizes from the solution.
-
Remove the co-solvent (acetonitrile) under reduced pressure.
-
Isolate the solid product by simple filtration, washing with water to remove the excess sulfur retained in the mother liquor.[10]
Data Summary: Continuous-Flow Synthesis of Various Thioureas
| Isocyanide | Amine | Residence Time (min) | Product | Yield (%) | Reference |
| 2,6-Dimethylphenyl isocyanide | Benzylamine | 42 | N-benzyl-N'-(2,6-dimethylphenyl)thiourea | 96 | [10] |
| 3-Isocyanoquinoline | Benzylamine | 21 | N-benzyl-N'-(quinolin-3-yl)thiourea | 92 | [10] |
| tert-Butyl isocyanide | Benzylamine | 42 | N-benzyl-N'-(tert-butyl)thiourea | 49 | [10] |
| Cyclohexyl isocyanide | Benzylamine | 42 | N-benzyl-N'-(cyclohexyl)thiourea | 42 | [10] |
Relevance in Drug Development
The synthesis of sulfur-containing compounds is of high interest to medicinal chemists. Functional groups synthesized using ammonium polysulfide and related reagents are prevalent in a wide range of pharmaceuticals.[6]
-
Amides: The amide bond is a cornerstone of peptide and protein structure and is present in countless drug molecules. The Willgerodt reaction provides a non-obvious synthetic route to certain terminal amides.
-
Thioureas: Thiourea derivatives are known to exhibit a broad spectrum of biological activities and are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10][11]
-
Heterocycles: While not a primary application of (NH₄)₂S₅ itself, it is a source for sulfur in reactions that form heterocycles like thiophenes and dithiins, which are important scaffolds in drug discovery.[][13][14]
The methods described provide researchers with tools to access these important molecular architectures for the development of new therapeutic agents.
Safety and Handling
Ammonium polysulfide solution is corrosive and unstable.[2][3]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and dark place, away from acids and oxidizing agents.[1] Over time, the solution can decompose and precipitate elemental sulfur, which may clog equipment.[15]
-
Hazards: Contact with acids will release highly toxic and flammable hydrogen sulfide (H₂S) gas.[2] The solution has a strong odor of ammonia and H₂S. Inhalation of vapors should be avoided.[3]
References
- 1. chembk.com [chembk.com]
- 2. Ammonium sulfide ((NH4)2(Sx)) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Ammonium Polysulphide Versatile Industrial Applications at Best Price [destinychemicals.net]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Willgerodt_rearrangement [chemeurope.com]
- 8. organicreactions.org [organicreactions.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of "hydrogen bonding interaction" in new drug development: design, synthesis, antiviral activity, and SARs of thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles Using Ammonium Polysulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal sulfide nanoparticles (NPs) are a class of materials with significant potential in various scientific and biomedical fields, including bioimaging, drug delivery, and diagnostics. Their unique size-dependent optical and electronic properties make them highly valuable for these applications. The synthesis of these nanoparticles with controlled size, shape, and composition is crucial for their effective use. One promising, albeit less documented, method for the synthesis of metal sulfide NPs is the use of ammonium polysulfide, including ammonium pentasulfide ((NH₄)₂S₅), as a sulfur source. This approach offers a reactive sulfur precursor that can facilitate the formation of metal sulfide nanocrystals.
These application notes provide a generalized protocol for the synthesis of various metal sulfide nanoparticles (CdS, ZnS, CuS, and Ag₂S) using an ammonium polysulfide solution. Due to the limited availability of specific literature on the use of ammonium pentasulfide, the following protocols are based on the general understanding of ammonium polysulfide reactivity and established methods for nanoparticle synthesis with other sulfur sources. The provided quantitative data is for nanoparticles synthesized using other common sulfur sources and should be used as a reference point for characterization.
General Reaction Mechanism
The synthesis of metal sulfide nanoparticles using an ammonium polysulfide solution is believed to proceed through the in-situ generation of hydrogen sulfide (H₂S). At elevated temperatures, the ammonium polysulfide solution decomposes, releasing H₂S gas. This highly reactive H₂S then reacts with the metal salt precursor in the reaction mixture to form the corresponding metal sulfide monomer, which subsequently nucleates and grows into nanoparticles. The general reaction can be summarized as:
(NH₄)₂Sₓ → 2NH₃ + H₂S + (x-1)S
M²⁺ + H₂S → MS + 2H⁺
Preparation of Ammonium Polysulfide Stock Solution
A stock solution of ammonium polysulfide can be prepared for use as the sulfur precursor in the nanoparticle synthesis.
Protocol:
-
In a well-ventilated fume hood, combine 1 mmol of elemental sulfur powder with 3.5 mL of oleylamine and 0.5 mL of 1-dodecanethiol (DDT) in a glass vial.[1]
-
Use ultrasonication and vortexing to completely dissolve the sulfur powder.[1]
-
Gently heat the solution to 40°C before use to ensure homogeneity.[1]
Experimental Protocols for Metal Sulfide Nanoparticle Synthesis
The following are generalized protocols for the synthesis of Cadmium Sulfide (CdS), Zinc Sulfide (ZnS), Copper Sulfide (CuS), and Silver Sulfide (Ag₂S) nanoparticles using the prepared ammonium polysulfide stock solution. These protocols are based on common nanoparticle synthesis procedures and may require optimization for specific applications.
Synthesis of Cadmium Sulfide (CdS) Nanoparticles
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Ammonium polysulfide stock solution
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Protocol:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under argon flow to a desired temperature (e.g., 250-300°C) until a clear solution of cadmium oleate is formed.
-
Cool the solution to a specific injection temperature (e.g., 200-240°C).
-
Swiftly inject the ammonium polysulfide stock solution, optionally mixed with trioctylphosphine (TOP), into the hot cadmium precursor solution.
-
Allow the reaction to proceed for a specific time (e.g., 1-10 minutes) to control nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add excess methanol to precipitate the CdS nanoparticles.
-
Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in toluene.
-
Repeat the precipitation and redispersion steps for further purification.
Synthesis of Zinc Sulfide (ZnS) Nanoparticles
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Oleylamine (OLA)
-
Ammonium polysulfide stock solution
-
Toluene
-
Ethanol
Protocol:
-
In a three-neck flask, dissolve zinc acetate dihydrate in oleylamine.
-
Heat the mixture under vacuum to a moderate temperature (e.g., 100-120°C) to remove water and form a clear solution.
-
Switch to an argon atmosphere and raise the temperature to the desired injection temperature (e.g., 200-280°C).
-
Rapidly inject the ammonium polysulfide stock solution into the hot zinc precursor solution.
-
Maintain the reaction temperature for a set duration (e.g., 5-30 minutes) to allow for nanoparticle growth.
-
Cool the reaction flask to room temperature.
-
Add ethanol to precipitate the ZnS nanoparticles.
-
Separate the nanoparticles by centrifugation, wash with ethanol, and redisperse in toluene.
Synthesis of Copper Sulfide (CuS) Nanoparticles
Materials:
-
Copper(I) chloride (CuCl)
-
Oleylamine (OLA)
-
Ammonium polysulfide stock solution
-
Toluene
-
Ethanol
Protocol:
-
In a three-neck flask, suspend copper(I) chloride in oleylamine.
-
Heat the mixture under argon to a specific temperature (e.g., 150-200°C) to form a copper-oleylamine complex.
-
Inject the ammonium polysulfide stock solution into the reaction flask.
-
Allow the reaction to proceed at the set temperature for a designated time (e.g., 10-60 minutes).
-
Cool the mixture to room temperature.
-
Precipitate the CuS nanoparticles by adding ethanol.
-
Isolate the nanoparticles via centrifugation and wash with ethanol.
-
Redisperse the final product in toluene.
Synthesis of Silver Sulfide (Ag₂S) Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
Oleylamine (OLA)
-
Ammonium polysulfide stock solution
-
Toluene
-
Methanol
Protocol:
-
Dissolve silver nitrate in oleylamine in a three-neck flask at room temperature under vigorous stirring.
-
Heat the solution to a moderate temperature (e.g., 80-120°C) under an inert atmosphere.
-
Inject the ammonium polysulfide stock solution into the silver precursor solution.
-
Maintain the reaction temperature for a specific period (e.g., 30-120 minutes) to control the size of the Ag₂S nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the nanoparticles.
-
Centrifuge the suspension, discard the supernatant, and redisperse the Ag₂S nanoparticles in toluene.
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Sizes for CdS Nanoparticles.
| Metal Precursor | Sulfur Source | Capping Agent | Solvent | Temperature (°C) | Time (min) | Average Size (nm) |
| Cd(CH₃COO)₂ | Na₂S | Thiophenol | Water | Room Temp | - | < 4 |
| CdCl₂ | Thiourea | None | Ethylene Glycol | 180 | 120 | 10-15 |
| CdO | Elemental Sulfur | Oleic Acid | 1-Octadecene | 250 | 5-10 | 3-6 |
Table 2: Synthesis Parameters and Resulting Nanoparticle Sizes for ZnS Nanoparticles.
| Metal Precursor | Sulfur Source | Capping Agent | Solvent | Temperature (°C) | Time (min) | Average Size (nm) |
| Zn(CH₃COO)₂ | Na₂S | 2-Mercaptoethanol | Water | Room Temp | - | 4.5-25.6 |
| ZnCl₂ | Thiourea | None | Water | 220 | - | 13-28 |
| Zn Stearate | Elemental Sulfur | Oleylamine | 1-Octadecene | 310 | 60 | 5-10 |
Table 3: Synthesis Parameters and Resulting Nanoparticle Sizes for CuS Nanoparticles.
| Metal Precursor | Sulfur Source | Capping Agent | Solvent | Temperature (°C) | Time (min) | Average Size (nm) |
| CuCl₂ | Na₂S | Sodium Citrate | Water | 90 | 15 | ~10 |
| Cu(NO₃)₂ | Thiourea | None | Ethylene Glycol | 160 | 240 | 15-20 |
| CuCl | Elemental Sulfur | Oleylamine | 1-Dodecanethiol | 200 | 30 | 5-15 |
Table 4: Synthesis Parameters and Resulting Nanoparticle Sizes for Ag₂S Nanoparticles.
| Metal Precursor | Sulfur Source | Capping Agent | Solvent | Temperature (°C) | Time (h) | Average Size (nm) |
| AgNO₃ | Na₂S | Cysteine | Water | Room Temp | - | ~9 |
| Ag Acetate | Thiourea | None | Methanol/Water | 70 | 1 | - |
| Ag(DDTC) | - | Dodecanethiol | - | 200 | 1 | - |
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of metal sulfide nanoparticles using an ammonium polysulfide solution.
Caption: Proposed reaction mechanism for metal sulfide nanoparticle synthesis.
Caption: General experimental workflow for nanoparticle synthesis.
References
Application Notes & Protocols: Ammonium Pentasulfide in Lithium-Sulfur Battery Cathode Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium pentasulfide ((NH₄)₂S₅) in the preparation of cathode materials for lithium-sulfur (Li-S) batteries. The use of a polysulfide solution as a sulfur precursor offers an alternative to the traditional melt-diffusion method with elemental sulfur, potentially enabling more uniform sulfur distribution within a conductive carbon matrix at lower temperatures.
Introduction to Ammonium Pentasulfide in Li-S Cathode Preparation
Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical specific capacity (1675 mAh g⁻¹) and the natural abundance of sulfur. However, challenges such as the insulating nature of sulfur and the "polysulfide shuttle" phenomenon hinder their commercialization. A key strategy to mitigate these issues is the effective encapsulation of sulfur within a highly conductive and porous host material, typically carbon.
Ammonium pentasulfide, a source of soluble polysulfides, can be employed in a solution-based impregnation process to deposit sulfur into the porous structure of carbon hosts. This approach allows for a more intimate contact between sulfur and the conductive matrix, which is crucial for good electrochemical performance. The in situ deposition of sulfur from the ammonium pentasulfide solution upon acidification or solvent evaporation can lead to a highly dispersed sulfur phase within the cathode material.
Experimental Protocols
Synthesis of Ammonium Pentasulfide ((NH₄)₂S₅) Solution
This protocol outlines the laboratory-scale synthesis of an ammonium pentasulfide solution, which will serve as the sulfur precursor for cathode preparation.
Materials:
-
Concentrated ammonia solution (25-28%)
-
Hydrogen sulfide (H₂S) gas
-
Elemental sulfur powder
-
Deionized water
-
Ice bath
-
Gas washing bottle
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
In a fume hood, place a three-neck round-bottom flask in an ice bath on a magnetic stirrer.
-
Add a measured volume of concentrated ammonia solution to the flask.
-
Bubble hydrogen sulfide gas through the ammonia solution at a slow rate. The reaction is exothermic, so maintain the temperature below 20°C using the ice bath. Continue until the solution is saturated with H₂S, which is indicated by the cessation of gas absorption.
-
To the resulting ammonium hydrosulfide (NH₄SH) solution, add an appropriate amount of elemental sulfur powder to achieve the desired S₅²⁻ stoichiometry.
-
Gently heat the mixture to approximately 40-50°C while stirring to facilitate the dissolution of sulfur and the formation of ammonium pentasulfide. The solution will turn a deep red-orange color.
-
Once the sulfur has dissolved, allow the solution to cool to room temperature. The resulting solution is your ammonium pentasulfide stock solution.
Preparation of Sulfur-Carbon Composite Cathode via Solution Impregnation
This protocol details the impregnation of a porous carbon host with sulfur from the ammonium pentasulfide solution.
Materials:
-
Porous carbon host (e.g., activated carbon, carbon nanotubes, mesoporous carbon)
-
Ammonium pentasulfide solution (prepared in Protocol 2.1)
-
Dilute acid (e.g., 0.1 M HCl or acetic acid)
-
Deionized water
-
Ethanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Disperse a known weight of the porous carbon host material in a beaker containing deionized water or ethanol through ultrasonication for 30 minutes to ensure good dispersion.
-
While stirring the carbon suspension, slowly add the ammonium pentasulfide solution. The amount of solution should be calculated to achieve the desired sulfur loading in the final composite (e.g., 60-70 wt%).
-
Continue stirring the mixture for 2-4 hours to allow the polysulfide solution to penetrate the pores of the carbon host.
-
To precipitate elemental sulfur within the carbon pores, slowly add a dilute acid to the suspension while stirring. This will decompose the ammonium pentasulfide and release elemental sulfur. The reaction is: (NH₄)₂S₅ + 2H⁺ → 2NH₄⁺ + H₂S↑ + 4S↓
-
Continue stirring for another hour to ensure complete precipitation.
-
Collect the resulting sulfur-carbon composite by vacuum filtration.
-
Wash the composite thoroughly with deionized water to remove any unreacted salts, followed by a final wash with ethanol.
-
Dry the composite in a vacuum oven at 60°C for 12 hours to remove residual solvent and any remaining volatile byproducts. The resulting black powder is the sulfur-carbon composite cathode material.
Cathode Slurry Preparation and Coin Cell Assembly
This protocol describes the fabrication of a cathode electrode and its assembly into a coin cell for electrochemical testing.
Materials:
-
Sulfur-carbon composite (prepared in Protocol 2.2)
-
Conductive additive (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Doctor blade or film applicator
-
Vacuum oven
-
Coin cell components (CR2032: casing, spacers, spring)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive)
-
Glovebox (argon-filled)
Procedure:
-
Prepare the cathode slurry by mixing the sulfur-carbon composite, conductive additive, and PVDF binder in a weight ratio of 80:10:10 in NMP.
-
Homogenize the slurry using a planetary mixer or by vigorous stirring until a uniform consistency is achieved.
-
Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.
-
Dry the coated foil in a vacuum oven at 60°C for 12 hours to completely remove the NMP solvent.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried foil.
-
Inside an argon-filled glovebox, assemble a CR2032 coin cell using the prepared cathode, a lithium metal anode, a separator, and the electrolyte.
Data Presentation
The following table summarizes typical electrochemical performance data for sulfur-carbon composite cathodes prepared by various solution-based methods. While specific data for ammonium pentasulfide-derived cathodes is limited in the literature, these values provide a benchmark for expected performance.
| Preparation Method | Carbon Host | Sulfur Loading (wt%) | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 100 Cycles (%) | Coulombic Efficiency (%) | Reference |
| In situ Deposition | Conductive Carbon Black | 52 | 1534.6 | ~66 | >95 | [1] |
| Solution Impregnation | Porous Carbon from Hanji | - | ~1200 | ~70 | >98 | [2] |
| Melt-Diffusion | CNT/PANI/PPyNT/TiO₂ | 70 | 740 | ~85 (after 450 cycles) | - | [3] |
| Solvothermal Polysulfide | Carbon Black | 90 | 1440 | 90 (after 300 cycles) | - | [4] |
Visualizations
Workflow for Cathode Preparation
Caption: Workflow for Li-S cathode preparation using ammonium pentasulfide.
Chemical Pathway of Sulfur Deposition
Caption: Chemical process of sulfur deposition from ammonium pentasulfide.
References
Application Note: Protocol for the Preparation of Stable Ammonium Polysulfide Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Ammonium polysulfide, with the chemical formula (NH₄)₂Sₓ, is a reactive inorganic compound that exists only in aqueous solutions.[1][2] The solution's color ranges from yellow to red-orange, deepening with an increasing number of sulfur atoms (x-value).[1] It serves as a critical reagent in various industrial and laboratory applications, including as a sulfiding agent in the oil and gas industry, for cyanide control in refinery wastewater streams, in mining for ore flotation, and as an analytical reagent.[2][3][4]
A significant challenge in utilizing ammonium polysulfide is its inherent instability. The solution readily decomposes upon exposure to air, acidic conditions, or low temperatures, leading to the precipitation of elemental sulfur and the release of toxic hydrogen sulfide (H₂S) and ammonia (NH₃) gases.[5][6] This degradation reduces the concentration of the active polysulfide, clogs equipment, and poses significant safety hazards.[5] This document provides a detailed protocol for the preparation of a stable ammonium polysulfide solution by controlling pH and employing chemical stabilizers, ensuring consistent performance and enhanced safety.
Key Parameters for Stability
Maintaining stability requires strict control over several environmental and chemical factors. Quantitative data regarding these parameters are summarized below.
Table 1: Key Parameters for a Stable Ammonium Polysulfide Solution
| Parameter | Optimal Range | Rationale & Notes |
|---|---|---|
| pH | 8.0 - 12.0 | Acidic pH (<7) causes rapid decomposition and release of toxic H₂S gas. A strongly alkaline environment is essential for maintaining the polysulfide ions in solution.[3][5] |
| Storage Temperature | Ambient (15-25°C) | Low temperatures (e.g., -10°C and below) can induce the precipitation of elemental sulfur, depleting the active agent.[5] |
| Atmosphere | Inert / Minimal Headspace | Exposure to air (oxygen) leads to oxidation and decomposition. Solutions should be stored in completely filled, tightly sealed containers to minimize contact with air.[5][7] |
| Stabilizers | Varies | Specific organic compounds can be added to inhibit the precipitation of sulfur.[3] |
Table 2: Chemical Stabilizers for Ammonium Polysulfide Solution
| Stabilizer Class | Example Compound | Mode of Action | Reference |
|---|---|---|---|
| Azacyclic Compounds | Morpholine | The exact mechanism is proprietary, but it is believed to inhibit sulfur crystallization and maintain solution homogeneity. | [3] |
| Amino Ethers | R-O-(CₙH₂ₙ)NH₂ | These water-soluble compounds help prevent the precipitation of free sulfur, especially under sub-ambient temperature conditions. | [3] |
| Tertiary Amines | (CH₃)₂NR₁ | Acts as a stabilizing agent to maintain the polysulfide in an aqueous solution. |[3] |
Experimental Workflow and Degradation Pathway
The following diagrams illustrate the preparation workflow and the primary pathways of decomposition.
Caption: Workflow for preparing stable ammonium polysulfide solution.
Caption: Factors leading to the degradation of ammonium polysulfide.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated chemical fume hood. Hydrogen sulfide (H₂S) is an extremely toxic gas with a rotten egg odor, but it quickly causes olfactory fatigue. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[6][8]
Materials and Equipment
-
Ammonium hydroxide (NH₄OH), 28% aqueous solution
-
Hydrogen sulfide (H₂S) gas cylinder with a regulator
-
Elemental sulfur powder
-
Stabilizing agent (e.g., Morpholine)
-
Deionized water
-
Gas dispersion tube (fritted bubbler)
-
Two-neck round-bottom flask or suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Calibrated pH meter
-
Airtight amber glass storage bottles
Protocol 1: Preparation of Ammonium Sulfide ((NH₄)₂S) Solution
This protocol details the synthesis of the precursor ammonium sulfide solution.
-
Place the reaction vessel containing a specific volume of 28% ammonium hydroxide solution on a magnetic stirrer and place it in an ice bath to cool. The cooling minimizes the loss of ammonia and H₂S gas.
-
Insert a gas dispersion tube into the solution, ensuring its tip is submerged.
-
Slowly bubble H₂S gas through the cold, stirring ammonium hydroxide solution.
-
Continue the gas flow until the solution is saturated. Saturation can be monitored by observing the cessation of gas absorption or by analytical testing.
-
The resulting solution is ammonium sulfide, which may be colorless to pale yellow. Proceed immediately to the next protocol.
Protocol 2: Preparation of Ammonium Polysulfide ((NH₄)₂Sₓ) Solution
This protocol describes the dissolution of sulfur to form the polysulfide.
-
To the freshly prepared, continuously stirring ammonium sulfide solution from Protocol 1, gradually add a pre-weighed amount of elemental sulfur powder.
-
The amount of sulfur added will determine the 'x' value in (NH₄)₂Sₓ and the final color and concentration of the solution. Commercial grades are often 40-44%.[9]
-
Allow the mixture to stir at room temperature until all the sulfur has dissolved. The solution will darken to a deep yellow or red-orange color.
-
Mild heating can expedite dissolution but must be done cautiously in a closed system to prevent the loss of volatile components.
Protocol 3: Stabilization and Storage
This protocol outlines the final steps to ensure solution stability.
-
To the ammonium polysulfide solution, add a stabilizing amount of a selected agent (e.g., morpholine).[3] The optimal concentration should be determined empirically for the specific application, but typically ranges from 0.1% to 2% by weight.
-
After the stabilizer is fully mixed, measure the pH of the solution. If the pH is below 8, adjust it by adding small amounts of 28% ammonium hydroxide until it is within the optimal range of 8-12.[3]
-
Immediately transfer the final stabilized solution into airtight, amber glass bottles.
-
Fill the bottles completely to eliminate any headspace, which minimizes contact with air.
-
Store the bottles at a controlled ambient temperature, away from direct sunlight and acids.
Protocol 4: Assay for Polysulfide Content (Stability Assessment)
This protocol provides a method to assess the stability of the solution over time by measuring its reductive capacity. This method is adapted from the assay for ammonium sulfide.[10]
-
Solution Preparation: Accurately weigh approximately 3.0 g of the ammonium polysulfide solution into a 250 mL volumetric flask. Dilute to the mark with deoxygenated (nitrogen-purged) deionized water. Stopper the flask and mix thoroughly.
-
Titration Setup: In a 500 mL Erlenmeyer flask, prepare a mixture of 50.0 mL of 0.1 N iodine standard solution and 25 mL of 0.1 N hydrochloric acid. Dilute with 100 mL of deionized water.
-
Titration: Pipette a 50.0 mL aliquot of the prepared ammonium polysulfide sample solution into the iodine-acid mixture. Crucially, the tip of the pipette must be kept below the surface of the liquid to prevent atmospheric oxidation.
-
Back-Titration: Immediately titrate the excess iodine in the flask with a standardized 0.1 N sodium thiosulfate solution until the yellow iodine color fades. Add a few drops of starch indicator and continue titrating until the blue color disappears.
-
Calculation: The amount of iodine consumed is proportional to the total reductive capacity of the sulfide and polysulfide species. By repeating this analysis over time, any decrease in this capacity indicates decomposition of the product.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 4. Ammonium Polysulfide Manufacturers in India | SP Chemicals [spchemicals.in]
- 5. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]
- 6. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datapdf.com [datapdf.com]
- 8. Ammonium Polysulfide Solution, Certified AR for Analysis, Fisher Chemical 500 mL | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.co.uk]
- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Applications of Ammonium Pentasulfide ((NH₄)₂(S₅)) in Selective Organic Synthesis
Application Note AP-CHM-072
Introduction
Ammonium pentasulfide, (NH₄)₂(S₅), and related ammonium polysulfides are valuable reagents in organic synthesis, renowned for their ability to perform chemoselective reductions. This application note details the use of ammonium pentasulfide, particularly in the context of the Zinin reduction, for the selective reduction of aromatic nitro groups. This method is of significant interest to researchers and professionals in drug development and fine chemical synthesis due to its ability to reduce one nitro group in a polynitroaromatic compound while leaving other sensitive functional groups, or even other nitro groups, intact.[1][2]
The Zinin reduction, first discovered by Nikolay Zinin in 1842, traditionally uses sulfide, hydrosulfide, or polysulfide reagents to convert aromatic nitro compounds to their corresponding amines.[3][4] The use of ammonium polysulfides offers a mild and selective alternative to more aggressive reducing agents like catalytic hydrogenation or metal/acid reductions, which often lack chemoselectivity.[5]
Key Applications: Selective Reduction of Nitroarenes
The primary application of (NH₄)₂(S₅) is the partial reduction of polynitroaromatic compounds. The selectivity of the reduction is governed by both steric and electronic factors within the substrate.
Selectivity Rules:
-
Steric Hindrance: In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is preferentially reduced.[3]
-
Ortho-Directing Groups: A nitro group positioned ortho to a hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) group is preferentially reduced.[3] This is a key consideration in the synthesis of substituted anilines.
-
Chemoselectivity: The Zinin reduction is highly chemoselective. Functional groups such as aryl halides, carbon-carbon double bonds (C=C), and carbonyl groups are typically unaffected under the reaction conditions, making it a valuable tool in multi-functionalized molecule synthesis.[6]
A notable example is the selective reduction of m-dinitrobenzene to m-nitroaniline, where one nitro group is converted to an amine while the other remains untouched.[2][7] This selectivity is attributed to the fact that the initial product, a nitroaniline, is less susceptible to reduction than the starting dinitrobenzene because the electron-donating amino group deactivates the molecule towards further reduction by the mild sulfide reagent.[8]
Quantitative Data Summary
The following table summarizes representative yields for the selective reduction of various dinitroaromatic compounds using ammonium polysulfide reagents.
| Substrate | Product | Reagent System | Yield (%) |
| 1,3-Dinitrobenzene | 3-Nitroaniline | (NH₄)₂Sₓ | 70-80 |
| 2,4-Dinitrotoluene | 4-Methyl-3-nitroaniline | NH₄HS | ~75 |
| 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Na₂S / (NH₄)₂S | High |
Note: Yields can vary based on specific reaction conditions, including temperature, reaction time, and the exact composition of the polysulfide solution.
Detailed Experimental Protocols
Protocol 1: Preparation of Ammonium Pentasulfide ((NH₄)₂(S₅)) Solution
This protocol describes the laboratory preparation of a crystalline ammonium pentasulfide.
Materials:
-
Concentrated ammonia solution
-
Hydrogen sulfide gas (H₂S)
-
Finely powdered sulfur
-
95% Ethanol
-
Diethyl ether
-
Ice bath, suction filtration apparatus
Procedure:
-
In a flask cooled in an ice bath, saturate 25 mL of concentrated ammonia with hydrogen sulfide gas.
-
Once saturation is complete, add an additional 25 mL of concentrated ammonia.
-
Warm the resulting ammonium sulfide solution to approximately 35°C.
-
Stir in 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves.
-
Filter the warm, yellow solution and add the filtrate to 60 mL of 95% ethanol.
-
Stopper the flask and allow it to stand overnight in a refrigerator to induce crystallization.
-
Collect the crystals by suction filtration, wash them with alcohol and then ether.
-
Dry the crystals in vacuo over lime. The typical yield is around 40 g.[6]
Protocol 2: Selective Reduction of 1,3-Dinitrobenzene to 3-Nitroaniline
This protocol provides a method for the selective reduction of one nitro group in m-dinitrobenzene.
Materials:
-
1,3-Dinitrobenzene
-
Ammonium hydroxide solution
-
Hydrogen sulfide gas (H₂S)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reagent Preparation: Prepare a solution of ammonium hydrosulfide (NH₄HS) by passing hydrogen sulfide gas through a mixture of aqueous or alcoholic ammonia.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dinitrobenzene in ethanol.
-
Reduction: Add the prepared ammonium hydrosulfide solution to the flask. The molar ratio of the sulfide reagent to the dinitro compound is typically between 1.6 to 3.0 moles of sulfide per mole of nitro compound.[10]
-
Reaction Monitoring: Gently heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often accompanied by a color change from yellow to a deep red.[10]
-
Work-up: Once the reaction is complete, cool the mixture and pour it into a larger volume of water.
-
Isolation: Acidify the aqueous mixture with hydrochloric acid to precipitate any elemental sulfur and dissolve the desired amine product as its hydrochloride salt.
-
Purification: Filter the solution to remove sulfur. Basify the filtrate with a sodium hydroxide solution to precipitate the free 3-nitroaniline.
-
Final Product: Collect the precipitated 3-nitroaniline by filtration, wash with cold water, and dry. The expected yield is in the range of 70-80%.[7]
Visualizing the Process: Diagrams
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
References
- 1. fiveable.me [fiveable.me]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Zinin reaction - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Zinin reaction - Wikiwand [wikiwand.com]
- 7. The major product ( $ 70\\% $ to $ 80\\% $ ) of the reaction between m-dinitrobenzene with $ N{H_4}HS $ is:(A)\n \n \n \n \n (B)\n \n \n \n \n (C)\n \n \n \n \n (D)\n \n \n \n \n [vedantu.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. echemi.com [echemi.com]
- 10. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: The Role of Ammonium Polysulfide in Heavy Metal Precipitation from Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium polysulfide ((NH₄)₂Sₓ) is a chemical reagent increasingly utilized in the treatment of industrial wastewater for the removal of heavy metals.[1][2] Its efficacy stems from the reaction of polysulfide ions with dissolved heavy metal ions to form highly insoluble metal sulfide precipitates.[1][3] This process is a critical step in environmental remediation, helping industries comply with stringent discharge regulations.[1] This document provides detailed application notes, experimental protocols, and data on the use of ammonium polysulfide for heavy metal precipitation.
Principle of Operation
The fundamental principle behind the use of ammonium polysulfide is the low solubility of heavy metal sulfides. When introduced into wastewater containing dissolved heavy metals such as copper (Cu²⁺), zinc (Zn²⁺), lead (Pb²⁺), and mercury (Hg²⁺), the polysulfide ions (Sₓ²⁻) react to form stable, insoluble metal sulfide precipitates.[1][4] The general reaction can be represented as:
M²⁺ + (NH₄)₂Sₓ → MS(s) + 2NH₄⁺ + (x-1)S
These precipitates can then be effectively removed from the wastewater through conventional solid-liquid separation techniques like sedimentation and filtration.[1] Sulfide precipitation offers advantages over hydroxide precipitation, including achieving lower residual metal concentrations and being less sensitive to the presence of chelating agents.[5][6]
Data Presentation
Quantitative data specifically for ammonium polysulfide is limited in publicly available literature. However, the principles of sulfide precipitation are well-established. The following tables provide data on the solubility of metal sulfides and optimal pH ranges for precipitation using sulfide reagents, which can serve as a guide for applications involving ammonium polysulfide.
Table 1: Solubility Products (Ksp) of Various Metal Sulfides at 25°C
| Metal Sulfide | Ksp |
| Mercury (II) Sulfide (HgS) | 1.6 x 10⁻⁵² |
| Copper (II) Sulfide (CuS) | 6.3 x 10⁻³⁶ |
| Lead (II) Sulfide (PbS) | 2.5 x 10⁻²⁷ |
| Cadmium Sulfide (CdS) | 8.0 x 10⁻²⁷ |
| Zinc (II) Sulfide (ZnS) | 2.0 x 10⁻²⁵ |
| Nickel (II) Sulfide (NiS) | 3.2 x 10⁻¹⁹ |
| Iron (II) Sulfide (FeS) | 6.3 x 10⁻¹⁸ |
Source: Data compiled from various chemical handbooks.
Table 2: Optimal pH Ranges for Heavy Metal Precipitation using Sulfide Reagents
| Heavy Metal | Optimal pH Range for Precipitation | Reference Sulfide Reagent |
| Mercury (Hg) | 0 - 3 | General Sulfide |
| Copper (Cu) | 3 - 4 | Sodium Sulfide |
| Lead (Pb) | 0 - 3 | General Sulfide |
| Cadmium (Cd) | 5 - 6 | Ammonium Sulfide Group |
| Zinc (Zn) | 5 - 6 | Ammonium Sulfide Group |
| Nickel (Ni) | 4 - 5.3 | Sodium Sulfide |
Note: The optimal pH can vary depending on the specific composition of the wastewater and the presence of other ions.[7][8]
Experimental Protocols
The following are generalized protocols for the precipitation of heavy metals from wastewater using ammonium polysulfide. Jar testing is highly recommended to determine the optimal dosage and pH for a specific wastewater stream.
General Protocol for Heavy Metal Precipitation
Objective: To precipitate dissolved heavy metals from an aqueous solution using ammonium polysulfide.
Materials:
-
Wastewater sample containing heavy metals
-
Ammonium polysulfide solution ((NH₄)₂Sₓ)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Jar testing apparatus
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Analytical instrumentation for metal analysis (e.g., AAS, ICP-MS)
Procedure:
-
Sample Characterization: Analyze the raw wastewater to determine the initial concentrations of the target heavy metals and the initial pH.
-
pH Adjustment (if necessary): Adjust the pH of the wastewater to the desired range using sulfuric acid or sodium hydroxide. Based on available data for general sulfide precipitation, a pH range of 5-9 is a reasonable starting point for many common heavy metals.[9] For cyanide-containing wastewater, a pH of at least 8, and preferably 9-10, is recommended.[10]
-
Ammonium Polysulfide Addition: While stirring the wastewater, add a predetermined dose of ammonium polysulfide solution. The optimal dosage should be determined through jar testing, starting with a stoichiometric amount based on the initial metal concentrations and incrementally increasing it.
-
Reaction and Precipitation: Continue to stir the solution for a specified reaction time (e.g., 15-30 minutes) to allow for the formation of metal sulfide precipitates.
-
Flocculation (Optional): A flocculant may be added to aid in the agglomeration of the fine sulfide precipitates, enhancing settling.
-
Sedimentation: Stop stirring and allow the precipitates to settle for a designated period (e.g., 30-60 minutes).
-
Solid-Liquid Separation: Separate the supernatant from the settled sludge. This can be achieved by decantation followed by filtration.
-
Analysis: Analyze the filtered supernatant to determine the final concentrations of the heavy metals and calculate the removal efficiency.
Protocol for Jar Testing to Determine Optimal Dosage and pH
Objective: To determine the optimal ammonium polysulfide dosage and pH for the precipitation of heavy metals from a specific wastewater stream.
Procedure:
-
Set up a series of jars in the jar testing apparatus, each containing the same volume of wastewater.
-
pH Optimization: In the first set of experiments, adjust the pH of each jar to a different value within a target range (e.g., pH 5, 6, 7, 8, 9) while keeping the ammonium polysulfide dosage constant.
-
Dosage Optimization: In a second set of experiments, maintain the optimal pH determined in the previous step and vary the dosage of ammonium polysulfide in each jar (e.g., 1x, 1.5x, 2x, 2.5x the stoichiometric requirement).
-
Follow steps 3-8 of the General Protocol for each jar.
-
Analyze the results to identify the pH and dosage that provide the highest removal efficiency for the target metals.
Visualizations
Signaling Pathway: Chemical Precipitation of Heavy Metals
Caption: Chemical precipitation of heavy metals using ammonium polysulfide.
Experimental Workflow for Heavy Metal Precipitation
Caption: A typical experimental workflow for heavy metal precipitation.
Conclusion
Ammonium polysulfide is a viable and effective reagent for the precipitation of a wide range of heavy metals from industrial wastewater. The formation of highly insoluble metal sulfides allows for high removal efficiencies. Optimal performance is dependent on careful control of operational parameters, primarily pH and reagent dosage. The provided protocols and data serve as a foundational guide for researchers and professionals in developing and implementing heavy metal treatment strategies. Further research and pilot-scale studies are encouraged to determine the specific operational parameters for diverse and complex industrial effluents.
References
- 1. sketchviz.com [sketchviz.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. restservice.epri.com [restservice.epri.com]
- 4. melp.nl [melp.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0349671B1 - Process for separating heavy metals from waste water by sulfide precipitation using calcium polysulfide - Google Patents [patents.google.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. US4508683A - Control of cyanides in FCC reactor by injection of ammonium polysulfide - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ammonium Pentasulfide [(NH₄)₂(S₅)] in Inorganic Qualitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium pentasulfide, (NH₄)₂(S₅), a prominent member of the ammonium polysulfide family, serves as a crucial reagent in classical inorganic qualitative analysis. Its primary application lies in the systematic separation of Group II cations. This group is initially precipitated from an acidic solution as sulfides. (NH₄)₂(S₅) is then employed to differentiate the sulfides of Group IIA (HgS, PbS, Bi₂S₃, CuS, CdS) from those of Group IIB (As₂S₃, As₂S₅, Sb₂S₃, Sb₂S₅, SnS, SnS₂). The sulfides of Group IIB are amphoteric and react with the polysulfide ions to form soluble thio-complexes, while the sulfides of Group IIA, which are more basic in nature, remain insoluble.[1] This selective dissolution provides a robust method for their separation and subsequent identification.
Chemical Principle
The separation hinges on the differential solubility of metal sulfides in an alkaline polysulfide solution. Group IIB sulfides, being acidic in character, react with the sulfide and polysulfide ions in the (NH₄)₂(S₅) reagent to form soluble complex thiosalts.[1] For instance, arsenic(III) sulfide reacts to form the tetrathioarsenate(V) ion:
-
As₂S₃(s) + 3S₂²⁻(aq) → 2AsS₄³⁻(aq)
Similarly, antimony and tin sulfides form thioantimonate ([SbS₄]³⁻) and thiostannate ([SnS₃]²⁻) ions, respectively.[2]
In contrast, the more basic sulfides of Group IIA cations do not react with the ammonium polysulfide reagent and remain as precipitates.[1] This distinct difference in chemical behavior allows for the physical separation of the two subgroups by filtration or centrifugation.
Following separation, the soluble thio-complexes of Group IIB are decomposed by acidification. This process re-precipitates the metal sulfides, which can then be individually separated and identified through a series of confirmatory tests.[2]
Quantitative Data
The efficiency of the initial precipitation of Group II cations is governed by their solubility product constants (Ksp). The subsequent separation of Group IIA and IIB is dependent on the formation of stable thio-complexes.
Table 1: Solubility Product Constants (Ksp) of Relevant Metal Sulfides at 25°C
| Cation | Sulfide Formula | Ksp |
| Group IIA | ||
| Mercury(II) | HgS | 2.0 x 10⁻⁵³ |
| Lead(II) | PbS | 8.0 x 10⁻²⁸ |
| Bismuth(III) | Bi₂S₃ | 1.0 x 10⁻⁹⁷ |
| Copper(II) | CuS | 6.0 x 10⁻³⁷ |
| Cadmium(II) | CdS | 8.0 x 10⁻²⁸ |
| Group IIB | ||
| Arsenic(III) | As₂S₃ | 4.0 x 10⁻²⁹ |
| Antimony(III) | Sb₂S₃ | 1.0 x 10⁻²⁷ |
| Tin(II) | SnS | 1.0 x 10⁻²⁵ |
| Tin(IV) | SnS₂ | 1.0 x 10⁻⁷⁰ |
Note: The Ksp values can vary slightly depending on the source.
Data compiled from multiple sources.
Experimental Protocols
4.1. Preparation of Yellow Ammonium Polysulfide Reagent, (NH₄)₂(Sₓ) (where x is predominantly 5)
-
Materials:
-
Ammonium sulfide, (NH₄)₂S solution (colorless)
-
Flowers of sulfur (powdered sulfur)
-
-
Procedure:
-
To a bottle of colorless ammonium sulfide solution, add a small amount of powdered sulfur.
-
Shake the mixture vigorously. The solution will turn yellow as the sulfur dissolves to form polysulfides.
-
Allow the excess sulfur to settle to the bottom of the bottle.
-
The clear, yellow supernatant is the "yellow ammonium polysulfide" reagent. The solution should have a distinct odor of ammonia and hydrogen sulfide.
-
4.2. Separation of Group IIA and Group IIB Cations
-
Materials:
-
Test solution containing Group II cations.
-
Dilute Hydrochloric Acid (HCl)
-
Hydrogen Sulfide (H₂S) source (e.g., thioacetamide solution and heating, or H₂S gas)
-
Yellow Ammonium Polysulfide, (NH₄)₂(Sₓ) reagent
-
Centrifuge
-
Test tubes
-
Litmus paper
-
-
Procedure:
-
Precipitation of Group II Sulfides:
-
Take 1-2 mL of the test solution.
-
Acidify the solution with dilute HCl until it is just acidic to litmus paper.
-
Heat the solution in a water bath and saturate it with H₂S. A precipitate containing the sulfides of Group II cations will form.
-
Centrifuge the mixture and decant the supernatant liquid. The precipitate contains the mixed sulfides of Group II.
-
-
Separation of Group IIA and IIB:
-
To the precipitate from the previous step, add 1-2 mL of yellow ammonium polysulfide reagent.
-
Warm the mixture gently in a water bath for 5-10 minutes, stirring occasionally.
-
Centrifuge the mixture.
-
Carefully decant the supernatant liquid into a clean test tube. This solution contains the soluble thio-complexes of Group IIB cations.
-
The remaining precipitate consists of the insoluble sulfides of Group IIA cations. Wash this precipitate with a small amount of water and set it aside for further analysis of Group IIA.
-
-
4.3. Re-precipitation and Analysis of Group IIB Cations
-
Materials:
-
Supernatant containing Group IIB thio-complexes
-
Dilute Hydrochloric Acid (HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution (NH₃)
-
Hydrogen Peroxide (H₂O₂)
-
Magnesium nitrate reagent
-
Silver nitrate (AgNO₃) solution
-
Oxalic acid
-
Iron wire
-
Mercury(II) chloride (HgCl₂) solution
-
-
Procedure:
-
Re-precipitation of Group IIB Sulfides:
-
Take the supernatant containing the Group IIB thio-complexes.
-
Add dilute HCl dropwise until the solution is slightly acidic (test with litmus paper). A precipitate of the Group IIB sulfides (As₂S₃, Sb₂S₃, SnS₂) will form, along with finely divided sulfur.
-
Warm the mixture and stir to coagulate the precipitate.
-
Centrifuge and discard the supernatant. The precipitate contains the sulfides of As, Sb, and Sn.
-
-
Separation and Confirmation of Arsenic:
-
To the Group IIB sulfide precipitate, add 5-10 mL of concentrated HCl and boil gently. The sulfides of antimony and tin will dissolve, leaving behind the yellow arsenic sulfide (As₂S₃) as a residue.[3]
-
To confirm arsenic, dissolve the yellow precipitate in warm ammonia solution. Add 3% H₂O₂ and warm to oxidize arsenite to arsenate. Then, add magnesium nitrate reagent to precipitate white magnesium ammonium arsenate.[2] Filter this precipitate and add silver nitrate solution to obtain a red precipitate of silver arsenate.[2]
-
-
Confirmation of Antimony and Tin:
-
Use the filtrate from the separation of arsenic, which contains Sb³⁺ and Sn⁴⁺.
-
Test for Antimony: To a portion of the solution, make it just alkaline with ammonia, add oxalic acid, boil, and pass H₂S gas. An orange precipitate of Sb₂S₃ confirms antimony.[2]
-
Test for Tin: To another portion of the solution, add a piece of iron wire and warm gently to reduce Sn⁴⁺ to Sn²⁺. Filter the solution and add a few drops of mercury(II) chloride solution. A white precipitate of Hg₂Cl₂, which may turn gray, confirms the presence of tin.[2]
-
-
Visualizations
Diagram 1: Logical Workflow for Cation Group Separation
Caption: Overview of the initial cation group separation scheme.
Diagram 2: Experimental Workflow for Separation of Group IIA and IIB Cations
Caption: Separation of Group IIA and Group IIB cations using (NH₄)₂(S₅).
References
Synthesis of Sulfur-Containing Polymers Using Ammonium Pentasulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfur-containing polymers utilizing ammonium pentasulfide. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and drug development.
Introduction
Sulfur-containing polymers, particularly aliphatic polysulfides, are a class of materials known for their unique properties, including high sulfur content, solvent resistance, and potential for redox-responsiveness. These characteristics make them attractive candidates for a variety of applications, including as sealants, in energy storage, and notably in the biomedical field for drug delivery systems.[1][2] The disulfide bonds within the polymer backbone can be cleaved under reducing conditions, such as those found within the intracellular environment, offering a mechanism for controlled drug release.[3]
Ammonium pentasulfide ((NH₄)₂S₅) serves as a reactive sulfur source for the synthesis of these polymers. It can be used directly or generated in situ from ammonia, hydrogen sulfide, and elemental sulfur. The reaction of ammonium polysulfide with dihaloalkanes or other electrophilic monomers leads to the formation of high-molecular-weight polysulfide polymers. This document details the synthesis via the in-situ generation of the ammonium polysulfide reagent, a method that offers a straightforward approach to these valuable materials.
Synthesis of Aliphatic Polysulfide Polymers
This section outlines the synthesis of aliphatic polysulfide polymers through the reaction of a dihaloalkane with ammonium polysulfide generated in situ. The general reaction scheme is as follows:
n Cl-R-Cl + n (NH₄)₂Sₓ → [-R-Sₓ-]n + 2n NH₄Cl
where 'R' represents an aliphatic group and 'x' is the average number of sulfur atoms in the polysulfide linkage.
Experimental Protocol: Synthesis of Poly(alkylene disulfide)
This protocol is based on the reaction of a dichloroalkane with an in-situ generated ammonium polysulfide.
Materials:
-
Dichloroalkane (e.g., 1,2-dichloroethane, 1,4-dichlorobutane)
-
Ammonia (aqueous solution, e.g., 28%)
-
Hydrogen sulfide (gas)
-
Sulfur (elemental powder)
-
Methanol (optional, as a solvent)
-
Deionized water
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature controller
-
Hot water bath or heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: In a high-pressure autoclave, place the desired amount of elemental sulfur.
-
Introduction of Reactants: Seal the autoclave and evacuate the air. Introduce gaseous ammonia and hydrogen sulfide into the reactor. The molar ratio of ammonia to hydrogen sulfide can be varied to control the pH and the nature of the polysulfide species formed.
-
Formation of Ammonium Polysulfide: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) with stirring to facilitate the formation of the ammonium polysulfide solution.
-
Addition of Dihaloalkane: Introduce the dichloroalkane to the reactor. A solvent such as methanol can be added at this stage.
-
Polymerization: Maintain the reaction at the set temperature and pressure with continuous stirring for a specified duration (e.g., 3-6 hours). The progress of the polymerization is indicated by an increase in the viscosity of the reaction mixture.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and vent any excess pressure. The solid polymer product is then collected.
-
Purification: The crude polymer is washed multiple times with hot water to remove ammonium chloride and other water-soluble byproducts. Subsequent washing with a solvent like methanol can be performed to remove any unreacted monomer.
-
Drying: The purified polymer is dried in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Characterization Data
The following table summarizes representative characterization data for poly(alkylene disulfide) polymers synthesized using methods analogous to the one described.
| Polymer | Monomer | Molecular Weight (Mn, g/mol ) | Melting Point (°C) | Thermal Degradation (onset, °C) | Reference |
| Poly(methylene disulfide) | Dichloromethane | ~2262 | 81.7 | 260.2 (amorphous), 302.8 (crystalline) | [4] |
| Poly(ethylene disulfide) | 1,2-Dichloroethane | ~2863 | 81.5 | 255.8 | [4] |
Application in Drug Delivery
Aliphatic polysulfide polymers are promising materials for the development of controlled drug delivery systems.[5][6] The disulfide linkages in the polymer backbone are susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the extracellular environment.[3] This redox-responsive behavior can be exploited to trigger the release of encapsulated drugs specifically at the target site.
Workflow for Drug Encapsulation and Release
The general workflow for utilizing polysulfide polymers in a drug delivery context involves the formulation of drug-loaded nanoparticles, followed by their administration and subsequent drug release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
Application Notes and Protocols for Electrochemical Applications of Ammonium Polysulfide Solutions
For Researchers, Scientists, and Drug Development Professionals
Ammonium polysulfide ((NH₄)₂Sₓ), a solution containing a mixture of sulfide anions of varying chain lengths, serves as a versatile and cost-effective precursor and active material in a range of electrochemical applications. Its utility spans from high-capacity energy storage systems to the synthesis of functional electrode materials. This document provides detailed application notes, performance data, and experimental protocols relevant to its use in electrochemical research.
Application 1: Precursor for Metal Sulfide Electrode Synthesis
Ammonium polysulfide is an effective sulfurizing agent for the synthesis of transition metal sulfide powders and thin films, which are widely used as electrode materials in batteries and supercapacitors. Nickel sulfide (NiS) is a prominent example, valued for its high theoretical capacity.
Performance Data: Nickel Sulfide Electrodes
The electrochemical performance of NiS electrodes synthesized using various methods, including those employing sulfurization agents like ammonium polysulfide, is summarized below.
| Electrode Material | Synthesis Method | Application | Key Performance Metrics |
| NiS | Sulfidation of nano-nickel powder with (NH₄)₂Sₓ, followed by heat treatment | Li-ion Battery Cathode | Initial Capacity: >500 mAh/g; Stable Capacity: >400 mAh/g after 100 cycles[1] |
| NiS | Chemical Bath Deposition | Supercapacitor | Specific Capacitance: 788 F/g @ 1 mA/cm²; Stability: 98% retention after 1000 cycles[2] |
| Ni₃S₂/NiS Composite | One-Step Electrodeposition | Supercapacitor | Specific Capacitance: 1649.8 F/g @ 1 mA/cm²[3] |
| NiS Nanospheres | Hydrothermal | Li-ion Battery Anode | Reversible Capacity: 1402.3 mAh/g @ 200 mA/g after 280 cycles[4] |
Experimental Protocols
Protocol 1: Laboratory Preparation of Ammonium Polysulfide ((NH₄)₂Sₓ) Solution
This protocol describes a general method for preparing a yellow ammonium polysulfide solution. Caution: This procedure involves toxic and flammable gases (H₂S, NH₃) and should be performed exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7]
Materials:
-
Ammonium hydroxide solution (NH₄OH, 28-30%)
-
Elemental sulfur powder (S)
-
Hydrogen sulfide (H₂S) gas
-
Deionized water
-
Gas washing bottle and tubing
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Place the three-neck flask in an ice bath on a magnetic stirrer.
-
Add a measured volume of concentrated ammonium hydroxide solution to the flask.
-
Slowly bubble H₂S gas through the ammonium hydroxide solution. The solution will first form ammonium hydrosulfide (NH₄HS) and then ammonium sulfide ((NH₄)₂S). Monitor the reaction to avoid oversaturation.
-
Once the ammonium sulfide solution is formed, stop the H₂S flow.
-
Gradually add elemental sulfur powder to the stirred solution. The amount of sulfur added will determine the average length 'x' of the polysulfide chain (Sₓ²⁻). The solution will turn yellow to reddish-orange as the sulfur dissolves.[8]
-
Continue stirring until the sulfur is completely dissolved.
-
Store the resulting ammonium polysulfide solution in a tightly sealed, properly labeled container in a cool, well-ventilated area away from acids and strong oxidizers.[5]
Protocol 2: Hydrothermal Synthesis of NiS Powder for Electrodes
This method produces NiS nanoparticles suitable for battery or supercapacitor electrode fabrication.[3][9][10]
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O) or Nickel acetate
-
Thioacetamide (CH₃CSNH₂) or Thiourea (CH₄N₂S) as the sulfur source
-
Deionized water or ethylene glycol
-
Teflon-lined stainless steel autoclave
-
Centrifuge and vials
-
Ethanol
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve a stoichiometric amount of the nickel salt (e.g., 2 mmol NiCl₂·6H₂O) and the sulfur source (e.g., 2 mmol L-cysteine) in 35 mL of ethylene glycol.[4] Stir with a magnetic stirrer for at least 2 hours to form a homogeneous solution.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200°C) for a set duration (e.g., 24 hours).[4][10]
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the black precipitate by centrifugation (e.g., 10,000 rpm for 10 min). Wash the product alternately with deionized water and ethanol at least six times to remove any unreacted precursors and byproducts.
-
Drying: Dry the final NiS powder in a vacuum oven at 70°C for 12 hours.[4]
Protocol 3: Electrode Slurry Preparation and Coin Cell Assembly
Materials:
-
Synthesized NiS active material powder
-
Carbon black (e.g., Super P) as a conductive additive
-
Polyvinylidene fluoride (PVDF) as a binder
-
N-Methyl-2-pyrrolidone (NMP) as a solvent
-
Copper foil (for anode) or Aluminum foil (for cathode) as a current collector
-
Lithium metal foil (for counter/reference electrode)
-
Separator (e.g., Celgard 2250)
-
Electrolyte (e.g., 1M LiPF₆ in EC:DMC 1:1 v/v)
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Slurry Preparation: Mix the NiS active material, carbon black, and PVDF binder in a specific weight ratio (e.g., 7:2:1).[4]
-
Add NMP dropwise and mix thoroughly to form a homogeneous, viscous slurry.
-
Electrode Casting: Uniformly coat the slurry onto the copper or aluminum foil current collector using a doctor blade.
-
Drying: Dry the coated foil in a vacuum oven at 70°C for 12 hours to completely remove the NMP solvent.[4]
-
Cell Assembly: Punch circular electrodes from the dried foil. Transfer all components (electrodes, separator, electrolyte, lithium foil, and cell hardware) into an argon-filled glovebox.
-
Assemble a CR2032-type coin cell in the following order: cathode case, coated electrode, separator, a few drops of electrolyte, lithium foil, spacer, spring, and anode case.
-
Crimp the cell using a hydraulic crimping machine to ensure a proper seal.
Visualized Workflow: NiS Electrode Preparation
References
- 1. biologic.net [biologic.net]
- 2. journaljenrr.com [journaljenrr.com]
- 3. Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. moleko.com [moleko.com]
- 7. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ammonium Pentasulfide ((NH₄)₂(S₅))
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of ammonium pentasulfide ((NH₄)₂(S₅)).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of ammonium pentasulfide?
A1: The synthesis of ammonium pentasulfide involves the reaction of ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S). The balanced chemical equation for this reaction is:
2NH₃ + H₂S + 4S → (NH₄)₂(S₅)[1]
This reaction is typically carried out by first preparing an ammonium sulfide solution and then dissolving elemental sulfur in it.
Q2: What are the main challenges in the synthesis and storage of ammonium pentasulfide?
A2: The primary challenges are the inherent instability of the product. Ammonium pentasulfide is prone to decomposition, especially when exposed to air or heat.[1] This decomposition results in the precipitation of elemental sulfur and the release of ammonia and hydrogen sulfide gases.[1] Key factors contributing to decomposition include:
-
Loss of Ammonia: Evaporation of ammonia from the solution can lead to the precipitation of sulfur.[2]
-
Low Temperatures: Storage at low temperatures (e.g., below 15°F or -9.4°C) can also cause sulfur to precipitate.[2]
-
Acidic pH: Ammonium polysulfide solutions are unstable in acidic conditions and will rapidly decompose. A pH range of 8 to 12 is recommended for optimal stability.[2]
Q3: What are the typical physical properties of ammonium pentasulfide?
A3: Ammonium pentasulfide is a yellow, crystalline powder.[1] It is known to decompose in water. In a sealed container, it melts at 95 °C to form a red liquid.[1]
Experimental Protocols
Laboratory Scale Synthesis of Ammonium Pentasulfide
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Concentrated ammonia solution (NH₄OH)
-
Hydrogen sulfide gas (H₂S)
-
Finely powdered elemental sulfur (S)
-
95% Ethanol
-
Diethyl ether
-
Ice
-
Calcium oxide (lime)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath.
-
Saturate the cooled ammonia solution with hydrogen sulfide gas. Continue bubbling the gas until no more is absorbed.
-
Add an additional 25 mL of concentrated ammonia solution to the reaction mixture.
-
Gently warm the resulting ammonium sulfide solution to approximately 35°C.
-
Slowly add 25 g of finely powdered sulfur to the warmed solution while stirring.
-
Continue stirring for 30-60 minutes, or until no more sulfur dissolves. The solution will turn a yellow color.
-
Filter the warm, yellow solution to remove any undissolved sulfur.
-
Pour the filtrate into 60 mL of 95% ethanol.
-
Stopper the flask and allow it to stand overnight in a refrigerator to facilitate crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals with 95% ethanol, followed by diethyl ether.
-
Dry the crystals in a vacuum desiccator over calcium oxide. A small amount of solid ammonium chloride can be placed in the desiccator to help maintain a stable ammonia atmosphere.
Expected Yield: Approximately 40 g of ammonium pentasulfide.[3]
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | The final weight of the crystalline product is significantly lower than expected. | - Incomplete saturation with H₂S.- Insufficient reaction time for sulfur dissolution.- Loss of product during filtration and washing. | - Ensure a continuous stream of H₂S is bubbled until the solution is fully saturated.- Increase the stirring time after sulfur addition to ensure complete reaction.- Minimize washing volumes and ensure the wash solvents are cold to reduce product dissolution. |
| Product Decomposes Rapidly | The yellow crystalline product quickly turns cloudy and precipitates sulfur upon standing in air. | - Exposure to air and moisture.- Presence of acidic impurities. | - Store the final product under a mother liquor or in a tightly sealed container with an inert atmosphere (e.g., nitrogen or argon).[1]- Ensure all glassware is dry and avoid exposure to acidic fumes. The use of a small amount of ammonium chloride in the desiccator during drying can help stabilize the product.[3] |
| Formation of a Dark Red or Brown Solution | The reaction mixture becomes dark red or brown instead of the expected yellow color. | - Formation of higher-order polysulfides.- Presence of impurities in the sulfur. | - Use high-purity elemental sulfur.- Carefully control the stoichiometry of the reactants. |
| Crystallization Does Not Occur or is Incomplete | No crystals form upon cooling, or only a small amount of precipitate is observed. | - Solution is not sufficiently saturated.- Cooling rate is too fast. | - If the solution is not saturated, try to gently evaporate some of the solvent under reduced pressure before cooling.- Allow the solution to cool slowly in the refrigerator overnight without disturbance. |
Data Presentation
Table 1: Influence of Stabilizers on Ammonium Polysulfide Solution Stability [2]
| Stabilizing Compound | Concentration (wt%) | Crystallization Time (Ambient Temp.) | Crystallization Time (9°F / -12.8°C) |
| None | 0 | 45 days | 2-3 hours |
| Morpholine | >3 | Effective | Effective |
| N-methylpyrrolidone (NMP) | 5 | Satisfactory | Less Effective |
| N-methylpyrrolidone (NMP) | 10 | - | Effective |
Visualizations
Caption: Experimental workflow for the synthesis of ammonium pentasulfide.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Ammonium Polysulfide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude ammonium polysulfide. The following information is designed to address common issues encountered during the purification and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude ammonium polysulfide?
Crude ammonium polysulfide solution, typically synthesized by dissolving sulfur in ammonium sulfide, is prone to instability.[1][2] The primary impurity is elemental sulfur, which precipitates out of the solution over time due to decomposition.[3] Other potential impurities include unreacted starting materials such as ammonia and hydrogen sulfide, as well as various polysulfide species ((NH₄)₂Sₓ where x can vary).
Q2: Why is my ammonium polysulfide solution cloudy and yellow?
The cloudiness and yellow precipitate in your ammonium polysulfide solution are characteristic signs of elemental sulfur precipitation.[1] This occurs because the polysulfide chain is unstable and can decompose back to lower-order polysulfides and elemental sulfur. This process can be accelerated by exposure to air, low temperatures, or changes in pH.[1][4]
Q3: How can I prevent the decomposition of my ammonium polysulfide solution?
Stabilization of the ammonium polysulfide solution is key to preventing decomposition and maintaining its purity. This can be achieved by:
-
pH Control: Maintaining a pH between 8 and 12 is crucial for the stability of the solution. Acidic conditions should be avoided as they cause rapid decomposition.[3]
-
Addition of Stabilizers: Certain water-soluble organic compounds can be added to the solution to inhibit the precipitation of sulfur. Examples of such stabilizers include azacyclic compounds (e.g., morpholine) and certain amino-functionalized organic compounds.
-
Proper Storage: Store the solution in a cool, dark place in a tightly sealed container to minimize exposure to air and light, which can accelerate decomposition.[4]
Q4: What is the expected purity of a standard ammonium polysulfide solution?
Commercial ammonium polysulfide solutions are available in various concentrations. The purity is often defined by the active or "free" sulfur content, which is the sulfur available to react. A typical commercial solution might have a total sulfur content of around 38-43% and an active sulfur content of at least 30-32%.[5][6] The solution should be a clear, dark red or yellow liquid, free of visible precipitate.[5][6]
Troubleshooting Guides
Issue 1: Precipitate Formation in the Solution
-
Problem: The ammonium polysulfide solution is cloudy or contains a yellow precipitate.
-
Cause: This is due to the precipitation of elemental sulfur from the decomposition of the polysulfide chain.
-
Solution: The precipitated sulfur needs to be removed. For finely dispersed sulfur particles, microfiltration is an effective method.
Issue 2: Ineffective Filtration
-
Problem: Filtration is slow, or the filtrate remains cloudy.
-
Cause:
-
The sulfur particles may be too fine for the selected filter paper, leading to passage through the filter.
-
The filter may be clogged.
-
-
Solution:
-
Use a microfiltration setup with a smaller pore size membrane (e.g., 0.2 µm).
-
If the filter clogs quickly, consider a larger surface area filter or pre-filtration with a coarser filter.
-
Ensure the filtration apparatus is assembled correctly and there are no leaks.
-
Issue 3: Solution Rapidly Decomposes After Purification
-
Problem: A clear, purified solution quickly turns cloudy again.
-
Cause: The underlying instability of the ammonium polysulfide has not been addressed.
-
Solution: After filtration, stabilize the solution by adjusting the pH to between 8 and 12 and considering the addition of a chemical stabilizer as mentioned in the FAQs.[3] Store the purified, stabilized solution under appropriate conditions (cool, dark, sealed container).[4]
Experimental Protocols
Protocol 1: Purification of Crude Ammonium Polysulfide by Microfiltration
This protocol describes the removal of precipitated elemental sulfur from a crude ammonium polysulfide solution.
Methodology:
-
Preparation:
-
Set up a vacuum filtration apparatus in a fume hood.
-
Select a membrane filter with a pore size of 0.2 µm. Ensure the membrane material is compatible with alkaline solutions.
-
Place the membrane filter into the filter holder, ensuring a proper seal.
-
-
Filtration:
-
Wet the membrane with a small amount of deionized water to ensure proper seating.
-
Carefully pour the crude ammonium polysulfide solution into the filter funnel.
-
Apply a gentle vacuum to start the filtration process. Avoid a very high vacuum to prevent tearing the membrane.
-
Continue filtration until the entire volume has passed through the filter. The filtrate should be a clear, deeply colored solution.
-
-
Collection and Storage:
-
Collect the purified filtrate in a clean, airtight container.
-
For long-term storage, consider adding a stabilizer and ensure the pH is within the stable range (8-12).[3]
-
Store the purified solution in a cool, dark place.
-
Protocol 2: Analysis of Polysulfide Speciation by HPLC
To assess the purity and the distribution of different polysulfide species (Sₓ²⁻), High-Performance Liquid Chromatography (HPLC) can be employed. This often requires derivatization to make the polysulfide anions suitable for separation.[7][8]
Methodology:
-
Derivatization:
-
A sample of the ammonium polysulfide solution is reacted with a derivatizing agent, such as methyl trifluoromethanesulfonate, to convert the polysulfide anions into more stable, analyzable organic polysulfanes.[7]
-
-
Sample Preparation:
-
The derivatized sample is then extracted and dissolved in a suitable organic solvent (e.g., n-dodecane) for injection into the HPLC system.[7]
-
-
HPLC Analysis:
-
The separation is typically performed on a reversed-phase column.
-
A UV detector is commonly used for the detection of the separated organic polysulfanes.[7]
-
The resulting chromatogram will show peaks corresponding to different polysulfane chain lengths, allowing for the determination of the polysulfide distribution in the original sample.
-
Quantitative Data Summary
The following table summarizes typical specifications for a commercial-grade ammonium polysulfide solution, which can be used as a benchmark for assessing the quality of a purified solution.
| Parameter | Method | Typical Value | Reference |
| Total Sulfur | EDX | ~38% | [5] |
| Active Sulfur | Gravimetry | ~30% | [5] |
| pH | pH-metry | 12.6 | [5] |
| Appearance | Visual | Dark red liquid | [5] |
Visualizations
Caption: Experimental workflow for the purification, analysis, and stabilization of crude ammonium polysulfide.
Caption: Troubleshooting decision tree for the purification of crude ammonium polysulfide.
References
- 1. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]
- 2. chembk.com [chembk.com]
- 3. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 4. imperialchem.com [imperialchem.com]
- 5. Ammonium polysulfide [t-water.ru]
- 6. Ammonium polysulphide [petrochema.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
Common impurities in commercial ammonium sulfide solutions
Technical Support Center: Ammonium Sulfide Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial ammonium sulfide solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is commercial ammonium sulfide solution, and why does its appearance vary?
A1: Commercial ammonium sulfide is typically sold as an aqueous solution, often labeled as 20-24% or 40-48% (w/w).[1] Pure ammonium sulfide, (NH4)2S, is an unstable solid that decomposes above -18°C.[1] The solutions are characteristically yellow to reddish-yellow due to the presence of polysulfides ((NH4)2Sx), which form from the reaction of ammonium sulfide with elemental sulfur. The intensity of the color can be an indicator of the age of the solution and the concentration of polysulfide impurities. The solution will also have a strong odor of both ammonia and hydrogen sulfide ("rotten eggs") due to decomposition.
Q2: What are the most common impurities in commercial ammonium sulfide solutions and how do they form?
A2: The most common impurities are degradation products resulting from the inherent instability of ammonium sulfide in an aqueous solution. These include:
-
Ammonium Polysulfides ((NH4)2Sx): These are formed from the reaction of ammonium sulfide with dissolved elemental sulfur. They are responsible for the yellow to red color of the solution.[2]
-
Hydrogen Sulfide (H2S): Formed from the hydrolysis of the sulfide ion. This is a toxic and flammable gas, contributing to the "rotten egg" smell.
-
Ammonia (NH3): Also a product of decomposition, contributing to the sharp, pungent odor of the solution.
-
Organic Impurities: While less characterized for ammonium sulfide specifically, commercial ammonium salts can contain trace organic impurities originating from the manufacturing process.[2][3]
Q3: How should I store and handle ammonium sulfide solutions to minimize degradation and ensure safety?
A3: Proper storage and handling are critical to maintain the quality of the solution and for laboratory safety.
-
Storage: Store in a cool, well-ventilated area, away from light and heat to minimize decomposition. Keep the container tightly sealed to prevent the escape of ammonia and hydrogen sulfide gases and to minimize oxidation.
-
Handling: Always handle ammonium sulfide solutions in a well-ventilated fume hood to avoid inhalation of toxic gases. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with acids, as this will rapidly release large quantities of toxic hydrogen sulfide gas.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using ammonium sulfide solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of metal sulfides (e.g., in qualitative analysis of Group III cations). | 1. Incorrect pH: The precipitation of many metal sulfides is highly pH-dependent.[4] 2. Low concentration of sulfide ions: The ammonium sulfide solution may have degraded, reducing the concentration of available S2- ions. 3. Presence of interfering ions. | 1. Verify and adjust pH: Ensure the solution is sufficiently basic (typically pH > 8) for the precipitation of Group III cations. Use a pH meter or pH paper to confirm. 2. Use a fresh solution: If the solution is old or has been improperly stored, use a fresh bottle of ammonium sulfide. 3. Follow a systematic separation scheme: Ensure that ions from previous groups have been effectively removed. |
| Unexpected side reactions or low yield in organic synthesis (e.g., Willgerodt-Kindler reaction). | 1. Presence of excess polysulfides: The concentration of polysulfides can influence the reaction pathway. 2. Incorrect ratio of reactants: The stoichiometry of the ammonium polysulfide to the substrate is crucial. 3. Reaction temperature is too low or too high. | 1. Analyze for polysulfide content: Use a qualitative or quantitative method to assess the level of polysulfides (see Experimental Protocols). The reaction may require a specific composition of ammonium sulfide and polysulfides. 2. Optimize stoichiometry: Titrate the amount of ammonium sulfide solution used in the reaction. 3. Control reaction temperature: The Willgerodt-Kindler reaction is temperature-sensitive. Ensure the reaction is conducted at the optimal temperature as specified in the literature.[5] |
| Color of the ammonium sulfide solution has changed significantly (e.g., darkened to a deep red or orange). | Aging and decomposition: Over time, the concentration of polysulfides increases, leading to a darker color. This indicates a change in the chemical composition of the solution. | Assess suitability for your application: For applications sensitive to polysulfide concentration, it is advisable to use a fresh, paler yellow solution. For some applications, like the Willgerodt-Kindler reaction, a certain level of polysulfides is required. |
| Formation of a solid precipitate (sulfur) in the storage bottle. | Decomposition of polysulfides: Ammonium polysulfides can decompose over time, precipitating elemental sulfur. | Do not use: If a significant amount of solid sulfur is present, the solution has likely degraded to a point where its concentration is unreliable. It is best to dispose of the solution according to your institution's safety guidelines. |
Quantitative Data on Impurities
While exact concentrations vary by manufacturer and batch, the following table summarizes the common impurities and their typical characteristics.
| Impurity | Chemical Formula | Typical Concentration Range | Notes |
| Ammonium Polysulfides | (NH4)2Sx | Variable | Contributes to the yellow-red color. The value of 'x' can vary, affecting the reactivity. |
| Hydrogen Sulfide | H2S | Variable (dissolved gas) | Toxic and flammable gas. Its concentration is dependent on temperature and pH. |
| Ammonia | NH3 | Variable (dissolved gas) | Pungent odor. Its concentration affects the basicity of the solution. |
| Organic Impurities | Various | Typically low ppm levels | Can include trace amounts of solvents or byproducts from synthesis. |
Experimental Protocols
Iodometric Titration for Sulfide and Polysulfide Content
This method can be used to determine the total sulfide content of an ammonium sulfide solution. The principle involves the oxidation of sulfide by a known excess of iodine, followed by back-titration of the unreacted iodine with sodium thiosulfate.
Materials:
-
Ammonium sulfide solution (sample)
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium thiosulfate (Na2S2O3) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Starch indicator solution
-
Deionized water
-
Buret, pipettes, Erlenmeyer flasks
Procedure:
-
Pipette a known volume (e.g., 5.00 mL) of the ammonium sulfide solution into a 250 mL Erlenmeyer flask containing 100 mL of deionized water.
-
Add a known excess volume of standardized 0.1 N iodine solution (e.g., 50.00 mL). The solution should turn dark brown, indicating an excess of iodine.
-
Carefully add 10 mL of concentrated HCl to acidify the solution. This should be done in a fume hood.
-
Immediately titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns a pale yellow), add 2-3 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration with the same volume of iodine solution and deionized water to determine the exact amount of iodine initially present.
Calculations: The amount of sulfide can be calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample.
Qualitative Analysis of Group III Cations
Ammonium sulfide is a key reagent for the precipitation of Group III cations (e.g., Al3+, Cr3+, Fe3+, Ni2+, Co2+, Mn2+, Zn2+).
Materials:
-
Test solution containing Group III cations
-
Ammonium chloride (NH4Cl) solution
-
Ammonium hydroxide (NH4OH) solution
-
Ammonium sulfide ((NH4)2S) solution
-
Centrifuge and test tubes
Procedure:
-
To 1 mL of the test solution, add 1 mL of NH4Cl solution.
-
Add NH4OH dropwise until the solution is alkaline (test with litmus paper). This creates a buffered basic solution.
-
Add 1 mL of (NH4)2S solution and mix thoroughly.
-
Heat the mixture in a boiling water bath for a few minutes to encourage complete precipitation.
-
Centrifuge the mixture to separate the precipitate (containing the Group III metal sulfides and hydroxides) from the supernatant.
-
The precipitate can then be further analyzed to separate and identify the individual cations.
Visualizations
Caption: Workflow for the precipitation of Group III cations using ammonium sulfide.
Caption: Simplified pathway of the Willgerodt-Kindler reaction.
References
Technical Support Center: Troubleshooting Reactions Involving Ammonium Polysulfide ((NH₄)₂S₅)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving ammonium polysulfide ((NH₄)₂S₅). The information is designed to help researchers, scientists, and drug development professionals diagnose and resolve problems leading to low reaction yields and other undesired outcomes.
Section 1: Troubleshooting Low Yields
Low yields in reactions utilizing ammonium polysulfide are a frequent challenge, often stemming from the inherent instability of the reagent and specific reaction conditions. This section provides a structured approach to identifying and mitigating these issues.
Is Your Ammonium Polysulfide Reagent Active and Suitable for Synthesis?
The quality and stability of the (NH₄)₂S₅ solution are paramount for a successful reaction. Decomposition of the reagent is a primary cause of low yields.
Question: My reaction yield is significantly lower than expected. How can I determine if my ammonium polysulfide solution is the problem?
Answer:
-
Visual Inspection: A fresh, active solution of ammonium polysulfide should be a clear, yellow to reddish-orange liquid. The presence of a significant amount of precipitated yellow solid (elemental sulfur) indicates decomposition.[1][2] This free sulfur is generally less reactive and will not participate in the desired reaction, leading to a lower effective concentration of the active polysulfide species.[3]
-
Odor: The solution should have a distinct odor of both ammonia and hydrogen sulfide. A diminished ammonia smell may suggest evaporation, which can lead to destabilization and sulfur precipitation.[2]
-
Age of the Reagent: Ammonium polysulfide solutions are known to be unstable and decompose over time, especially when exposed to air and light.[1][3] If the solution is old or has been stored improperly, its potency will be reduced. It is recommended to use a freshly prepared or recently purchased solution for best results.
Question: I suspect my (NH₄)₂S₅ solution has decomposed. What should I do?
Answer: It is generally recommended to discard decomposed ammonium polysulfide solution and use a fresh batch. For consistent results, consider preparing the reagent fresh for each set of experiments. A general laboratory preparation involves dissolving elemental sulfur in a solution of ammonium sulfide ((NH₄)₂S).[1][3]
Troubleshooting Specific Reactions
Even with a high-quality reagent, reaction-specific parameters can lead to low yields. Below are troubleshooting guides for two common applications of ammonium polysulfide.
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into thioamides, which can then be hydrolyzed to the corresponding carboxylic acids or amides.[4][5] However, it is often plagued by low yields and the formation of side products.
Question: I am attempting a Willgerodt-Kindler reaction, but the yield of my desired thioamide is very low. What are the common causes?
Answer: Low yields in the Willgerodt-Kindler reaction can be attributed to several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Yields in the Willgerodt-Kindler Reaction
Quantitative Data: Effect of Reaction Conditions on Yield
The following table summarizes the impact of various parameters on the yield of phenylacetamide from acetophenone in the Willgerodt reaction, a closely related process.
| Molar Ratio (Sulfur:Ketone) | Temperature (°C) | Time (h) | Solvent | Yield of Phenylacetamide (%) |
| 3 | 160 | 4 | Dioxane | ~30 |
| 5 | 160 | 4 | Dioxane | ~45 |
| 7 | 160 | 4 | Dioxane | ~55 |
| 5 | 165 | 4 | Pyridine | >60 |
| 5 | 190 | 2 | Dioxane | ~50 |
Data adapted from a study on the Willgerodt reaction with acetophenone.[6] These data illustrate that increasing the excess of sulfur and using a suitable solvent like pyridine can significantly improve yields.
The Zinin reduction utilizes sulfide or polysulfide ions to selectively reduce one nitro group in a polynitroaromatic compound.[7][8] This selectivity is a key advantage over other reduction methods that often reduce all nitro groups indiscriminately.
Question: I am trying to selectively reduce one nitro group in m-dinitrobenzene to form m-nitroaniline using ammonium polysulfide, but I am getting a mixture of products and low yield of the desired compound. What could be wrong?
Answer: Achieving high selectivity and yield in the Zinin reduction depends on controlling the reactivity of the polysulfide reagent and the reaction conditions.
-
Reagent Stoichiometry: The ratio of the polysulfide to the nitro compound is critical. An excess of the reducing agent can lead to the over-reduction of both nitro groups. It is often necessary to perform stoichiometric calculations and titrate the reducing power of your polysulfide solution.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, but excessive heat can decrease selectivity and lead to the formation of byproducts. The optimal temperature should be determined experimentally for each substrate.
-
pH of the Medium: The reduction potential of the sulfide species is pH-dependent. The reaction is usually performed in a basic medium (aqueous ammonia).[9] Deviations from the optimal pH can affect the rate and selectivity of the reduction.
-
Substrate Effects: The position of the nitro groups and the presence of other substituents on the aromatic ring influence which nitro group is preferentially reduced. Generally, the least sterically hindered nitro group is reduced.[10]
Quantitative Data: Selectivity in Zinin Reductions
The following table provides examples of selective reductions of dinitroaromatic compounds using sulfide/polysulfide reagents.
| Starting Material | Product | Typical Yield (%) |
| 1,3-Dinitrobenzene | 3-Nitroaniline | 57-80 |
| 2,4-Dinitrotoluene | 4-Amino-2-nitrotoluene | ~70 |
| 2,4-Dinitroanisole | 4-Methoxy-3-nitroaniline | ~65 |
Yields are approximate and can vary significantly with reaction conditions.[9][11]
Section 2: Experimental Protocols
This section provides detailed methodologies for the preparation of the ammonium polysulfide reagent and for a representative Willgerodt-Kindler reaction.
Preparation and Standardization of Ammonium Polysulfide Solution
Protocol for Preparation: (Caution: This procedure should be performed in a well-ventilated fume hood due to the release of toxic and flammable hydrogen sulfide gas.)
-
Prepare Ammonium Sulfide Solution: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., a solution of NaOH), place 100 mL of concentrated ammonium hydroxide (28-30%). Cool the flask in an ice bath.
-
Introduce Hydrogen Sulfide: Bubble hydrogen sulfide gas through the stirred ammonia solution until it is saturated. The saturation point can be determined by a significant decrease in the absorption of H₂S.
-
Dissolve Sulfur: To the resulting ammonium sulfide solution, add powdered elemental sulfur in portions while stirring. For (NH₄)₂S₅, a molar ratio of 4 moles of sulfur to 1 mole of (NH₄)₂S is theoretically required. In practice, an excess of sulfur is often used.
-
Stir and Filter: Continue stirring the mixture at room temperature for several hours until the sulfur has dissolved to form a deep reddish-orange solution.
-
Store: Filter the solution to remove any undissolved sulfur and store it in a tightly sealed, dark glass bottle in a cool, dark place.[1][3]
Protocol for Standardization (Iodometric Titration):
-
Prepare Sample: Accurately pipette 1.0 mL of the prepared ammonium polysulfide solution into a 250 mL Erlenmeyer flask containing 50 mL of deionized water.
-
Acidify: Add 5 mL of glacial acetic acid to the flask. This will cause the precipitation of elemental sulfur.
-
Titrate: Immediately titrate the solution with a standardized 0.1 N iodine solution. Add the iodine solution dropwise while swirling the flask until the initial yellow-brown color of the iodine persists for at least 30 seconds.
-
Calculate: The concentration of the sulfide can be calculated based on the volume of iodine solution consumed.
Willgerodt-Kindler Reaction of Acetophenone
General Experimental Workflow
Detailed Protocol:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine acetophenone (1.0 g, 8.32 mmol), ammonium polysulfide solution (e.g., 20% solution, ~15 mL), and pyridine (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 165°C in an oil bath with vigorous stirring for 4-5 hours.[6]
-
Workup: After cooling the vessel to room temperature, carefully open it in a fume hood. Transfer the dark reaction mixture to a beaker and slowly acidify with concentrated hydrochloric acid until the solution is acidic (pH ~1-2). This will decompose the excess polysulfide and precipitate elemental sulfur.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude thioamide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thioamide.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why does my (NH₄)₂S₅ solution change color from yellow to dark red? A1: The color of an ammonium polysulfide solution is dependent on the length of the polysulfide chains (Sₓ²⁻). Generally, as 'x' increases, the color deepens from yellow to red.[1] A change in color may indicate a shift in the equilibrium of the different polysulfide species in the solution.
Q2: Can I use sodium polysulfide (Na₂Sₓ) instead of ammonium polysulfide for these reactions? A2: In many cases, yes. Sodium polysulfide can often be used as a substitute, particularly in the Zinin reduction.[9] However, the reaction conditions, such as solvent and temperature, may need to be re-optimized as the cation (Na⁺ vs. NH₄⁺) can influence the solubility and reactivity of the polysulfide.
Q3: What are the main safety precautions when working with (NH₄)₂S₅? A3: Ammonium polysulfide is corrosive and toxic. It can cause severe skin and eye burns.[12][13] Upon heating or acidification, it releases highly toxic and flammable hydrogen sulfide (H₂S) gas and ammonia (NH₃).[2][13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q4: My Willgerodt-Kindler reaction produced a complex mixture of side products. What are they likely to be? A4: Besides the desired thioamide, side reactions can lead to the formation of the corresponding carboxylic acid (from hydrolysis of the amide intermediate), diphenylthiophenes, and other sulfur-containing heterocyles.[6] Over-oxidation or rearrangement products can also occur, especially at very high temperatures or with prolonged reaction times.
Q5: How can I monitor the progress of my reaction involving (NH₄)₂S₅? A5: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to identify products and intermediates. Given the complex and often dark-colored nature of these reaction mixtures, sample preparation for analysis (e.g., a mini-quench and extraction) may be necessary.
References
- 1. chembk.com [chembk.com]
- 2. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]
- 3. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Zinin reaction - Wikipedia [en.wikipedia.org]
- 9. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. The conversion of m-dinitrobenzene into m-nitroaniline can be brought about with :a.) Sn \/ HClb.) Zn \/$N{H_4}Cl$c.) ${(N{H_4})_2}S$d.) Zn + Alc. KOH [vedantu.com]
- 12. Page loading... [wap.guidechem.com]
- 13. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Impact of pH on the stability and reactivity of ammonium pentasulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of ammonium pentasulfide.
Frequently Asked Questions (FAQs)
Q1: What is ammonium pentasulfide and what are its common applications?
Ammonium pentasulfide, with the chemical formula (NH₄)₂S₅, is a yellow to orange-yellow crystalline solid. It is a member of the ammonium polysulfide family. In laboratory and industrial settings, it is often used in solution. Common applications include its use as an analytical reagent, in certain organic synthesis reactions (e.g., thiolation), and historically as an insecticide.
Q2: How stable is an ammonium pentasulfide solution?
Ammonium pentasulfide solutions are inherently unstable and prone to decomposition. When exposed to air or upon slight heating, the solution can decompose, leading to the precipitation of elemental sulfur. This decomposition can be accelerated by several factors, most notably the pH of the solution.
Q3: What is the optimal pH range for storing and using ammonium pentasulfide solutions?
For optimal stability, ammonium pentasulfide solutions should be maintained in an alkaline environment. A pH of at least 8 is recommended, with a preferred range of 9 to 11. Acidic conditions (pH < 7) should be strictly avoided as they cause rapid decomposition of the polysulfide.
Q4: What happens if the pH of my ammonium pentasulfide solution becomes acidic?
If the pH of an ammonium pentasulfide solution drops below 7, it will rapidly decompose. This decomposition results in the formation of ammonia (NH₃), the release of highly toxic hydrogen sulfide (H₂S) gas, and the precipitation of elemental sulfur. This can lead to inconsistent experimental results and significant safety hazards.
Q5: What are the primary decomposition products of ammonium pentasulfide?
The primary decomposition products of ammonium pentasulfide are ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S).
Q6: Can I use a buffer to maintain the pH of my ammonium pentasulfide solution?
Yes, using a suitable alkaline buffer system can help maintain the pH within the optimal range of 9-11 and improve the stability of the solution during experiments. The choice of buffer should be compatible with the specific reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected formation of a yellow precipitate in the reaction mixture. | The pH of the solution may have dropped, causing the decomposition of ammonium pentasulfide and the precipitation of elemental sulfur. | Immediately check the pH of the reaction mixture. If it is acidic or neutral, carefully adjust it to the 8-11 range using a suitable base (e.g., ammonium hydroxide). Consider incorporating a buffer into your experimental design. |
| A strong odor of rotten eggs (hydrogen sulfide) is detected. | The ammonium pentasulfide solution is decomposing due to acidic conditions or exposure to heat. | Immediately ensure adequate ventilation and work within a fume hood. Check and adjust the pH of the solution to the alkaline range. Avoid heating the solution unless specified in the protocol. |
| Inconsistent or low yields in a thiolation reaction. | The reactivity of the ammonium pentasulfide may be compromised due to decomposition. The concentration of active polysulfide species decreases as it decomposes. | Prepare fresh ammonium pentasulfide solution for each experiment. Ensure the pH is maintained within the optimal range throughout the reaction. Monitor the reaction progress closely. |
| The ammonium pentasulfide solution appears cloudy upon standing. | This is a sign of decomposition and the formation of elemental sulfur precipitate. | The solution may no longer be suitable for quantitative applications. It is recommended to use a freshly prepared and filtered solution for best results. |
Data Presentation
Table 1: pH Influence on the Stability of Ammonium Pentasulfide Solution
| pH Range | Stability | Primary Decomposition Products | Key Observations |
| < 7 (Acidic) | Highly Unstable | Ammonia (NH₃), Hydrogen Sulfide (H₂S), Elemental Sulfur (S) | Rapid decomposition, vigorous gas evolution (H₂S), and immediate precipitation of sulfur. |
| 7 (Neutral) | Unstable | Ammonia (NH₃), Hydrogen Sulfide (H₂S), Elemental Sulfur (S) | Gradual decomposition and sulfur precipitation. |
| 8 - 11 (Alkaline) | Relatively Stable | Minimal decomposition products | Optimal range for storage and use, solution remains clear for a longer duration. |
| > 11 (Strongly Alkaline) | Stable | Minimal decomposition products | Solution is stable, but high alkalinity may interfere with certain reactions or downstream processing. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ammonium Pentasulfide Solution
This protocol describes the preparation of an ammonium pentasulfide solution with improved stability for use in chemical synthesis.
Materials:
-
Ammonium hydroxide solution (28-30%)
-
Hydrogen sulfide gas
-
Elemental sulfur powder
-
Deionized water
-
pH meter
-
Gas dispersion tube
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Place a beaker containing a known volume of concentrated ammonium hydroxide solution on a stir plate within a fume hood.
-
Slowly bubble hydrogen sulfide gas through the ammonium hydroxide solution using a gas dispersion tube while stirring continuously. Monitor the reaction and continue until the solution is saturated with ammonium sulfide.
-
Gradually add powdered elemental sulfur to the ammonium sulfide solution. The amount of sulfur added will determine the final polysulfide chain length. For pentasulfide, a molar ratio of sulfur to ammonium sulfide of approximately 4:1 is targeted.
-
Continue stirring until the sulfur has completely dissolved. The solution will turn a characteristic yellow to orange-red color.
-
Measure the pH of the solution using a calibrated pH meter. If the pH is below 9, adjust it by adding small amounts of concentrated ammonium hydroxide until the pH is within the 9-11 range.
-
Filter the solution to remove any undissolved sulfur or impurities.
-
Store the solution in a tightly sealed container in a cool, dark, and well-ventilated area.
Protocol 2: Monitoring pH during a Reaction with Ammonium Pentasulfide
This protocol outlines the steps for maintaining the optimal pH during a reaction where ammonium pentasulfide is used as a reagent.
Materials:
-
Reaction vessel
-
pH probe compatible with the reaction solvent
-
pH meter
-
A suitable base for pH adjustment (e.g., 1M ammonium hydroxide)
-
Stirring apparatus
Procedure:
-
Set up the reaction vessel with the starting materials and solvent.
-
Calibrate the pH probe according to the manufacturer's instructions.
-
Immerse the pH probe into the reaction mixture, ensuring it does not interfere with the stirring.
-
Begin the reaction and monitor the pH continuously.
-
If the pH starts to decrease and approaches the lower limit of the optimal range (e.g., pH 8.5), add the pH-adjusting base dropwise until the pH is restored to the desired level (e.g., pH 10).
-
Record the pH at regular intervals throughout the reaction to ensure it remains within the stable range for ammonium pentasulfide.
-
Upon completion of the reaction, follow appropriate quenching and workup procedures, being mindful that acidification will decompose any remaining ammonium pentasulfide.
Mandatory Visualizations
Caption: Decomposition pathways of ammonium pentasulfide under different pH conditions.
Caption: Experimental workflow for maintaining pH during a reaction with ammonium pentasulfide.
Technical Support Center: Ammonium Polysulfide Waste Management
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective decomposition and neutralization of ammonium polysulfide ((NH₄)₂Sₓ) waste streams.
Frequently Asked Questions (FAQs)
Q1: What is ammonium polysulfide and why is it unstable?
A1: Ammonium polysulfide ((NH₄)₂Sₓ) is a yellow to red-orange liquid known only in solution, with a characteristic odor of ammonia and rotten eggs.[1][2][3] It is inherently unstable and decomposes over time when exposed to air, light, or heat, or when stored at low temperatures (around -10°C and below).[2][4] This decomposition results in the precipitation of elemental sulfur (S), which can cause the solution to appear cloudy and may lead to a decrease in the concentration of the active polysulfide.[4][5]
Q2: What are the primary hazards associated with ammonium polysulfide?
A2: Ammonium polysulfide is a corrosive and toxic substance.[1][4] Contact can cause severe irritation and burns to the skin and eyes.[2][6] The primary chemical hazards are the evolution of toxic and flammable gases:
-
With Acids: Reacts with acids (e.g., HCl, H₂SO₄) to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][7]
-
With Bases: Reacts with strong bases (e.g., NaOH) to release gaseous ammonia (NH₃).[2][7]
-
Upon Heating: Decomposes upon heating to produce toxic fumes, including hydrogen sulfide, ammonia, sulfur oxides, and nitrogen oxides.[2][7]
Q3: My ammonium polysulfide solution has a yellow precipitate. What is it and can I still use the solution?
A3: The yellow precipitate is elemental sulfur, which forms as the ammonium polysulfide solution decomposes.[4][5] The presence of this precipitate indicates that the concentration of the active polysulfide has decreased. While the solution may still be reactive, its effectiveness is reduced.[4] For quantitative experiments requiring a specific polysulfide concentration, using a decomposed solution is not recommended. The solid sulfur can also clog pumps, lines, and other equipment.[4][5]
Troubleshooting Guide
Q4: I added acid to my ammonium polysulfide waste for neutralization and noticed a strong rotten egg smell. What should I do?
A4: IMMEDIATE ACTION REQUIRED. The rotten egg smell indicates the release of highly toxic hydrogen sulfide (H₂S) gas.[1][7] This is a hazardous situation.
-
Ensure Ventilation: Confirm your fume hood is operating correctly.
-
Evacuate: If the smell is strong or you are not in a well-ventilated area, evacuate the immediate vicinity and alert others.
-
Stop the Reaction: If it is safe to do so, stop adding the acid immediately.
-
Neutralize Gas (Advanced): If you have appropriate training and safety equipment, you can consider placing a cloth soaked in a basic solution (like sodium bicarbonate) over the container opening to help trap some of the escaping H₂S, but personal safety is the priority.
-
Review Protocol: Acidification is not a recommended method for neutralizing ammonium polysulfide waste precisely because it generates H₂S gas.[2] Refer to recommended protocols using oxidizers.
Q5: During an oxidative neutralization procedure, the solution is heating up significantly.
A5: This is an exothermic reaction. Excessive heat can accelerate the reaction, leading to a loss of control and potentially violent decomposition, releasing toxic gases.[8]
-
Slow Down: Immediately stop or slow the addition of the oxidizing agent.
-
Cool the Reaction: Use an ice bath to cool the reaction vessel.[8]
-
Monitor Temperature: Use a thermometer to monitor the internal temperature and ensure it remains within a safe range (e.g., below 40°C).
-
Dilution: Ensure the reagents are of an appropriate concentration. Using highly concentrated reagents can make the reaction difficult to control.
Q6: After neutralization with an oxidizing agent, how can I confirm the polysulfide has been fully destroyed?
A6: A simple qualitative test can be performed. In a fume hood, take a small aliquot of the treated waste solution and carefully acidify it with a few drops of hydrochloric acid. If you observe the characteristic rotten egg smell of H₂S or see the formation of a yellow sulfur precipitate, the neutralization is incomplete. If no gas or precipitate is formed, the polysulfide has been effectively neutralized.
Data Presentation
Table 1: Chemical Reactivity of Ammonium Polysulfide
| Reactant Class | Specific Examples | Primary Products of Concern | Hazard Level & Notes |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Hydrogen sulfide (H₂S), Ammonia (NH₃), Sulfur (S) | HIGH .[2][4] Highly toxic and flammable gas evolved. Avoid this method. |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Ammonia (NH₃) | MEDIUM .[2] Toxic and corrosive gas evolved. |
| Oxidizing Agents | Hydrogen peroxide (H₂O₂), Sodium hypochlorite (bleach) | Ammonium sulfate, Water, Nitrogen oxides (potential) | MEDIUM .[8][9] Reaction is exothermic and must be controlled. Avoid bleach due to the potential to form chloramine.[9] |
| Heat | Elevated temperatures | Hydrogen sulfide (H₂S), Ammonia (NH₃), Sulfur oxides (SOₓ) | HIGH .[7] Decomposition can be vigorous. Containers may explode when heated. |
Table 2: Recommended Conditions for (NH₄)₂Sₓ Applications
| Parameter | Recommended Range | Rationale |
| pH for Stability | 8.0 - 12.0 | Acidic pH (<7) causes rapid decomposition and H₂S release.[4][5] A basic pH maintains stability. |
| Storage Temperature | Cool, well-ventilated area | Low temperatures (~ -10°C) can cause sulfur precipitation; high temperatures accelerate decomposition.[2][4] |
| Handling | In a chemical fume hood | To prevent inhalation of ammonia and hydrogen sulfide vapors.[2] |
Experimental Protocols
Protocol 1: Oxidative Neutralization of Ammonium Polysulfide Waste with Hydrogen Peroxide
Disclaimer: This procedure must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Objective: To safely neutralize aqueous ammonium polysulfide waste by converting it to less hazardous ammonium sulfate.
Methodology:
-
Preparation:
-
Prepare a cooling bath by filling a secondary container with ice and water.
-
Place a beaker containing a stir bar and a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂) into the ice bath. A significant excess of peroxide is recommended (e.g., 4-5 moles of H₂O₂ per mole of sulfide).[8]
-
Place the ammonium polysulfide waste into a dropping funnel or prepare it for slow, portion-wise addition.
-
-
Neutralization:
-
Begin stirring the hydrogen peroxide solution.
-
Slowly and carefully, add the ammonium polysulfide waste drop-wise or in small portions to the stirring hydrogen peroxide solution.[8] The key is to add the sulfide waste to the excess peroxide, not the other way around, to minimize sulfur precipitation.[8]
-
Monitor the reaction temperature closely with a thermometer. If the temperature rises above 40°C, pause the addition until it cools.
-
Observe for gas evolution (potentially oxygen from peroxide decomposition or nitrogen oxides). If bubbling is too vigorous, slow the addition rate.[8]
-
-
Completion and Verification:
-
Once all the ammonium polysulfide has been added, allow the solution to stir in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.
-
Perform a qualitative test for residual sulfide (as described in Q6) by acidifying a small aliquot.
-
Once neutralization is confirmed, the resulting solution (primarily containing ammonium sulfate and excess water) can be disposed of according to your institution's guidelines for aqueous waste.
-
Visualizations
Caption: Spontaneous decomposition pathway of ammonium polysulfide.
Caption: Experimental workflow for neutralizing (NH₄)₂Sₓ with H₂O₂.
Caption: Decision logic for selecting a neutralization method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nj.gov [nj.gov]
- 3. chembk.com [chembk.com]
- 4. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]
- 5. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. DCHAS-L Archives, Aug 02 2020 - Re: [DCHAS-L] neutralizing ammonium sulfide [ilpi.com]
- 9. DCHAS-L Archives, Aug 02 2020 - Re: [DCHAS-L] neutralizing ammonium sulfide [ilpi.com]
Technical Support Center: Analysis of Ammonium Pentasulfide ((NH₄)₂(S₅)) Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of ammonium pentasulfide ((NH₄)₂(S₅)). This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing the purity of ammonium pentasulfide?
Ammonium pentasulfide is an unstable compound, particularly in the presence of air and moisture, and at elevated temperatures.[1][2] The primary challenges in its analysis stem from its tendency to decompose into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur.[1][2] This instability can lead to inaccurate purity assessments if samples are not handled and analyzed promptly and correctly. Additionally, ammonium pentasulfide exists in solution as a mixture of various polysulfide anions (Sₓ²⁻), which can complicate quantification.[1]
Q2: What are the common impurities found in ammonium pentasulfide?
Common impurities in ammonium pentasulfide include:
-
Elemental Sulfur (S₈): A primary decomposition product.[1][2]
-
Ammonium thiosulfate ((NH₄)₂S₂O₃): Can form upon oxidation.
-
Ammonium sulfite ((NH₄)₂SO₃): Another potential oxidation product.
-
Lower-order polysulfides: The sample may contain a distribution of polysulfides other than pentasulfide.
Q3: How should I properly handle and store ammonium pentasulfide samples for analysis?
Due to its instability, proper handling and storage are critical. Solid ammonium pentasulfide should be stored under an inert atmosphere and at low temperatures.[3] Aqueous solutions of ammonium polysulfide are strongly alkaline and should be stored in tightly sealed containers away from acids and oxidizing agents.[4][5] For analytical purposes, it is recommended to prepare solutions fresh and analyze them as quickly as possible to minimize decomposition. If storage is necessary, purging the container with an inert gas like nitrogen and storing it in a cool, dark place can help slow down degradation.[6]
Q4: Which analytical techniques are most suitable for determining the purity of ammonium pentasulfide?
Several techniques can be employed, each with its advantages and limitations:
-
Iodometric Titration: A classical and cost-effective method for determining the total sulfide content.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of different polysulfide species.[9]
-
UV-Vis Spectrophotometry: A straightforward method for quantitative analysis based on the characteristic absorbance of polysulfides.[10][11]
-
Raman Spectroscopy: Provides information on the speciation of polysulfides in a sample.[12][13][14]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with high-purity silica or a polar-embedded phase. Consider adding a competing base like triethylamine (TEA) to the mobile phase.[15] 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to be within the column's recommended range (typically pH 2-8 for silica-based columns).[15] |
| Drifting retention times | 1. Changes in mobile phase composition. 2. Poor column temperature control. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[16] 2. Use a column oven to maintain a stable temperature.[16] 3. Flush the column with a strong solvent or replace it if necessary. |
| Ghost peaks | 1. Contamination in the sample, mobile phase, or HPLC system. 2. Late elution from a previous injection. | 1. Ensure high purity of solvents and sample. Flush the injector and the entire system. 2. Increase the run time to ensure all components from the previous sample have eluted. |
| Baseline noise or drift | 1. Air bubbles in the detector or pump. 2. Contaminated detector flow cell. 3. Mobile phase not properly mixed or degassed. | 1. Purge the pump and detector to remove air bubbles.[16] 2. Flush the flow cell with a strong, appropriate solvent. 3. Ensure thorough mixing and degassing of the mobile phase. |
Titration Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent titration results | 1. Sample degradation before or during titration. 2. Inaccurate endpoint determination. 3. Interference from other reducing substances. | 1. Analyze the sample immediately after preparation. Keep the sample covered and cool to minimize H₂S loss. 2. Use a starch indicator near the endpoint for a sharper color change. Ensure consistent lighting for visual endpoint detection. 3. If interferences like sulfites or thiosulfates are suspected, consider a preliminary precipitation of zinc sulfide (ZnS) to isolate the sulfide.[8] |
| Fading endpoint | 1. Oxidation of iodide by air. 2. Loss of volatile iodine. | 1. Perform the titration in a flask with a narrow neck and minimize vigorous stirring. 2. Add the starch indicator only when the solution is pale yellow to avoid irreversible complex formation. |
Experimental Protocols
Iodometric Titration for Total Sulfide Content
This method determines the total sulfide content by reacting the sample with a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution.
Reagents:
-
Standard 0.1 N Iodine solution
-
Standard 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Accurately weigh a known amount of the (NH₄)₂(S₅) sample and dissolve it in a known volume of deionized water. This should be done quickly to minimize decomposition.
-
Into a 250 mL Erlenmeyer flask, add a precisely measured volume of the standard 0.1 N iodine solution. The amount of iodine should be in excess of the expected sulfide content.
-
Add approximately 10 mL of concentrated HCl to the flask.
-
Immediately pipette a known volume of the prepared sample solution into the flask, ensuring the pipette tip is below the surface of the iodine solution to prevent loss of H₂S.
-
Gently swirl the flask and allow the reaction to proceed for about 2 minutes.
-
Titrate the excess iodine with the standard 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using the same procedure but with deionized water instead of the sample solution.
Calculation: The total sulfide content can be calculated using the following formula: Sulfide (%) = [(V_blank - V_sample) * N_thiosulfate * M_sulfur * 100] / (W_sample) Where:
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution
-
M_sulfur = Molar mass of sulfur (32.06 g/mol )
-
W_sample = Weight of the sample (g)
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described analytical methods. Please note that these values are approximate and can vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Parameter | Typical Value | Notes |
| Iodometric Titration | Limit of Quantification | > 1 mg/L sulfide[8] | Suitable for higher concentrations. |
| Precision | ~0.1 mg/L for a 200 mL sample[17] | Dependent on accurate endpoint detection. | |
| HPLC-UV | Limit of Detection | 15-70 nM for individual polysulfides (after derivatization) | Sensitivity can be improved with preconcentration steps. |
| Raman Spectroscopy | Detection Limit | Dependent on the specific polysulfide and instrumentation | Can provide speciation information. |
| UV-Vis Spectrophotometry | Wavelength Range | 200 - 800 nm | Polysulfides have characteristic absorbance peaks in the UV-Vis region. |
Visualizations
Experimental Workflow for Iodometric Titration
Caption: Workflow for the iodometric titration of ammonium pentasulfide.
Logical Relationship of Analytical Challenges
Caption: Key challenges in the analysis of ammonium pentasulfide purity.
References
- 1. chembk.com [chembk.com]
- 2. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]
- 3. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. axxence.de [axxence.de]
- 7. nemi.gov [nemi.gov]
- 8. NEMI Method Summary - 4500-S2- F [nemi.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of Raman spectroscopy to metal-sulfide surface analysis [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Ammonium Pentasulfide and Sodium Polysulfide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ammonium pentasulfide ((NH₄)₂S₅) and sodium polysulfide (Na₂Sₓ), two commonly utilized sources of polysulfides in research and drug development. Polysulfides are gaining increasing attention for their role as signaling molecules, particularly as donors of hydrogen sulfide (H₂S) and their involvement in various physiological and pathophysiological processes. This document outlines their chemical properties, biological activities, and provides detailed experimental protocols for their comparative evaluation.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of ammonium pentasulfide and sodium polysulfide is crucial for their effective application in experimental settings.
| Property | Ammonium Pentasulfide ((NH₄)₂S₅) | Sodium Polysulfide (Na₂Sₓ, x=2-5) |
| Appearance | Yellow to orange-yellow crystalline solid | Dark red or yellowish-brown solid/solution |
| Molar Mass | 196.38 g/mol | Variable (e.g., Na₂S₅: 174.22 g/mol ) |
| Solubility | Soluble in water and ethanol, but decomposes in water.[1] | Soluble in water, giving alkaline and corrosive solutions.[2] |
| Stability | Unstable, especially in air and when heated, decomposing to ammonia, hydrogen sulfide, and sulfur.[1] Exists only in solution and is prone to decomposition with sulfur precipitation over time.[1] | More stable in aqueous solution compared to ammonium polysulfide, though it can oxidize in air and hydrolyze to release H₂S.[2] |
| Odor | Strong odor of ammonia and rotten eggs (hydrogen sulfide).[1] | Odor of hydrogen sulfide. |
| pH of Solution | Aqueous solutions are alkaline. | Aqueous solutions are strongly alkaline.[2] |
Biological Activity and Applications
Both ammonium pentasulfide and sodium polysulfide serve as donors of polysulfides and, subsequently, hydrogen sulfide (H₂S), a critical gasotransmitter involved in numerous signaling pathways. Their applications in drug development often revolve around harnessing the therapeutic effects of H₂S and polysulfides.
Key Biological Roles:
-
H₂S Donation: Polysulfides are considered stable carriers and donors of H₂S. The release of H₂S from polysulfides can be triggered by biological thiols like glutathione (GSH).
-
Signaling Pathway Modulation: Polysulfides have been shown to directly modulate the activity of various proteins and ion channels. A prominent example is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in nociception and inflammation.[3][4]
-
Redox Regulation: Polysulfides participate in cellular redox homeostasis and can influence the Keap1-Nrf2 pathway, a critical regulator of antioxidant responses. Activation of Nrf2 leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[5]
Comparative Considerations for Drug Development:
The choice between ammonium pentasulfide and sodium polysulfide in a research or drug development context should be guided by several factors:
-
Cation Effects: The counter-ion (ammonium vs. sodium) can have distinct biological effects. Ammonium ions (NH₄⁺) can influence intracellular pH and sodium concentrations, and their cellular uptake is mediated by different transporters than sodium ions (Na⁺).[6][7][8] High concentrations of ammonium can be cytotoxic.[9] Sodium ions are generally better tolerated by cells, but high concentrations can also induce stress.
-
Stability and H₂S Release Kinetics: The stability of the polysulfide solution is critical for reproducible experimental results. Sodium polysulfide is generally more stable in aqueous solutions. The kinetics of H₂S release, which can be influenced by the cation and the specific polysulfide chain length, will dictate the temporal and spatial delivery of the signaling molecule.
-
Formulation and Solubility: Ammonium salts are often more soluble in water than their sodium counterparts, which could be a consideration in drug formulation.[10] However, the inherent instability of ammonium pentasulfide in aqueous solution presents a significant challenge.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of ammonium pentasulfide and sodium polysulfide, the following experimental protocols are provided.
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the cytotoxic effects of ammonium pentasulfide and sodium polysulfide on a selected cell line.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Ammonium pentasulfide solution (freshly prepared)
-
Sodium polysulfide solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of ammonium pentasulfide and sodium polysulfide in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves to determine the IC₅₀ values for each compound.
This protocol uses a methylene blue assay to compare the rate of H₂S release from ammonium pentasulfide and sodium polysulfide in a physiological buffer.
Materials:
-
Ammonium pentasulfide solution
-
Sodium polysulfide solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
Glutathione (GSH)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of PBS.
-
Initiate Reaction: Add a solution of either ammonium pentasulfide or sodium polysulfide to the wells to a final concentration of 100 µM. To trigger H₂S release, add GSH to a final concentration of 1 mM.
-
H₂S Trapping: At various time points (e.g., 0, 5, 15, 30, 60 minutes), add 50 µL of zinc acetate solution to trap the released H₂S as zinc sulfide.
-
Color Development: To each well, add 50 µL of N,N-dimethyl-p-phenylenediamine dihydrochloride solution followed by 50 µL of ferric chloride solution.
-
Incubation: Incubate the plate in the dark for 20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 670 nm.
-
Data Analysis: Generate a standard curve using a known concentration of NaHS. Calculate the concentration of H₂S released at each time point and plot the H₂S release kinetics for both compounds.
This protocol describes a method to compare the ability of ammonium pentasulfide and sodium polysulfide to activate the Nrf2 signaling pathway using a luciferase reporter assay.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc)
-
Cell culture medium
-
Ammonium pentasulfide solution
-
Sodium polysulfide solution
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ammonium pentasulfide and sodium polysulfide for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using the MTT assay). Plot the fold-induction of luciferase activity for each compound to compare their potency in activating the Nrf2 pathway.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental workflows is essential for clarity and understanding. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Polysulfide-mediated H₂S signaling pathway.
References
- 1. [PDF] Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years | Semantic Scholar [semanticscholar.org]
- 2. Sodium polysulfide - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of polysulfide, an endogenous sulfur compound, on oxidative stress-induced TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ammonium-evoked alterations in intracellular sodium and pH reduce glial glutamate transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Role of NH3 and NH4+ transporters in renal acid-base transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating Polysulfide Chain Length in Ammonium Polysulfide ((NH₄)₂(S₅)) Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals working with ammonium polysulfide solutions, accurate determination of the polysulfide chain length (n in (NH₄)₂(Sₙ)) is critical for understanding reaction mechanisms, ensuring product quality, and optimizing performance. This guide provides a comprehensive comparison of key analytical techniques for validating polysulfide chain length, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical methods can be employed to characterize the distribution of polysulfide chain lengths in a solution. The choice of technique often depends on the required level of detail (qualitative vs. quantitative), the complexity of the sample matrix, and the available instrumentation. The table below summarizes the performance of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of derivatized polysulfides based on their affinity for a stationary phase. | - Allows for the separation of individual polysulfide species (S₂²⁻ to S₈²⁻).[1][2] - Derivatization "freezes" the dynamic equilibrium of polysulfides, providing a snapshot of the distribution.[2] - Can be coupled with various detectors for sensitive and specific detection (UV-Vis, MS, ICP-MS).[1][2] | - Requires a derivatization step, which can add complexity and potential for side reactions. - Method development can be time-consuming. | Quantitative analysis of the distribution of polysulfide chain lengths. |
| UV-Visible (UV-Vis) Spectroscopy | Measurement of light absorption by polysulfide anions at specific wavelengths. | - Simple, rapid, and non-destructive. - Useful for monitoring changes in the overall polysulfide concentration.[3] | - Overlapping absorption bands of different polysulfide species make individual quantification challenging, often providing semi-quantitative results.[2][4] - Spectral assignments can be solvent-dependent.[2] | Rapid, semi-quantitative estimation of the average polysulfide chain length and for monitoring reaction kinetics. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing vibrational information about the S-S bonds. | - Non-destructive and allows for in-situ analysis without sample preparation.[5][6] - Provides structural information and can distinguish between different polysulfide chain lengths.[7] - Can be used to study solid, liquid, and dissolved samples. | - Raman scattering can be weak, requiring sensitive instrumentation. - Fluorescence from the sample or impurities can interfere with the signal. - Interpretation of spectra often requires theoretical calculations (e.g., DFT) for accurate peak assignment.[5] | In-situ monitoring of polysulfide formation and speciation in real-time. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method involves the derivatization of polysulfides to more stable dialkyl polysulfanes, followed by separation and quantification.
1. Derivatization:
-
To a known volume of the (NH₄)₂(S₅) solution, add an excess of a methylating agent such as methyl iodide (CH₃I) or methyl trifluoromethanesulfonate (methyl triflate). The reaction converts the polysulfide anions (Sₙ²⁻) to dimethylpolysulfanes (CH₃-Sₙ-CH₃).
-
The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
-
The reaction mixture should be stirred for a sufficient time to ensure complete derivatization.
2. Sample Preparation:
-
After derivatization, the excess methylating agent and any precipitated salts should be removed. This can be achieved by liquid-liquid extraction or solid-phase extraction.
-
The extracted sample containing the dimethylpolysulfanes is then dissolved in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[8][9]
-
Mobile Phase: A gradient of methanol and water is commonly employed. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the longer-chain polysulfanes.[2]
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is often used.[8][9]
-
UV Detector: The detector is typically set to a wavelength where the dimethylpolysulfanes absorb, such as 210 nm.[8][9]
-
Quantification: The concentration of each dimethylpolysulfane can be determined by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.
UV-Visible (UV-Vis) Spectroscopy
This technique provides a rapid assessment of the polysulfide solution.
1. Sample Preparation:
-
The (NH₄)₂(S₅) solution is diluted with a suitable solvent (e.g., the same solvent used for the reaction medium) to an appropriate concentration for UV-Vis analysis. The absorbance should ideally be within the linear range of the spectrophotometer (typically below 1.5).
2. Measurement:
-
A UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The absorbance maxima corresponding to different polysulfide species are identified. For example, longer-chain polysulfides tend to absorb at longer wavelengths.[10][11]
3. Data Analysis:
-
While direct quantification of individual species is difficult due to peak overlap, the ratio of absorbances at different wavelengths can provide a semi-quantitative measure of the average chain length.[10]
-
Second-derivative spectroscopy can be used to better resolve the individual absorption bands.[10]
Raman Spectroscopy
This method allows for the direct, in-situ analysis of the polysulfide solution.
1. Sample Preparation:
-
The (NH₄)₂(S₅) solution can be analyzed directly in a suitable container, such as a quartz cuvette. No derivatization is required.
2. Measurement:
-
A Raman spectrometer with a suitable laser excitation wavelength (e.g., 488 nm or 1064 nm) is used.[12] The choice of laser wavelength is important to minimize fluorescence.
-
The Raman spectrum is collected over a range that covers the S-S stretching and bending modes (typically 100-600 cm⁻¹).[5]
3. Data Analysis:
-
The Raman peaks corresponding to different polysulfide species are identified based on literature values or theoretical calculations.[5][6] For instance, the S-S stretching frequencies are sensitive to the chain length.
-
The relative intensities of the peaks can be used to estimate the relative concentrations of the different polysulfide species.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating polysulfide chain length using the described techniques.
Caption: General workflow for polysulfide chain length validation.
The next diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision pathway for selecting an analytical technique.
References
- 1. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In situ Raman spectroscopy of sulfur speciation in lithium-sulfur batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polysulfide Concentration and Chain Length in the Biological Desulfurization Process: Effect of Biomass Concentration and the Sulfide Loading Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Raman analysis of inverse vulcanised polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01408D [pubs.rsc.org]
A Comparative Guide to HPLC Methods for the Speciation of Ammonium Polysulfide Solutions
For researchers, scientists, and drug development professionals working with ammonium polysulfide solutions, accurate speciation—the separation and quantification of individual polysulfide species (Sₓ²⁻)—is crucial for understanding reaction mechanisms, ensuring product quality, and maintaining process control. High-Performance Liquid Chromatography (HPLC) offers several effective approaches for this analytical challenge. This guide provides a detailed comparison of three prominent HPLC methods: Reversed-Phase HPLC with Derivatization (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).
Method Comparison at a Glance
The selection of an appropriate HPLC method for ammonium polysulfide speciation depends on various factors, including the need for direct analysis, desired sensitivity, and tolerance for sample preparation complexity. The following table summarizes the key characteristics and performance metrics of the three discussed methods.
| Feature | Reversed-Phase HPLC with Derivatization | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography (IPC) |
| Principle | Separation of non-polar derivatives on a non-polar stationary phase. | Separation of polar analytes on a polar stationary phase. | Formation of neutral ion pairs for separation on a non-polar stationary phase. |
| Sample Preparation | Derivatization required to increase hydrophobicity. | Minimal, direct injection may be possible. | Addition of an ion-pairing reagent to the mobile phase. |
| Typical Stationary Phase | C18, C8 | Bare Silica, Amide, Diol, Zwitterionic | C18, C8 |
| Typical Mobile Phase | Acetonitrile/Methanol and Water gradients. | High percentage of Acetonitrile with aqueous buffer (e.g., ammonium formate). | Acetonitrile/Water with an ion-pairing reagent (e.g., tetraalkylammonium salt). |
| Detection | UV, MS | UV, MS, ELSD | UV, Conductivity, MS |
| Key Advantage | Well-established, good separation of derivatized species. | Direct analysis of polar polysulfides, potentially avoiding derivatization. | Good retention and separation of ionic species on common RP columns. |
| Key Disadvantage | Derivatization adds complexity and potential for side reactions. | Can be sensitive to mobile phase composition; may have lower loading capacity. | Ion-pairing reagents can contaminate the HPLC system and suppress MS signals. |
| Linearity (Correlation Coefficient) | >0.99 (for derivatized species) | Generally good, analyte-dependent. | >0.999[1] |
| Precision (RSD) | Dependent on derivatization efficiency. | Typically <5%. | 2-4%[1] |
| Detection Limits | Can be low (nM range) with preconcentration.[2][3] | Dependent on detector and analyte. | µM range.[1] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these methods for specific applications. Below are representative experimental protocols for each of the three HPLC techniques.
Reversed-Phase HPLC with Methyl Trifluoromethanesulfonate Derivatization
This method involves the conversion of ionic polysulfides into more hydrophobic dimethylpolysulfanes, which are then separated on a reversed-phase column.
1. Derivatization Procedure [2][3]
-
Place 800 µL of methanol in a 2 mL septum-closed HPLC vial.
-
Inject 200 µL of the aqueous ammonium polysulfide sample into the vial.
-
Immediately add 5-10 µL of methyl trifluoromethanesulfonate (methyl triflate) and vortex.
-
Allow the reaction to proceed for at least 10 minutes at room temperature.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often employed. A typical starting condition is 85:15 (v/v) methanol:water, holding for several minutes before increasing the methanol content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Direct Analysis
HILIC offers the potential for direct analysis of polar polysulfide anions without the need for derivatization.
1. Sample Preparation
-
Dilute the ammonium polysulfide solution in the initial mobile phase (high organic content).
-
Filter the sample through a 0.22 µm syringe filter.
-
Column: A polar stationary phase such as bare silica, amide, or a zwitterionic phase (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 100 mM ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
Injection Volume: 2 µL.
Ion-Pair Chromatography (IPC)
IPC utilizes an ion-pairing reagent to form a neutral complex with the polysulfide anions, allowing for their retention and separation on a standard reversed-phase column.
1. Sample Preparation
-
For the analysis of a mixture of sulfur anions, sulfide can be converted to a more stable derivative like thiocyanate before injection.[1]
-
Dilute the sample in the mobile phase.
2. IPC Conditions [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water (e.g., 6:94, v/v) containing 15 mM tetrapropylammonium (TPA) salt as the ion-pairing reagent, with the pH adjusted to 5.0 with acetic acid.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector at 220 nm for thiosulfate and thiocyanate (as a proxy for sulfide).[1]
-
Injection Volume: 20 µL.
Visualizing the Methodologies
To further clarify the experimental workflows and the logical relationships between these HPLC methods, the following diagrams are provided.
References
- 1. Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
A Comparative Guide to Sulfur-Based Cathode Materials for Advanced Battery Applications
An in-depth analysis of ammonium polysulfide catholytes versus conventional sulfur/carbon and lithium sulfide cathodes, providing researchers with comparative performance data and detailed experimental protocols for informed material selection.
In the quest for next-generation energy storage solutions, sulfur-based batteries have emerged as a promising technology due to their high theoretical specific capacity and the natural abundance of sulfur. This guide provides a comprehensive comparison of different approaches to sulfur cathode design, focusing on the emerging use of ammonium polysulfide ((NH₄)₂(S₅)) in catholytes and benchmarking its conceptual advantages against the more established sulfur/carbon (S/C) composite and lithium sulfide (Li₂S) cathodes. This analysis is tailored for researchers and professionals in materials science and battery development, offering a clear overview of performance metrics, experimental procedures, and the underlying electrochemical principles.
Performance Comparison of Sulfur-Based Cathode Systems
The electrochemical performance of sulfur-based cathodes is critically dependent on the material's composition and architecture. While direct electrochemical data for solid (NH₄)₂(S₅) cathodes is scarce in existing literature, its application in a dissolved state as a "catholyte" presents a novel strategy to mitigate some of the challenges associated with solid sulfur cathodes. The following table summarizes key performance indicators for systems employing ammonium polysulfide-containing catholytes and compares them with state-of-the-art S/C and Li₂S cathodes.
| Cathode System | Initial Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability (Capacity Retention) | Rate Capability |
| (NH₄)₂S₅-based Catholyte | High (potential for full sulfur utilization) | > 99% | Can be high with additives that suppress shuttle effect | Dependent on electrolyte viscosity and conductivity |
| Sulfur/Carbon (S/C) Composite | 1000 - 1400 | 95 - 99% | ~70-80% after 100 cycles[1] | Good, dependent on carbon host structure[2] |
| Lithium Sulfide (Li₂S) | 700 - 1100 | ~97% | ~94% after 100 cycles[3] | Moderate, requires activation overpotential |
Table 1: Comparative Electrochemical Performance of Sulfur-Based Cathode Systems. Data is compiled from various sources and represents typical performance ranges. The performance of (NH₄)₂(S₅)-based catholytes is projected based on the conceptual advantages of dissolved polysulfide systems.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of battery materials. Below are the methodologies for preparing and electrochemically characterizing (NH₄)₂(S₅)-based catholytes, S/C composites, and Li₂S cathodes.
Preparation of (NH₄)₂(S₅) Catholyte
An ammonium polysulfide catholyte is typically prepared by dissolving elemental sulfur in an aqueous ammonia solution.
-
Synthesis of Ammonium Polysulfide Solution:
-
In a sealed vessel, add elemental sulfur powder to a concentrated ammonium hydroxide solution (e.g., 28-30%).
-
Stir the mixture at a controlled temperature (e.g., 50-60 °C) for several hours until the sulfur has completely dissolved, forming a deep red or orange solution of (NH₄)₂(S₅).
-
The concentration of the resulting catholyte can be adjusted by varying the initial amounts of sulfur and ammonia solution.
-
-
Cell Assembly (Catholyte-based):
-
A porous carbon current collector (e.g., carbon paper or cloth) is used as the cathode substrate.
-
The prepared (NH₄)₂(S₅) catholyte is infiltrated into the porous carbon electrode.
-
The cell is assembled in a standard coin cell (e.g., CR2032) or Swagelok-type cell configuration with a lithium metal anode and a separator (e.g., Celgard).
-
An appropriate electrolyte, which is compatible with the catholyte, is added.
-
Fabrication of Sulfur/Carbon (S/C) Composite Cathodes
The melt-diffusion method is a common technique for encapsulating sulfur within a conductive carbon host.[4]
-
Mixing:
-
Elemental sulfur and a porous carbon material (e.g., activated carbon, carbon nanotubes, or graphene) are intimately mixed in a specific weight ratio (e.g., 70:30 sulfur to carbon).
-
-
Melt-Diffusion:
-
The mixture is heated to a temperature above the melting point of sulfur (e.g., 155 °C) in an inert atmosphere (e.g., argon) for several hours. This allows the molten sulfur to infiltrate the pores of the carbon host.
-
-
Electrode Slurry Preparation:
-
The resulting S/C composite powder is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.
-
-
Coating and Drying:
-
The slurry is cast onto an aluminum current collector using a doctor blade, followed by drying in a vacuum oven to remove the solvent.
-
-
Cell Assembly:
-
Circular electrodes are punched from the coated foil and assembled into coin cells with a lithium anode, separator, and electrolyte.
-
Preparation of Li₂S Cathodes
Lithium sulfide cathodes can be prepared by a slurry-coating method.[3]
-
Slurry Formulation:
-
Li₂S powder is mixed with a conductive carbon additive (e.g., carbon black) and a binder (e.g., polyvinylpyrrolidone - PVP) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).[3]
-
-
Coating and Electrode Fabrication:
-
The slurry is coated onto a current collector (e.g., aluminum foil) and dried under vacuum.
-
-
Cell Assembly:
-
The Li₂S electrodes are then assembled into coin cells with a lithium metal anode, separator, and a suitable electrolyte.
-
Electrochemical Characterization
Standard electrochemical tests are performed to evaluate the performance of the assembled cells.
-
Galvanostatic Cycling: The cells are charged and discharged at constant currents between defined voltage limits (e.g., 1.7-2.8 V for Li-S batteries) to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): CV is used to investigate the redox reactions and electrochemical kinetics of the sulfur species.[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to analyze the internal resistance and charge transfer kinetics of the battery system.[5]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental and characterization processes, the following diagrams are provided in the DOT language.
Figure 1: Experimental workflow for the preparation and characterization of sulfur-based cathodes.
Figure 2: Generalized reaction pathways in a Lithium-Sulfur battery.
Concluding Remarks
The development of high-performance sulfur cathodes is a multifaceted challenge requiring innovations in material design and cell engineering. While traditional S/C composites and Li₂S cathodes have shown considerable promise, issues such as polysulfide shuttling and low conductivity remain significant hurdles. The exploration of (NH₄)₂(S₅)-based catholytes offers a potential alternative to circumvent some of these challenges by operating with dissolved active material. This approach may lead to improved sulfur utilization and simplified electrode fabrication. However, controlling the viscosity and shuttle effect in catholyte systems requires further research and optimization. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of sulfur-based battery chemistries and in designing future experiments to advance this promising energy storage technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Carbon/Sulfur Composite Cathodes for Flexible Lithium/Sulfur Batteries: Status and Prospects [frontiersin.org]
- 3. Stable cycling of lithium sulfide cathodes through strong affinity with multifunctional binders | Explore Technologies [techfinder.stanford.edu]
- 4. Sulfur/carbon cathode material chemistry and morphology optimisation for lithium–sulfur batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
A Comparative Guide to the Efficacy of Polysulfide Sulfur Sources
For Researchers, Scientists, and Drug Development Professionals
The role of reactive sulfur species (RSS) as critical signaling molecules in physiology and pathology is a rapidly expanding field of study. Among these, polysulfides (H₂Sₙ, n>1) have emerged as key players, often exhibiting greater potency and distinct signaling properties compared to hydrogen sulfide (H₂S).[1][2] The development and selection of appropriate polysulfide donor molecules are therefore crucial for accurately investigating their biological functions and harnessing their therapeutic potential. This guide provides an objective comparison of different polysulfide sulfur sources, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their work.
Comparison of Efficacy and Potency
Polysulfides have been shown to be more potent activators of certain biological targets than H₂S. This enhanced efficacy is attributed to their unique chemical properties, allowing them to interact more readily with specific protein cysteine residues through a process known as S-sulfhydration or persulfidation.[2][3]
The table below summarizes key quantitative data from studies comparing the bioactivity of polysulfides and other sulfur sources. Direct comparative studies across a wide range of donors for a single biological endpoint are limited; however, the available data consistently point to the high potency of polysulfides.
| Sulfur Source | Target/Assay | Key Performance Metric | Finding |
| Sodium Trisulfide (Na₂S₃) | TRPA1 Channels in Astrocytes | EC₅₀ for Ca²⁺ Influx | 91 nM |
| Hydrogen Sulfide (H₂S) | TRPA1 Channels in Astrocytes | Potency Comparison | ~300 times less potent than Na₂S₃[3] |
| Glutathione Persulfide (GSSH) | H₂O₂ Reduction (in vitro) | Second-order rate constant (k) | 23.76 M⁻¹s⁻¹ |
| Hydrogen Sulfide (H₂S) | H₂O₂ Reduction (in vitro) | Second-order rate constant (k) | 0.46 M⁻¹s⁻¹ (~50-fold less reactive than GSSH)[4] |
| Benzyl Trisulfide (Bn₂S₃) | H₂S Release (triggered by Cysteine) | Relative H₂S Release | Lower H₂S release compared to tetrasulfide[5] |
| Benzyl Tetrasulfide (Bn₂S₄) | H₂S Release (triggered by Cysteine) | Relative H₂S Release | Higher H₂S release compared to trisulfide[5] |
| Diallyl Trisulfide (DATS) | Cell Proliferation (bEnd.3 cells) | Cytotoxicity | No significant cytotoxicity observed[5] |
Table 1: Quantitative Comparison of Polysulfide Donor Efficacy.
Signaling Pathways of Endogenous H₂S and Polysulfides
Hydrogen sulfide and polysulfides are produced endogenously by a suite of enzymes and participate in complex signaling cascades. H₂S is primarily synthesized by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) in the cytosol, and by 3-mercaptopyruvate sulfurtransferase (3MST) in both the cytosol and mitochondria.[1][2] Notably, 3MST is also capable of producing polysulfides (H₂Sₙ), which are now understood to mediate many of the biological effects previously attributed solely to H₂S.[2][6] These molecules then act on various downstream targets, including ion channels, transcription factors, and enzymes, to regulate cellular processes.
Caption: Endogenous synthesis and signaling pathways of H₂S and polysulfides.
Experimental Protocols
Protocol: Quantification of Inorganic Polysulfides by HPLC
Accurate quantification of individual polysulfide species (e.g., S₃²⁻, S₄²⁻, S₅²⁻) is critical for understanding their formation and stability in biological and chemical systems. A widely adopted method involves derivatization to form stable dimethylpolysulfanes, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).[7]
Objective: To determine the concentration and distribution of individual inorganic polysulfide species in an aqueous sample.
Methodology:
-
Sample Preparation:
-
Place a set volume of methanol (e.g., 800 µL) into a 2-mL septum-closed HPLC vial. Methanol is used as a solvent to facilitate the reaction and improve the solubility of the derivatizing agent.[7]
-
Add a precise volume of the aqueous polysulfide-containing sample (e.g., 200 µL) to the methanol and mix gently.
-
-
Derivatization:
-
Inject a strong methylating agent, such as methyl trifluoromethanesulfonate (methyl triflate), into the sample-methanol mixture. The volume of methyl triflate must be optimized based on the sample's pH and expected polysulfide concentration.[7][8]
-
This reaction rapidly converts the unstable inorganic polysulfide anions (Sₙ²⁻) into more stable and hydrophobic dimethylpolysulfane (CH₃-Sₙ-CH₃) derivatives. This "capping" prevents their degradation and prepares them for chromatographic analysis.
-
-
Extraction (Optional Pre-concentration):
-
For samples with low polysulfide concentrations (nM range), a liquid-liquid extraction step is performed to concentrate the derivatives.
-
Add a non-polar solvent, such as n-dodecane or n-pentane, to the derivatized mixture.[7]
-
Vortex thoroughly to extract the dimethylpolysulfanes into the organic phase.
-
Carefully collect the organic layer for analysis. If n-pentane is used, it can be evaporated and the residue redissolved in a smaller volume of n-dodecane.[7]
-
-
HPLC Analysis:
-
Inject the prepared sample (either the derivatized mixture or the concentrated extract) into a reverse-phase HPLC system equipped with a UV detector.
-
Separate the dimethylpolysulfanes (e.g., DMTS, DMTeS, DMPS) on a C18 column using an appropriate mobile phase, typically a gradient of acetonitrile and water.
-
Detect the separated compounds by their UV absorbance (e.g., at 220 nm).
-
-
Quantification:
-
Identify and quantify each dimethylpolysulfane species by comparing its retention time and peak area to those of known standards.
-
Caption: Workflow for the quantification of inorganic polysulfides via HPLC.
Advanced Polysulfide Delivery Systems
While simple inorganic salts and natural compounds are valuable research tools, their rapid and uncontrolled release of sulfur species can be a limitation for therapeutic applications.[9] To address this, researchers are developing intelligent polymeric drug delivery systems that offer precise control over the dosage, timing, and location of H₂S/polysulfide release.[10][11]
These systems often consist of polymers with polysulfide bonds integrated into their backbone or as pendant groups.[12] They can be engineered to be "stimuli-responsive," releasing their payload only in response to specific triggers present in the disease microenvironment, such as changes in redox potential, pH, or the presence of specific enzymes.[13][14]
Advantages of Polymeric Delivery Systems:
-
Controlled Release: Prevents dose-dumping and maintains therapeutic concentrations over time.[9]
-
Targeted Delivery: Can be functionalized with ligands to target specific cells or tissues.
-
Improved Stability: Protects the polysulfide donor from premature degradation.
-
Enhanced Biocompatibility: The use of biocompatible polymers can reduce systemic toxicity.[13]
Caption: Logic of a stimuli-responsive polymeric polysulfide delivery system.
References
- 1. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years [mdpi.com]
- 3. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Intelligent polymeric hydrogen sulfide delivery systems for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Organosulfur-Based Polymers for Drug Delivery Systems [mdpi.com]
- 11. The Benefits of Macromolecular/Supramolecular Approaches in Hydrogen Sulfide Delivery: A Review of Polymeric and Self-Assembled Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Polysulfide Concentration: A Comparative Analysis
For researchers and professionals in drug development and various scientific fields, accurate quantification of polysulfides (Sₓ²⁻) is crucial for understanding reaction mechanisms, ensuring product quality, and advancing research. This guide provides a comprehensive comparison of common analytical techniques for polysulfide quantification, with a focus on UV-Vis spectroscopy and its alternatives.
At a Glance: Comparing Polysulfide Quantification Methods
The selection of an appropriate analytical method for polysulfide quantification depends on several factors, including the required sensitivity, selectivity for specific polysulfide species, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of four common techniques.
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Electrochemical Methods | Titrimetric Methods |
| Principle | Measures the absorbance of light by polysulfide species in a solution. | Separates different polysulfide species, often after derivatization, followed by detection. | Measures the electrochemical response (e.g., current) produced by the oxidation or reduction of polysulfides at an electrode surface. | Determines the total concentration of polysulfides through a chemical reaction with a standard solution. |
| Limit of Detection (LOD) | ~ 1 µM[1] | 15–70 nM (with preconcentration)[2] | ~ 0.05 µmol L⁻¹ | Hundredths of µmol/L[1] |
| Limit of Quantification (LOQ) | Typically higher than LOD, requires careful validation.[3] | Dependent on detector and derivatization efficiency. | Dependent on sensor design and matrix. | Dependent on titration precision. |
| Linear Range | Narrow, prone to deviations from Beer-Lambert law at high concentrations. | Wide, dependent on detector and column capacity. | Typically spans several orders of magnitude. | Dependent on titrant concentration and sample volume. |
| Accuracy | Moderate, can be affected by overlapping spectra. | High, especially when using mass spectrometry detection. | High, can be very accurate with proper calibration. | High, considered a primary analytical technique. |
| Precision | Good, with modern spectrophotometers. | High, with automated injection and integration. | Good to high, dependent on electrode stability and reproducibility. | High, with careful technique. |
| Speciation | Limited, provides total polysulfide concentration or semi-quantitative information on dominant species.[4] | Excellent, can separate and quantify individual polysulfide species (S₂²⁻ to S₈²⁻).[1] | Can provide information on total polysulfide concentration or specific species with modified electrodes. | Provides total polysulfide concentration. |
| Sample Throughput | High | Moderate | High | Low to Moderate |
| Cost (Instrument) | Low | High | Low to Moderate | Low |
| Key Advantages | Simple, rapid, and non-destructive. | High selectivity and sensitivity for individual polysulfide species. | High sensitivity, potential for in-situ and real-time measurements. | High accuracy and precision, based on well-established chemical principles. |
| Key Disadvantages | Overlapping spectra of different polysulfide species can lead to inaccuracies.[1] | Often requires a derivatization step, which can be complex and time-consuming.[1] | Susceptible to electrode fouling and interference from other redox-active species. | Does not provide information on individual polysulfide species. |
In-Depth Analysis of Quantification Techniques
UV-Vis Spectroscopy
UV-Visible spectroscopy is a widely used technique for the semi-quantitative analysis of total polysulfide concentration.[4] The method is based on the principle that polysulfide ions absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Strengths:
-
Simplicity and Speed: UV-Vis measurements are straightforward and can be performed rapidly.[5]
-
Cost-Effectiveness: The instrumentation is relatively inexpensive and widely available.
-
Non-destructive: The sample can be recovered after analysis.
Weaknesses:
-
Overlapping Spectra: Different polysulfide species (e.g., S₄²⁻, S₆²⁻, S₈²⁻) have broad and overlapping absorption bands, making it difficult to quantify individual species accurately.[1]
-
Matrix Interference: Other components in the sample may absorb at similar wavelengths, leading to inaccurate results.
-
Limited Sensitivity: While useful for monitoring changes in total polysulfide concentration, its sensitivity is generally lower than other methods.
A common approach to semi-quantitatively analyze polysulfide solutions is to monitor the absorbance at specific wavelengths that are characteristic of certain polysulfide chain lengths. For instance, in lithium-sulfur battery research, changes in absorbance at around 420 nm and 280 nm are often correlated with the presence of long-chain and short-chain polysulfides, respectively.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of individual polysulfide species. Due to the ionic nature of polysulfides, a derivatization step is often necessary to convert them into more stable, neutral molecules that can be separated by reverse-phase HPLC.[1]
Strengths:
-
High Selectivity: HPLC can separate complex mixtures of polysulfides, allowing for the quantification of individual species from S₂²⁻ to S₈²⁻.[1]
-
High Sensitivity: When coupled with a sensitive detector, such as a mass spectrometer (LC-MS), HPLC can achieve very low detection limits.[7]
Weaknesses:
-
Derivatization Required: The need for derivatization adds complexity to the analytical procedure and can be a source of error.[1]
-
Cost and Complexity: HPLC systems, especially when coupled with mass spectrometry, are expensive and require specialized expertise to operate and maintain.
Common derivatizing agents for polysulfides include methylating agents (e.g., methyl trifluoromethanesulfonate) or other alkylating agents that react with the terminal sulfur atoms of the polysulfide chain.[2]
Electrochemical Methods
Electrochemical methods offer a sensitive and often direct approach to polysulfide quantification. These techniques are based on the electrochemical oxidation or reduction of polysulfides at the surface of an electrode, with the resulting current being proportional to the polysulfide concentration.
Strengths:
-
High Sensitivity: Electrochemical sensors can be designed to be highly sensitive to polysulfides, enabling the detection of very low concentrations.[8]
-
Potential for In-Situ Analysis: These methods are well-suited for in-situ and real-time monitoring of polysulfide concentrations in various environments, such as during battery cycling.[9]
Weaknesses:
-
Electrode Fouling: The electrode surface can become passivated by the deposition of sulfur or other reaction products, leading to a decrease in sensitivity over time.
-
Interferences: Other electroactive species in the sample can interfere with the measurement of polysulfides.
Titrimetric Methods
Titrimetric methods, particularly iodometric titration, are classic and reliable techniques for determining the total concentration of polysulfides. In this method, polysulfides react with a known excess of iodine, and the remaining iodine is then titrated with a standard solution of sodium thiosulfate.[10]
Strengths:
-
High Accuracy and Precision: When performed carefully, titrimetric methods can provide highly accurate and precise results.
-
Low Cost: The equipment and reagents required for titration are generally inexpensive.
Weaknesses:
-
Lack of Speciation: Titrimetric methods provide the total concentration of all polysulfide species and cannot differentiate between them.
-
Interferences: Other reducing or oxidizing agents in the sample can interfere with the titration reaction.
Experimental Protocols
UV-Vis Spectroscopy Protocol
-
Preparation of Standards:
-
Prepare a stock solution of a known polysulfide (e.g., Na₂S₄) in an appropriate anaerobic solvent (e.g., acetonitrile, dimethoxyethane).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Dilute the unknown sample with the same solvent used for the standards to ensure the absorbance falls within the linear range of the instrument.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the blank (solvent), standards, and unknown sample at the wavelength of maximum absorbance (λₘₐₓ) for the polysulfide of interest.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
HPLC with Derivatization Protocol
-
Derivatization:
-
In an inert atmosphere (e.g., a glovebox), mix the polysulfide sample with a solution of the derivatizing agent (e.g., 4-(dimethylamino)benzoyl chloride in an organic solvent).[1]
-
Allow the reaction to proceed for a sufficient time to ensure complete derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or mass spectrometer).
-
Use a gradient elution program with a mobile phase consisting of, for example, a mixture of water and an organic solvent like methanol or acetonitrile, to separate the derivatized polysulfide species.[1]
-
-
Quantification:
-
Identify the peaks corresponding to the different derivatized polysulfides based on their retention times and/or mass-to-charge ratios.
-
Quantify the concentration of each species by comparing its peak area to that of a known standard.
-
Iodometric Titration Protocol
-
Sample Preparation:
-
Pipette a known volume of the polysulfide sample into an Erlenmeyer flask.
-
-
Reaction with Iodine:
-
Add a known excess of a standardized iodine solution to the flask. The solution should turn a dark brown/yellow color, indicating the presence of excess iodine.
-
Acidify the solution with an acid such as hydrochloric acid.[10]
-
-
Titration:
-
Titrate the excess iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.[11]
-
-
Calculation:
-
Calculate the amount of iodine that reacted with the polysulfides by subtracting the amount of excess iodine (determined by the thiosulfate titration) from the initial amount of iodine added.
-
From the stoichiometry of the reaction between polysulfides and iodine, calculate the total polysulfide concentration in the original sample.
-
Making the Right Choice: A Decision Guide
The optimal method for polysulfide quantification depends on the specific research question and experimental constraints. The following flowchart can guide the decision-making process.
By carefully considering the strengths and weaknesses of each technique and following detailed experimental protocols, researchers can obtain accurate and reliable data on polysulfide concentrations, paving the way for new discoveries and advancements in their respective fields.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Polysulfide speciation in lithium–sulfur battery electrolyte via in-operando optical imaging and ex-situ uv-vis spectra analysis - American Chemical Society [acs.digitellinc.com]
- 7. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nemi.gov [nemi.gov]
- 11. usptechnologies.com [usptechnologies.com]
A Researcher's Guide to Differentiating Polysulfide Species (Sₓ²⁻) in Solution with Raman Spectroscopy
Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for identifying and differentiating various polysulfide species (Sₓ²⁻) coexisting in a solution. This capability is crucial for researchers in fields such as battery technology, particularly for understanding the complex charge-discharge mechanisms in lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. The unique vibrational modes of the sulfur-sulfur bonds in each polysulfide anion give rise to a distinct spectral fingerprint, allowing for their qualitative and, in some cases, quantitative analysis.
Principle of Differentiation
The differentiation of polysulfide species via Raman spectroscopy is based on the principle that each Sₓ²⁻ ion has a unique molecular structure and, consequently, distinct vibrational modes. The primary vibrations observed are the S-S stretching and bending modes. The frequency of these vibrations, reported as Raman shifts in wavenumbers (cm⁻¹), is sensitive to the length of the polysulfide chain. Generally, as the sulfur chain length (x) increases, the S-S stretching frequencies tend to shift. By identifying the characteristic peak positions, researchers can determine the distribution of different polysulfide species present in an electrolyte solution.
Comparative Performance: Raman Peak Assignments
The identification of specific polysulfide species hinges on the accurate assignment of Raman peaks. The table below summarizes characteristic Raman shifts for various polysulfide species as identified in ether-based electrolytes, which are commonly used in sulfur battery research. It is important to note that peak positions can be influenced by the solvent and the counter-ion (e.g., Li⁺ or Na⁺).
| Polysulfide Species (Sₓ²⁻) | Characteristic Raman Peaks (cm⁻¹) | References |
| S₂²⁻ | ~192 | [1] |
| S₃²⁻ | ~132, ~208, ~450 | [1] |
| S₄²⁻ | ~390, ~453, ~518 | [1][2] |
| S₆²⁻ | ~372, ~405 | [2][3] |
| S₈²⁻ | ~380, ~436-437 | [1][3] |
| S₃•⁻ (Radical) | ~535 | [3] |
Note: The Raman peaks listed are prominent and commonly cited, but other weaker signals may also be present. Peak positions can vary slightly based on experimental conditions.
Experimental Protocols
Executing a successful Raman analysis of polysulfide solutions requires careful preparation and precise instrumentation. Below is a detailed methodology based on protocols used in in situ and operando studies of battery systems.[1][4][5]
Preparation of Reference Polysulfide Solutions
To accurately assign peaks observed in a complex mixture, it is essential to first measure the spectra of known polysulfide standards.
-
Materials : High-purity sulfur (S₈) powder, a sulfide salt (e.g., Li₂S or Na₂S), and an appropriate solvent (e.g., tetraethylene glycol dimethyl ether - TEGDME, or a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME)).
-
Procedure :
-
Prepare a series of solutions by dissolving stoichiometric amounts of the sulfide salt and sulfur powder into the chosen solvent. For example, to create a Na₂S₄ solution, a 1:3 molar ratio of Na₂S to S₈ is used.
-
Stir the mixtures in an inert atmosphere (e.g., an argon-filled glovebox) for an extended period (24-48 hours) to ensure complete dissolution and reaction.
-
The resulting solutions will have a nominal polysulfide chain length, though it is understood that an equilibrium mixture of various species will exist.[1]
-
Seal the solutions in airtight vials to prevent degradation from atmospheric exposure.
-
Raman Spectroscopy Analysis
This protocol outlines the steps for acquiring Raman spectra from the prepared solutions.
-
Instrumentation :
-
A confocal Raman microscope/spectrometer.
-
A laser excitation source. A 532 nm or 785 nm laser is common; however, the choice may depend on the sample's fluorescence properties.[6]
-
A high-sensitivity detector (e.g., a CCD camera).
-
An appropriate objective lens (e.g., 50x long working distance).
-
-
Data Acquisition :
-
Place a small aliquot of the polysulfide solution into a sealed, optically transparent container suitable for Raman analysis (e.g., a quartz cuvette or a specially designed in situ cell).[4]
-
Focus the laser onto the solution. For in situ battery analysis, the focus can be set at the electrode-electrolyte interface or within the bulk electrolyte.[3][5]
-
Set the spectral range to cover the expected polysulfide peaks, typically from 100 cm⁻¹ to 600 cm⁻¹.[4]
-
Adjust the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing laser-induced sample degradation.
-
Acquire the Raman spectrum. It is crucial to also acquire a spectrum of the pure solvent and electrolyte (if any) to identify and subtract background signals.
-
-
Data Analysis :
-
Perform baseline correction on the raw spectra to remove background fluorescence.
-
Subtract the spectrum of the pure solvent/electrolyte to isolate the signals from the polysulfide species.
-
Identify the Raman peaks and compare their positions to the reference data (see table above) to determine the polysulfide species present in the solution.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental differentiation of polysulfide species using Raman spectroscopy.
Caption: Experimental workflow for polysulfide speciation.
References
- 1. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the lithium–sulfur battery redox reactions via operando confocal Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysulfide Speciation and Migration in Catholyte Lithium−Sulfur Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
Performance of Ammonium Pentasulfide ((NH₄)₂S₅) in Battery Electrolyte Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel electrolyte materials is a critical frontier in the advancement of next-generation energy storage systems. Among these, ammonium pentasulfide ((NH₄)₂S₅) presents intriguing possibilities due to the unique properties of both the ammonium cation (NH₄⁺) and the polysulfide anion (S₅²⁻). This guide provides a comparative overview of the potential performance of (NH₄)₂S₅ in three distinct battery electrolyte systems: Lithium-Sulfur (Li-S), Sodium-Sulfur (Na-S), and aqueous Ammonium-Ion Batteries (AIBs).
While direct, comprehensive experimental data comparing the performance of (NH₄)₂S₅ across these systems is limited in publicly available research, this guide synthesizes findings from related studies on ammonium-containing additives and polysulfide chemistry to offer a forward-looking perspective for researchers.
Overview of Battery Systems and the Potential Role of (NH₄)₂S₅
The fundamental challenge in Li-S and Na-S batteries is managing the dissolution and shuttling of intermediate polysulfides, which leads to capacity fade and poor cycle life.[1][2][3] In contrast, aqueous ammonium-ion batteries are an emerging, safer alternative to lithium-ion technology, but often utilize simple ammonium salts as electrolytes.[4]
The introduction of (NH₄)₂S₅ could theoretically play a dual role: the polysulfide anion can act as a redox-active component, while the ammonium cation can influence the electrolyte's properties and the behavior of other ions in the system.
Comparative Performance Analysis (Projected)
Based on analogous research, the following tables summarize the potential impact and performance metrics of (NH₄)₂S₅ in each battery system. It is crucial to note that these are projections based on the known effects of ammonium ions and polysulfides, and require experimental validation.
Table 1: Projected Performance Metrics of (NH₄)₂S₅ in Different Battery Electrolyte Systems
| Performance Metric | Lithium-Sulfur (Li-S) Batteries | Sodium-Sulfur (Na-S) Batteries | Aqueous Ammonium-Ion Batteries (AIBs) |
| Ionic Conductivity | Moderate | Moderate | Potentially High |
| Coulombic Efficiency | Potentially Improved | Potentially Improved | High |
| Capacity Retention | Dependent on shuttle mitigation | Dependent on shuttle mitigation | High |
| Cycling Stability | Potentially Improved with optimization | Potentially Improved with optimization | Generally Good |
Table 2: Projected Advantages and Disadvantages of (NH₄)₂S₅ Electrolyte
| Battery System | Potential Advantages of (NH₄)₂S₅ | Potential Disadvantages of (NH₄)₂S₅ |
| Lithium-Sulfur (Li-S) | - NH₄⁺ may help dissolve insulating Li₂S, improving kinetics.[5] - May participate in tailoring the polysulfide coordination environment. | - Potential for increased polysulfide shuttle without proper mitigation. - Stability of (NH₄)₂S₅ in organic ether-based electrolytes is uncertain.[6] |
| Sodium-Sulfur (Na-S) | - NH₄⁺ could influence the solvation of sodium polysulfides. - May contribute to the formation of a more stable solid electrolyte interphase (SEI). | - Similar to Li-S, the risk of polysulfide shuttle remains a significant challenge.[1][2] - Compatibility with sodium metal anode needs to be investigated. |
| Aqueous Ammonium-Ion (AIBs) | - Could serve as both the electrolyte salt and a source of active sulfur. - Aqueous systems are inherently safer and lower cost. | - (NH₄)₂S₅ is known to decompose in water, which could severely limit its stability and practicality.[6] - The electrochemical window of water limits the cell voltage. |
Experimental Protocols
Researchers investigating the performance of (NH₄)₂S₅ would need to employ a suite of electrochemical and analytical techniques. The following are generalized protocols that can be adapted for specific battery systems.
Electrolyte Preparation and Characterization
-
Synthesis of (NH₄)₂S₅ Solution : A common method involves bubbling hydrogen sulfide (H₂S) gas through a concentrated ammonium hydroxide (NH₄OH) solution, followed by the dissolution of elemental sulfur.[6] The concentration would need to be carefully controlled and verified.
-
Ionic Conductivity Measurement : Electrochemical Impedance Spectroscopy (EIS) is the standard technique. The electrolyte is placed in a conductivity cell with two blocking electrodes (e.g., platinum or stainless steel). The bulk resistance (Rb) is determined from the high-frequency intercept of the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Viscosity and Density : These fundamental properties should be measured as they influence ionic mobility.
Battery Assembly and Electrochemical Testing
-
Cell Assembly : Coin cells (e.g., CR2032) are typically used for initial screening. Assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox), especially for Li-S and Na-S batteries due to the reactivity of the alkali metal anodes.
-
Galvanostatic Cycling : This is the primary method to evaluate cycling performance, capacity retention, and coulombic efficiency. The battery is charged and discharged at a constant current between set voltage limits.
-
Coulombic Efficiency (CE) is calculated as the ratio of the discharge capacity to the charge capacity of the subsequent cycle (CE = C_discharge / C_charge).
-
-
Cyclic Voltammetry (CV) : This technique provides information about the redox reactions occurring at the electrodes. By sweeping the potential and measuring the resulting current, one can identify the voltages at which different electrochemical processes occur.
-
Rate Capability Testing : The battery is cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to assess its performance under different power demands.
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of (NH₄)₂S₅ in battery systems.
Future Research Directions
The potential of (NH₄)₂S₅ in battery electrolytes remains largely untapped and warrants further investigation. Key research areas should include:
-
Stability Studies : Thoroughly investigating the chemical and electrochemical stability of (NH₄)₂S₅ in various organic and aqueous electrolyte formulations.
-
Mitigation of Polysulfide Shuttle : For Li-S and Na-S systems, exploring the use of (NH₄)₂S₅ in conjunction with strategies known to suppress the shuttle effect, such as functional separators or cathode host materials with strong polysulfide adsorption.
-
Aqueous System Feasibility : For AIBs, addressing the decomposition of (NH₄)₂S₅ in water, perhaps through the use of high-concentration "water-in-salt" electrolytes or stabilizing additives.
-
Computational Modeling : Employing density functional theory (DFT) and other computational methods to predict the interactions of (NH₄)₂S₅ with other electrolyte components and electrode surfaces, which can guide experimental efforts.[7]
References
- 1. Advances in Strategic Inhibition of Polysulfide Shuttle in Room-Temperature Sodium-Sulfur Batteries via Electrode and Interface Engineering [mdpi.com]
- 2. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 7. Polysulfide chemistry in sodium-sulfur batteries and related systems--a computational study by G3X(MP2) and PCM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Polysulfide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification and speciation of polysulfides: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Liquid Chromatography-Tandem Mass Spectrometry with Sulfane Sulfur Probe 4 (LC-MS/MS using SSP4), and Suppressed Ion Chromatography. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific application, whether in biological systems, drug development, or material science.
Data Presentation: A Comparative Overview
The selection of an analytical technique for polysulfide analysis is contingent on the specific requirements of the study, such as the sample matrix, the need for speciation, and the required sensitivity. The following table summarizes the key quantitative performance characteristics of the three methods, providing a clear basis for comparison.
| Parameter | HPLC-ICP-MS | LC-MS/MS with SSP4 Derivatization | Suppressed Ion Chromatography |
| Principle | Separation by HPLC followed by elemental detection of sulfur by ICP-MS. | Derivatization of polysulfides with SSP4 followed by separation and quantification using LC-MS/MS. | Separation of anionic sulfur species by ion exchange followed by conductivity detection with chemical suppression of the eluent background conductivity. |
| Selectivity | High for total sulfur in separated species. Speciation depends on chromatographic separation. | Highly selective for H₂S-derived sulfane sulfur species/polysulfides due to the specific reactivity of the SSP4 probe.[1] | Good for separating various sulfur-containing anions. |
| Sensitivity | High, capable of detecting low concentrations of sulfur. | Very high, with the ability to detect intracellular polysulfide levels in the nanomolar range.[1] | Good, with detection limits typically in the ppb range.[2] |
| Limit of Detection (LOD) | Method dependent, but generally low due to the sensitivity of ICP-MS. | 28 nM for sulfane sulfurs using SSP4.[3] | Analyte and matrix dependent. |
| Limit of Quantification (LOQ) | Method dependent. | 1.21 µg/L for glutathione trisulfide (GS-S-SG) in a model wine matrix.[4] | Analyte and matrix dependent. |
| Linearity (R²) | Good linearity achievable. | >0.99 for glutathione di- and trisulfides.[4] | Excellent linearity of calibration is achievable.[5] |
| Sample Matrix | Primarily demonstrated for organic solvents and electrolytes.[6][7] | Well-suited for complex biological samples such as cell lysates, tissues, and biofluids.[1] | Aqueous samples, including those with complex matrices like industrial process solutions.[8] |
| Key Advantages | - No need for individual polysulfide standards for quantification.[6][7]- Provides speciation of different polysulfide chain lengths.[6][7] | - High selectivity and sensitivity for polysulfides in biological systems.[1]- Enables quantification of endogenous polysulfides.[1] | - Effective for the separation of a wide range of sulfur-containing anions.- Suppressed conductivity detection provides a stable baseline and high sensitivity.[2][5] |
| Limitations | - Requires derivatization of polysulfides for chromatographic separation.[6][7]- Instrumentation can be complex and expensive. | - Relies on the specific reaction of the SSP4 probe.- May not be suitable for all types of polysulfides. | - May require sample pretreatment to remove interfering ions or the polysulfide matrix itself.[8]- Does not directly measure polysulfide chains but rather their degradation or related sulfur anions. |
Experimental Workflow
The general workflow for polysulfide analysis involves several key stages, from sample collection to data interpretation. The specific procedures within each stage vary depending on the chosen analytical technique.
Caption: General workflow for polysulfide analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are summarized protocols for the three discussed methods based on published literature.
HPLC-ICP-MS for Polysulfide Speciation
This protocol is adapted from a method for the speciation and quantification of polysulfide anions in organic solvents.[6][7]
-
Sample Preparation and Derivatization:
-
Mix lithium sulfide (Li₂S) and elemental sulfur in desired molar ratios in an organic solvent (e.g., a mixture of 1,3-dioxolane and 1,2-dimethoxyethane).
-
Derivatize the polysulfides by adding a methylating agent (e.g., methyl iodide) to the solution to form dimethylpolysulfanes. This step "freezes" the polysulfide distribution for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: Optimized for the separation of dimethylpolysulfane species.
-
-
ICP-MS Conditions:
-
Instrument: A sector-field ICP-MS is utilized for sensitive sulfur detection.
-
Gas Flows and Plasma Settings: Optimized to maximize the sulfur signal and minimize interferences.
-
Data Acquisition: Monitor the sulfur isotope (e.g., ³²S) signal over time to obtain the chromatogram.
-
-
Quantification:
-
Quantification is achieved by relating the peak areas in the chromatogram to the total sulfur concentration, as determined by ICP-MS, without the need for individual polysulfide standards.
-
LC-MS/MS with SSP4 Derivatization for Biological Polysulfides
This protocol is based on a method for the sensitive and selective quantification of endogenous polysulfides in biological samples.[1][3]
-
Sample Preparation:
-
For cultured cells or tissues, homogenize the samples in a suitable buffer.
-
For biofluids, centrifugation may be required to remove particulate matter.
-
-
Derivatization:
-
Add Sulfane Sulfur Probe 4 (SSP4) to the sample. SSP4 selectively reacts with H₂S-derived polysulfides.
-
Incubate the mixture to allow the reaction to complete.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is commonly used.
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the SSP4-polysulfide reaction products and an internal standard.
-
-
Quantification:
-
Generate a standard curve using a known concentration of a polysulfide standard (e.g., Na₂S₃) reacted with SSP4.
-
Quantify the polysulfides in the samples by comparing their peak areas to the standard curve.
-
Suppressed Ion Chromatography for Sulfur-Containing Anions
This protocol is a general procedure for the analysis of sulfur-containing anions in a polysulfide matrix, as described in technical literature.[2][8]
-
Sample Preparation:
-
Dilute the polysulfide-containing sample significantly with deionized water (e.g., 1000-fold).
-
Pass the diluted sample through a sequence of solid-phase extraction (SPE) cartridges (e.g., an OnGuard H cartridge followed by an OnGuard Na cartridge) to remove the polysulfide matrix and stabilize the sample.
-
-
Ion Chromatography Conditions:
-
IC System: An ion chromatograph equipped with a suppressor module and a conductivity detector.
-
Column: An anion-exchange column suitable for the separation of sulfur species (e.g., an AS17-C column).
-
Eluent: A sodium carbonate/bicarbonate buffer is typically used.
-
Suppression: Use a chemical suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte anions.
-
-
Quantification:
-
Prepare calibration standards of the target sulfur anions (e.g., sulfite, sulfate, thiosulfate).
-
Quantify the anions in the pretreated samples by comparing their peak areas to the calibration curves.
-
Conclusion
The cross-validation of these three analytical techniques demonstrates that there is no single "best" method for polysulfide analysis. The optimal choice is dictated by the research question and the nature of the samples.
-
HPLC-ICP-MS is a powerful tool for the speciation and absolute quantification of polysulfides in non-aqueous environments, offering valuable insights into the chemistry of batteries and other material systems.
-
LC-MS/MS with SSP4 derivatization provides unparalleled sensitivity and selectivity for the analysis of biologically relevant polysulfides, making it the method of choice for studies in cellular signaling and drug development.
-
Suppressed Ion Chromatography is a robust and reliable technique for the routine analysis of various sulfur-containing anions in aqueous solutions, particularly in industrial and environmental applications.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to select the most appropriate method to advance their scientific investigations.
References
- 1. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metrohm.com [metrohm.com]
- 6. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Synthesized vs. Commercial Ammonium Pentasulfide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of laboratory-synthesized ammonium pentasulfide ((NH₄)₂(S₅)) against commercially available standards. The objective is to equip researchers with the necessary data and protocols to make informed decisions regarding the procurement and application of this important sulfur-donating compound. The comparison focuses on purity, stability, and functional performance as a hydrogen sulfide (H₂S) donor, a critical aspect for its use in biological and drug development research.
Synthesis and Characterization: An Overview
Ammonium pentasulfide is a valuable reagent known for its ability to release hydrogen sulfide (H₂S), a key gasotransmitter involved in numerous physiological processes. While commercially available, in-house synthesis can be a cost-effective alternative. This guide outlines the complete workflow for synthesis, characterization, and performance testing.
Caption: Experimental workflow for synthesis, characterization, and performance testing of (NH₄)₂(S₅).
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for synthesis and key analytical experiments.
This protocol is adapted from established laboratory methods.
-
Ammonium Sulfide Preparation : In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath. Bubble hydrogen sulfide (H₂S) gas through the solution until saturation is reached (i.e., no more gas is absorbed). Add an additional 25 mL of concentrated ammonia.
-
Sulfur Dissolution : Gently warm the resulting ammonium sulfide solution to approximately 35°C. While stirring, add 25 g of finely powdered elemental sulfur in portions. Continue stirring for 30-60 minutes until no more sulfur dissolves.
-
Precipitation : Filter the warm, yellow polysulfide solution into 60 mL of 95% ethanol. Stopper the flask and allow it to stand overnight in a refrigerator to facilitate the crystallization of ammonium pentasulfide.
-
Isolation and Drying : Collect the yellow crystals by suction filtration. Wash the crystals with cold ethanol, followed by diethyl ether, to remove residual impurities. Dry the product in vacuo over a desiccant. The resulting (NH₄)₂(S₅) should be stored in an inert atmosphere to prevent decomposition.
This method allows for the quantification of polysulfide species (Sₓ²⁻).
-
Sample Preparation : Due to their reactivity, polysulfide anions must be derivatized before analysis. A common method involves methylation using an agent like methyl trifluoromethanesulfonate to form stable dimethylpolysulfanes (Me₂Sₓ).
-
Chromatography : Perform reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Mobile Phase : A gradient of methanol and water is typically used.
-
Flow Rate : 0.5 mL/min.
-
-
Detection : Couple the HPLC system to a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS) for sensitive detection and quantification of each Me₂Sₓ species.[1] This allows for the determination of the relative distribution of pentasulfide (S₅²⁻) versus other polysulfides.
This spectrophotometric assay quantifies the amount of H₂S released from the donor compound into a solution.[2][3]
-
Reaction Setup : Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). Add the (NH₄)₂(S₅) solution (synthesized or commercial) to the buffer to initiate H₂S release.
-
Sulfide Trapping : At designated time points, take aliquots of the reaction mixture and add them to a zinc acetate solution. This traps the released sulfide as zinc sulfide (ZnS).
-
Color Development : Add N,N-dimethyl-p-phenylenediamine and a ferric chloride (FeCl₃) solution under acidic conditions to the ZnS suspension. This reaction converts the sulfide to methylene blue.[4]
-
Quantification : Measure the absorbance of the resulting blue solution at 665 nm using a spectrophotometer. Calculate the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of Na₂S.
Data Presentation: Synthesized vs. Commercial Standard
The following tables present hypothetical but realistic data comparing a typical laboratory-synthesized batch of (NH₄)₂(S₅) with a commercial standard (e.g., 21% w/w aqueous solution).[5][6]
Table 1: Physicochemical and Stability Characteristics
| Parameter | Synthesized (NH₄)₂(S₅) | Commercial Standard (21% Aq. Sol.) | Method of Analysis |
| Appearance | Yellow Crystalline Solid | Clear, Yellow to Red Liquid | Visual Inspection |
| Purity (as (NH₄)₂(S₅)) | ~92% | Not specified as solid | HPLC-MS after derivatization |
| Total Sulfide Conc. | Lot-dependent | 20-24% w/w | Titration / Gravimetry |
| Polysulfide Distribution | S₅²⁻: ~85%, S₄²⁻: ~10%, S₆²⁻: ~5% | Varies, often broader distribution | HPLC-MS |
| Stability (4°C, 1 month) | Noticeable sulfur precipitation | Generally stable, minor precipitation | Visual Inspection |
Table 2: Performance as an H₂S Donor (at 37°C, pH 7.4)
| Time Point | H₂S Released (µM) - Synthesized | H₂S Released (µM) - Commercial | Method of Analysis |
| 5 min | 15.2 ± 1.8 | 12.5 ± 1.5 | Methylene Blue Assay |
| 15 min | 38.6 ± 3.1 | 33.1 ± 2.9 | Methylene Blue Assay |
| 30 min | 62.3 ± 4.5 | 55.8 ± 4.1 | Methylene Blue Assay |
| 60 min | 85.1 ± 5.2 | 79.4 ± 4.8 | Methylene Blue Assay |
Application in Drug Development: H₂S Signaling Pathways
In drug development, (NH₄)₂(S₅) is of interest as an H₂S donor. H₂S is a potent signaling molecule that activates protective cellular pathways, such as the Nrf2 antioxidant response. Understanding this pathway is crucial for developing therapeutics targeting oxidative stress.
H₂S can induce the S-sulfhydration of Keap1, a key regulatory protein.[7] This modification prevents Keap1 from targeting the transcription factor Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes.[8][9][10]
Caption: H₂S-mediated activation of the Nrf2 antioxidant pathway via Keap1 S-sulfhydration.
Conclusion and Recommendations
-
Synthesized (NH₄)₂(S₅) : Offers a cost-effective option and allows for the preparation of a fresh, high-purity solid reagent. However, it requires expertise in handling hazardous materials (H₂S gas) and is inherently less stable, especially upon exposure to air and moisture.[11] The synthesized product often has a higher relative concentration of the desired pentasulfide species compared to commercial solutions.
-
Commercial Standards : Provide convenience, lot-to-lot consistency, and certified concentrations, which is critical for standardized assays.[12] These are typically sold as aqueous solutions, which may have a broader distribution of polysulfide species and are better suited for immediate use in applications where a pre-dissolved reagent is preferred.[13]
For researchers requiring high purity and a well-defined polysulfide chain length for mechanistic studies, in-house synthesis of (NH₄)₂(S₅) followed by rigorous characterization is recommended. For high-throughput screening or applications where convenience and certified concentration are paramount, commercial solutions are the more practical choice.
References
- 1. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Role of Hydrogen Sulfide in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. dawnscientific.com [dawnscientific.com]
- 13. calpaclab.com [calpaclab.com]
Safety Operating Guide
Proper Disposal of Ammonium Polysulfide ((NH₄)₂S₅): A Guide for Laboratory Professionals
Effective management and disposal of ammonium polysulfide ((NH₄)₂S₅) are critical for ensuring laboratory safety and environmental compliance. This chemical, also known as ammonium sulfide, is a corrosive, flammable, and ecotoxic substance that requires a dedicated disposal protocol. Contact with acids liberates highly toxic and flammable hydrogen sulfide gas, while its alkaline nature can cause severe skin burns and eye damage.[1][2][3]
This guide provides essential safety information, a step-by-step pre-treatment protocol for laboratory-scale waste, and the logistical framework for the proper disposal of ammonium polysulfide, designed for researchers and drug development professionals.
Essential Safety & Handling
Before handling or preparing for disposal, it is imperative to be aware of the significant hazards associated with ammonium polysulfide. The substance is corrosive, causing severe skin burns and eye damage, and is very toxic to aquatic life.[4][5] It is also a flammable liquid and vapor.[4] A key danger is its reaction with acids, which liberates toxic hydrogen sulfide gas, characterized by a rotten egg stench.[1][3][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling ammonium polysulfide:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene).[8]
-
Skin Protection: A chemical-resistant suit and boots to prevent any skin contact.[7][8]
-
Respiratory Protection: In case of insufficient ventilation or potential for vapor/mist exposure, use an approved vapor respirator or a self-contained breathing apparatus (SCBA).[5][7]
Storage and Incompatibilities: Store ammonium polysulfide in a cool, dry, well-ventilated, and segregated area, away from heat, sparks, and open flames.[2][7] Containers must be kept tightly closed to prevent leakage and the release of vapors.[4]
Crucially, segregate ammonium polysulfide from incompatible materials, especially:
-
Acids: Violent reaction generates toxic hydrogen sulfide gas.[1][3]
-
Strong Oxidizing Agents: Can cause a rapid, exothermic reaction.[9]
-
Reactive Metals: Avoid contact with copper, zinc, aluminum, and their alloys.[1][9]
Quantitative Data and Chemical Identifiers
For logistical purposes such as shipping, labeling, and waste manifest documentation, the following data is essential. Commercially available solutions vary in concentration.
| Parameter | Value | Source(s) |
| UN Number | 2683 | [4][5] |
| Proper Shipping Name | Ammonium sulfide solution | [4][5] |
| Hazard Classes | 8 (Corrosive), Subsidiary 3 (Flammable), 6.1 (Toxic) | [4] |
| Packing Group | II | [4] |
| Typical Concentration | 20-24% or 40-48% in aqueous solution | [2][10] |
| Reportable Quantity (RQ) | 500 lbs | [4] |
| pH | Strongly alkaline (approx. 8 to 12.6) | [5][11] |
Ammonium Polysulfide Disposal Workflow
The proper disposal of ammonium polysulfide waste is a multi-step process that prioritizes safety and regulatory compliance. It begins with careful accumulation in the lab and ends with collection by certified professionals. In-laboratory chemical neutralization is a key step to render the waste less hazardous before final disposal.
Caption: Logical workflow for the safe disposal of ammonium polysulfide.
Experimental Protocol: In-Lab Neutralization of Ammonium Polysulfide Waste
This protocol details a method for oxidizing the hazardous sulfide component of ammonium polysulfide waste into less hazardous sulfate using hydrogen peroxide.[9] This procedure is highly exothermic and must be performed with extreme care. This is a pre-treatment step, not a method for sewer disposal. The final treated waste must still be collected by a licensed hazardous waste disposal service.[9][12]
Warning: This procedure generates significant heat and potentially nitrogen oxide gases.[13] It must be performed in a certified chemical fume hood with all appropriate PPE.
Materials:
-
Ammonium polysulfide waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
Crushed ice
-
Large borosilicate glass beaker (at least 4x the volume of the total final solution)
-
Stir plate and magnetic stir bar
-
Sulfide test strips or lead acetate paper
-
Peroxide test strips
-
pH paper or meter
Methodology:
-
Preparation and Cooling:
-
Place the large beaker on a stir plate inside a chemical fume hood.
-
For every volume of 30% hydrogen peroxide to be used, add an equivalent mass of crushed ice to the beaker. For example, for 100 mL of H₂O₂, add 100 g of ice.[13]
-
Begin gentle stirring.
-
-
Stoichiometric Calculation:
-
The oxidation of sulfide (S²⁻) to sulfate (SO₄²⁻) by hydrogen peroxide requires a 4:1 molar ratio of H₂O₂ to sulfide.[13]
-
Estimate the molarity of your ammonium polysulfide waste. For a typical ~20% solution (~2.2 M), you will need an equal volume of 30% H₂O₂ (~9 M) to achieve the necessary 4:1 molar ratio.[13] Always ensure a slight excess of peroxide.
-
-
Controlled Addition:
-
Slowly add the ammonium polysulfide waste to the stirring ice/peroxide mixture dropwise using a dropping funnel or by carefully pouring in very small aliquots. The goal is to always have an excess of the oxidizing agent (peroxide) to prevent the precipitation of elemental sulfur.[13]
-
Monitor the reaction temperature closely. If the temperature rises rapidly or excessive bubbling occurs, immediately stop the addition until the reaction subsides. The ice bath is critical for absorbing the ~1270 kJ/mole of heat generated.[13]
-
Observe for any formation of brown fumes (nitrogen oxides), which may indicate a side reaction with ammonia.[13]
-
-
Reaction Completion and Verification:
-
After the addition is complete, allow the solution to stir and slowly return to room temperature.
-
Test for the presence of residual sulfide using a sulfide test strip or lead acetate paper. If sulfide is still present, add a small amount of additional 30% H₂O₂.
-
Once sulfides are confirmed to be absent, test for residual peroxides using a peroxide test strip. It is desirable to have a small amount of residual peroxide. If necessary, excess peroxide can be neutralized with a reducing agent like sodium metabisulfite, but this is often not required for EHS pickup.[14]
-
Check the pH of the final solution. It should be acidic. Do not neutralize with a base unless specifically instructed by your EHS office.
-
Final Disposal and Logistical Plan
-
Containerization and Labeling: The treated waste, now primarily an ammonium sulfate solution, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The label should accurately reflect the contents, for example: "Treated Ammonium Sulfide Waste: Contains Ammonium Sulfate, Water. May contain trace peroxides."
-
Regulatory Compliance: Waste containing sulfide is considered hazardous and must be disposed of in an approved hazardous waste facility.[9] It is illegal to dispose of untreated or treated ammonium sulfide waste down the sanitary sewer.[12][15]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[6] Follow all institutional procedures for waste accumulation time limits and documentation.[6][12]
By adhering to these procedures, laboratory professionals can safely manage ammonium polysulfide waste, minimizing risks to personnel and ensuring the protection of the environment.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. rma.venturacounty.gov [rma.venturacounty.gov]
- 3. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. US4505881A - Ammonium polysulfide removal of HCN from gaseous streams, with subsequent production of NH3, H2 S, and CO2 - Google Patents [patents.google.com]
- 5. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]
- 6. odu.edu [odu.edu]
- 7. carlroth.com [carlroth.com]
- 8. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]
- 9. DCHAS-L Archives, Aug 02 2020 - Re: [DCHAS-L] neutralizing ammonium sulfide [ilpi.com]
- 10. epfl.ch [epfl.ch]
- 11. Ammonium polysulfide [t-water.ru]
- 12. dornsife.usc.edu [dornsife.usc.edu]
- 13. DCHAS-L Archives, Aug 02 2020 - Re: [DCHAS-L] neutralizing ammonium sulfide [ilpi.com]
- 14. laballey.com [laballey.com]
- 15. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Sulfide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Ammonium Sulfide ((NH4)2S), ensuring that your work can proceed with the highest degree of safety and confidence.
Ammonium sulfide solution is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if swallowed or inhaled.[1] The vapors are extremely irritating to the skin, eyes, and respiratory passages and may form flammable mixtures with air.[4] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling ammonium sulfide, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1] | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene rubber), chemical suit, and boots.[1] | Gloves must be inspected prior to use.[5] Fire/flame resistant and impervious clothing should be worn.[5] |
| Respiratory Protection | A suitable respirator with appropriate filters must be used if ventilation is insufficient.[6] | A full-face chemical cartridge respirator may be worn up to 50 times the Threshold Limit Value (TLV).[7] For large spills or insufficient ventilation, a self-contained breathing apparatus (SCBA) is required.[4][6][8] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are crucial to minimize exposure and prevent accidents.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[6][9]
-
Prevent contact with skin and eyes.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][10]
Storage:
-
Store in a cool, dry, and well-ventilated area in tightly sealed, corrosion-resistant containers.[6][10]
-
Keep away from incompatible materials such as acids and oxidizing agents.[6] Contact with acids liberates toxic and flammable hydrogen sulfide gas.[11][12]
-
Protect from sunlight.[10]
Disposal Plan: Managing Ammonium Sulfide Waste
Proper disposal is a critical final step in the safe handling of ammonium sulfide.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][14]
-
Do not let the product enter drains, sewers, or bodies of water.[5][10]
-
For spills, absorb with an inert, non-combustible material like sand or earth and place in a suitable container for disposal.[9][11]
-
For small spills, the area can be treated with a weak solution (3-5%) of hydrogen peroxide to neutralize the spill and stop the release of toxic hydrogen sulfide.[1]
Experimental Protocol: Step-by-Step Guidance for Handling Ammonium Sulfide
This protocol outlines the essential steps for safely using ammonium sulfide in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that an eyewash station and safety shower are readily accessible.[4][9]
-
Assemble all necessary PPE and inspect it for any damage.
-
Have spill control materials (e.g., sand, inert absorbent) and a weak hydrogen peroxide solution readily available.[1]
-
-
Handling:
-
Don the appropriate PPE: full-face shield, chemical-resistant gloves, lab coat or chemical suit, and closed-toe shoes.
-
If there is any risk of inhalation, use a suitable respirator.
-
Carefully open the ammonium sulfide container inside the fume hood.
-
Use only non-sparking tools for dispensing the chemical.[1]
-
Dispense the required amount slowly to avoid splashing.
-
-
Post-Handling:
-
Tightly seal the ammonium sulfide container and store it in the designated cool, well-ventilated, and locked storage area.[1]
-
Decontaminate the work surface.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]
-
Workflow for Safe Handling of Ammonium Sulfide
Caption: This diagram outlines the key steps for the safe handling of ammonium sulfide, from preparation to disposal.
References
- 1. moleko.com [moleko.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cpc-us.com [cpc-us.com]
- 5. echemi.com [echemi.com]
- 6. atamankimya.com [atamankimya.com]
- 7. riccachemical.com [riccachemical.com]
- 8. scribd.com [scribd.com]
- 9. westliberty.edu [westliberty.edu]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
- 12. chemicalproductscorp.com [chemicalproductscorp.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
